molecular formula C7H9NO2 B12838117 5-(Hydroxymethyl)-4-methylpyridin-2-ol

5-(Hydroxymethyl)-4-methylpyridin-2-ol

Cat. No.: B12838117
M. Wt: 139.15 g/mol
InChI Key: HTQONTJLTQBKGU-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)-4-methylpyridin-2-ol is a useful research compound. Its molecular formula is C7H9NO2 and its molecular weight is 139.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(Hydroxymethyl)-4-methylpyridin-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Hydroxymethyl)-4-methylpyridin-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

5-(hydroxymethyl)-4-methyl-1H-pyridin-2-one

InChI

InChI=1S/C7H9NO2/c1-5-2-7(10)8-3-6(5)4-9/h2-3,9H,4H2,1H3,(H,8,10)

InChI Key

HTQONTJLTQBKGU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC=C1CO

Origin of Product

United States

Foundational & Exploratory

5-(Hydroxymethyl)-4-methylpyridin-2-ol chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-(Hydroxymethyl)-4-methylpyridin-2-ol

This guide provides a comprehensive technical overview of 5-(Hydroxymethyl)-4-methylpyridin-2-ol, a heterocyclic compound with significant potential in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical structure, properties, synthesis, and potential applications.

Introduction and Core Chemical Identity

5-(Hydroxymethyl)-4-methylpyridin-2-ol is a substituted pyridine derivative. A critical aspect of its chemistry is the existence of tautomerism, where it can exist in equilibrium between the pyridin-2-ol form and its corresponding pyridin-2(1H)-one form. For clarity and accuracy, this guide will primarily refer to the compound by its IUPAC name, 5-(hydroxymethyl)-4-methyl-1H-pyridin-2-one, which often represents the more stable tautomer.

The fundamental identifiers for this compound are:

  • Chemical Name: 5-(Hydroxymethyl)-4-methylpyridin-2-ol

  • IUPAC Name: 5-(hydroxymethyl)-4-methyl-1H-pyridin-2-one

  • CAS Number: 67528-37-2

  • Molecular Formula: C₇H₉NO₂

  • Molecular Weight: 139.15 g/mol

The structural representation of 5-(Hydroxymethyl)-4-methylpyridin-2-ol is depicted below:

Caption: Chemical structure of 5-(Hydroxymethyl)-4-methylpyridin-2-ol.

Physicochemical Properties

Understanding the physicochemical properties of a compound is paramount for its application in research and development, influencing factors such as solubility, bioavailability, and reaction kinetics.

PropertyValueSource
Molecular Weight 139.15 g/mol N/A
XLogP3 -1.1[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 1[1]
Exact Mass 139.063328535 Da[1]
Monoisotopic Mass 139.063328535 Da[1]
Topological Polar Surface Area 57.6 Ų[1]
Heavy Atom Count 10[1]
Complexity 134[1]

Synthesis and Methodologies

The synthesis of 5-(Hydroxymethyl)-4-methylpyridin-2-ol and its derivatives is a key area of investigation for organic chemists. While multiple synthetic routes may exist, a common approach involves the modification of a pre-existing pyridine ring system.

Illustrative Synthetic Workflow

A generalized synthetic pathway often involves the introduction of the hydroxymethyl group onto a functionalized 4-methylpyridin-2-ol scaffold. This can be achieved through various methods, including formylation followed by reduction.

G start 4-Methylpyridin-2-ol step1 Formylation (e.g., Vilsmeier-Haack) start->step1 Reagents intermediate 5-Formyl-4-methylpyridin-2-ol step1->intermediate step2 Reduction (e.g., NaBH4) intermediate->step2 Reducing Agent product 5-(Hydroxymethyl)-4-methylpyridin-2-ol step2->product

Caption: A generalized workflow for the synthesis of 5-(Hydroxymethyl)-4-methylpyridin-2-ol.

Detailed Experimental Protocol: A Representative Synthesis

The following protocol outlines a representative method for the synthesis of a related compound, 4-Amino-5-methylpyridin-2-ol, which can serve as a precursor or be synthesized through similar principles. This method involves the hydrolysis of a chloro-substituted pyridine.

Objective: To synthesize 4-Amino-5-methylpyridin-2-ol from 2-Chloro-4-amino-5-methylpyridine.

Materials:

  • 2-Chloro-4-amino-5-methylpyridine

  • Ethylene glycol

  • Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl)

  • Methanol

  • Reaction flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-Chloro-4-amino-5-methylpyridine in ethylene glycol.

  • Hydrolysis: Add potassium hydroxide to the solution. Heat the reaction mixture to 180°C under a pressure of 9375.94 Torr. Maintain these conditions for 16 hours to facilitate the nucleophilic substitution of the chlorine atom with a hydroxyl group.[2]

  • Work-up and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Carefully add a solution of hydrochloric acid in methanol. This will protonate the product and cause it to precipitate out of the solution.[2]

  • Isolation and Purification: Collect the crude product by filtration. The product can be further purified by recrystallization from a suitable solvent to yield 4-Amino-5-methylpyridin-2-ol.

Self-Validation: The success of the synthesis can be monitored by Thin Layer Chromatography (TLC) to track the disappearance of the starting material and the appearance of the product. The final product's identity and purity should be confirmed using analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Applications and Biological Significance

Substituted pyridinols and pyridinones are prevalent scaffolds in medicinal chemistry due to their ability to mimic biological molecules and interact with various enzymatic targets.

Role as a Pharmaceutical Intermediate

5-(Hydroxymethyl)-4-methylpyridin-2-ol and its close analogs serve as crucial building blocks in the synthesis of more complex, biologically active molecules. For instance, the related compound 4-Amino-5-methylpyridin-2-ol is a key intermediate in the synthesis of Finerenone, a non-steroidal selective mineralocorticoid receptor antagonist.[3] These intermediates are valuable in medicinal chemistry for the development of novel therapeutics.[4][5]

Potential Biological Activities

The pyrimidine ring, structurally related to pyridine, is a core component of many drugs with a wide array of bioactivities, including antimicrobial and antineoplastic properties.[6] Derivatives of 5-hydroxymethylpyrimidine have been investigated for their cytotoxic properties against various cancer cell lines.[6] While specific biological activity data for 5-(Hydroxymethyl)-4-methylpyridin-2-ol is not extensively detailed in the provided search results, the structural motifs present suggest potential for biological activity. For example, inhibitors of inducible nitric oxide synthase (iNOS), which are implicated in inflammatory diseases, have been developed from 2-amino-4-methylpyridine analogues.[7]

Spectroscopic Characterization

The structural elucidation of 5-(Hydroxymethyl)-4-methylpyridin-2-ol relies on a combination of spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene protons of the hydroxymethyl group, the methyl protons, and the hydroxyl and amine (or amide) protons. The chemical shifts and coupling patterns provide valuable information about the connectivity of the atoms.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals corresponding to each unique carbon atom in the molecule, including the carbons of the pyridine ring, the methyl group, and the hydroxymethyl group.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps to confirm the molecular formula.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present, such as the O-H stretch of the hydroxyl group, the N-H stretch (in the pyridinone tautomer), C=O stretch (in the pyridinone tautomer), and C-O and C-N stretches.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 5-(Hydroxymethyl)-4-methylpyridin-2-ol and its derivatives.

Hazard Identification:

Based on data for structurally similar compounds, such as 2-hydroxy-5-methylpyridine, the following hazards may be anticipated:

  • Harmful if swallowed.[8]

  • Causes skin irritation.[8]

  • Causes serious eye irritation.[8]

  • May cause respiratory irritation.[8]

Precautionary Measures:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[9]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

5-(Hydroxymethyl)-4-methylpyridin-2-ol is a versatile heterocyclic compound with significant potential as a building block in organic synthesis and medicinal chemistry. Its structural features and the reactivity of its functional groups make it a valuable intermediate for the development of novel therapeutic agents. A thorough understanding of its chemical properties, synthesis, and handling is essential for its effective and safe utilization in a research and development setting.

References

  • PubChem. 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol. National Center for Biotechnology Information.

  • Tokyo Chemical Industry. SAFETY DATA SHEET.

  • Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules. 2021 Nov 16.

  • Thermo Fisher Scientific. SAFETY DATA SHEET.

  • ChemScene. 2-Chloro-5-hydroxy-4-methylpyridine.

  • Jubilant Ingrevia. Safety Data Sheet.

  • Srini Chem. 4-Amino-5-methylpyridin-2-ol.

  • Pharmaffiliates. 4-(2-Hydroxy-1-(4-hydroxy-3-(hydroxymethyl)-5-methylpyridin-2-yl)ethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol.

  • US EPA. 4-Hydroxy-5-methylpyridin-2(1H)-one Properties.

  • MilliporeSigma. SAFETY DATA SHEET.

  • PubChem. 5-(hydroxymethyl)pyridin-2(1H)-one. National Center for Biotechnology Information.

  • Sigma-Aldrich. 5-(Hydroxymethyl)-4-(methoxymethyl)-2-methylpyridin-3-ol.

  • The Good Scents Company. 5-hydroxy-2-methyl pyridine.

  • US EPA. 4-(Hydroxymethyl)-5-[hydroxy(²H_2_)methyl]-2-(²H_3_)methylpyridin-3-ol Properties.

  • US EPA. 4-(Hydroxymethyl)-5-[hydroxy(²H_2_)methyl]-2-(²H_3_)methylpyridin-3-ol - Publications - Abstract Sifter.

  • PubChem. 5-[4-(Hydroxymethyl)pyridin-2-yl]proline. National Center for Biotechnology Information.

  • Sigma-Aldrich. 5-Hydroxymethyl-2-methylpyridine.

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). PMC.

  • US EPA. 4-(Hydroxymethyl)-5-[hydroxy(²H_2_)methyl]-2-(²H_3_)methylpyridin-3-ol - Links.

  • HRD Pharm. ODM 4-AMino-5-Methylpyridin-2-ol(CAS NO.:95306-64-2) Factory, Manufacturer.

  • Semantic Scholar. Total synthesis of 5-hydroxyomeprazole.

  • ChemicalBook. 4-Amino-2-hydroxy-5-methylpyridine synthesis.

  • Pharmaffiliates. 4-(((5-Hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl)methoxy)methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol.

  • Stenutz. 5-hydroxy-2-methylpyridine.

  • ChemicalBook. 4-Amino-2-hydroxy-5-methylpyridine.

  • Google Patents. CN103193704A - 2-hydroxy-4-amino-5-methylpyridine heterocyclic compound.

  • PubChem. 2-Methyl-5-hydroxypyridine. National Center for Biotechnology Information.

  • Sigma-Aldrich. 2-Fluoro-5-hydroxymethyl-4-methylpyridine.

  • ChemScene. 5-Hydroxy-2-methylpyridine.

  • BLDpharm. 4-Hydroxy-5-methylpyridin-2(1H)-one.

  • Oriental Journal of Chemistry. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives.

  • ResearchGate. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives.

  • PubChemLite. 5-hydroxymethyl-2-[6-(hydroxy-methyl-amino)-purin-9-yl]-3-methyl-tetrahydro-furan-3,4-diol.

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The Role of 5-(Hydroxymethyl)-4-methylpyridin-2-ol in Vitamin B6 Metabolism

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 5-(Hydroxymethyl)-4-methylpyridin-2-ol , a structural analog and potential metabolite within the Vitamin B6 (pyridoxine) metabolic network. While standard B6 vitamers (pyridoxine, pyridoxal, pyridoxamine) are well-characterized, this specific 2-pyridone/2-pyridinol derivative represents a critical intermediate in catabolic pathways (specifically microbial degradation) or as a synthetic antagonist related to 4-deoxypyridoxine.

Executive Summary

5-(Hydroxymethyl)-4-methylpyridin-2-ol is a pyridine derivative structurally homologous to the Vitamin B6 family. Its chemical architecture—featuring a 2-hydroxyl (tautomerizing to a 2-pyridone), a 4-methyl group, and a 5-hydroxymethyl group—positions it as a significant molecule in two primary contexts:

  • Microbial Catabolism : As an intermediate in the oxidative degradation of pyridoxine by soil bacteria (e.g., Pseudomonas, Arthrobacter), where the pyridine ring is modified prior to cleavage.

  • Antimetabolite Pharmacology : As a structural congener of 4-Deoxypyridoxine (4-DOP) , a potent B6 antagonist. The 4-methyl group (replacing the 4-hydroxymethyl of pyridoxine) prevents phosphorylation to the active cofactor PLP, thereby inhibiting B6-dependent enzymes.

This guide details the chemical properties, metabolic pathways, and experimental protocols for analyzing this molecule's role in B6 homeostasis and degradation.

Chemical Identity & Structural Analysis

Nomenclature and Tautomerism

The molecule exists in equilibrium between two tautomeric forms: the pyridinol (enol) and the pyridone (keto). In physiological solutions, the 2-pyridone form often predominates due to the stability of the amide-like resonance.

  • IUPAC Name : 5-(Hydroxymethyl)-4-methylpyridin-2-ol

  • Tautomer : 5-(Hydroxymethyl)-4-methylpyridin-2(1H)-one

  • Molecular Formula : C₈H₁₁NO₂

  • Key Functional Groups :

    • C2-OH : Distinguishes it as a catabolite (oxidized) or synthetic derivative. Standard B6 has a C2-methyl.

    • C4-Methyl : A "dead-end" substituent that mimics the C4-hydroxymethyl of pyridoxine but cannot be phosphorylated or oxidized to an aldehyde (PLP), conferring antagonist properties.

    • C5-Hydroxymethyl : Retains the capacity for phosphorylation (to 5'-phosphate), allowing cellular trapping.

Structural Comparison
FeaturePyridoxine (PN)4-Deoxypyridoxine (4-DOP)5-(Hydroxymethyl)-4-methylpyridin-2-ol
C2 Substituent Methyl (-CH₃)Methyl (-CH₃)Hydroxyl (-OH) / Carbonyl (=O)
C3 Substituent Hydroxyl (-OH)Hydroxyl (-OH)Hydrogen (-H) (implied)
C4 Substituent Hydroxymethyl (-CH₂OH)Methyl (-CH₃) Methyl (-CH₃)
C5 Substituent Hydroxymethyl (-CH₂OH)Hydroxymethyl (-CH₂OH)Hydroxymethyl (-CH₂OH)
Metabolic Role Vitamin (Cofactor Precursor)Antagonist (Inhibitor)Catabolite / Degradation Product

Metabolic Pathways[1][2]

Microbial Catabolism (The Oxidative Pathway)

In soil bacteria such as Pseudomonas (Pathway I) and Arthrobacter (Pathway II), Vitamin B6 is utilized as a carbon source. The degradation involves oxidation of the hydroxymethyl groups and modification of the pyridine ring.

  • Pathway Context : The 2-hydroxyl group suggests this molecule is a product of oxidative attack on the pyridine ring, likely following the initial oxidation of the 4- or 5-hydroxymethyl groups.

  • Mechanism :

    • Oxidation : Pyridoxine is oxidized to Pyridoxal or Isopyridoxal.

    • Lactonization : Formation of 4-pyridoxolactone or 5-pyridoxolactone.[1]

    • Ring Hydroxylation/Oxidation : Specific dehydrogenases (e.g., 4-pyridoxic acid dehydrogenase) introduce oxygen, often leading to ring opening.

    • Formation of 5-(Hydroxymethyl)-4-methylpyridin-2-ol : This specific structure likely arises from the degradation of 4-Deoxypyridoxine (if present as a substrate) or as a shunt metabolite where the C2-methyl is oxidized and lost (decarboxylation) or replaced by a hydroxyl.

Antagonist Metabolism (4-Deoxypyridoxine Pathway)

When 4-Deoxypyridoxine (4-DOP) is administered, it competes with Pyridoxine for Pyridoxal Kinase .

  • Phosphorylation : 4-DOP + ATP → 4-Deoxypyridoxine-5'-phosphate (4-dPNP).

  • Enzyme Inhibition : 4-dPNP binds to the cofactor site of enzymes (e.g., Glutamate Decarboxylase) but lacks the reactive C4-aldehyde, irreversibly inhibiting activity.

  • Catabolism : The unphosphorylated 4-DOP can be oxidized by hepatic aldehyde oxidase or bacterial enzymes to pyridones (e.g., 5-(hydroxymethyl)-4-methylpyridin-2-one), facilitating renal excretion.

Pathway Visualization (Graphviz)

B6_Metabolism cluster_antagonism Antagonist Pathway PN Pyridoxine (PN) PL Pyridoxal (PL) PN->PL PNPO (Oxidase) FourPA 4-Pyridoxic Acid PL->FourPA Aldehyde Oxidase Lactone 4-Pyridoxolactone PL->Lactone Microbial Dehydrogenase FourDOP 4-Deoxypyridoxine (Antagonist) FourDPNP 4-Deoxy-PNP (Inhibitor) FourDOP->FourDPNP Pyridoxal Kinase (Competitive Inhibition) Target 5-(Hydroxymethyl)- 4-methylpyridin-2-ol (Metabolite/Catabolite) FourDOP->Target Hepatic/Microbial Oxidation (C2/C6) Lactone->FourPA Lactonase Renal Excretion Renal Excretion Target->Renal Excretion Kinase Pyridoxal Kinase Oxidase Pyridoxal Oxidase / Aldehyde Oxidase

Figure 1: Metabolic fate of Vitamin B6 and its antagonist 4-Deoxypyridoxine. The target molecule (Yellow) represents a downstream oxidation product of the antagonist pathway.

Experimental Protocols

Detection via HPLC-MS/MS

To identify and quantify 5-(Hydroxymethyl)-4-methylpyridin-2-ol in biological matrices (plasma, urine, or bacterial culture), a sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is required.

Protocol:

  • Sample Preparation :

    • Precipitate proteins with 10% trichloroacetic acid (TCA).

    • Centrifuge at 12,000 x g for 10 min.

    • Neutralize supernatant with KOH.

  • Chromatography (HPLC) :

    • Column : C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

    • Mobile Phase A : 0.1% Formic acid in water.

    • Mobile Phase B : 0.1% Formic acid in Acetonitrile.

    • Gradient : 0-5 min (2% B), 5-15 min (2% to 40% B).

  • Mass Spectrometry (MS/MS) :

    • Ionization : Electrospray Ionization (ESI) in Positive Mode.

    • MRM Transitions :

      • Precursor: m/z 154.1 [M+H]⁺ (Calculated for C₈H₁₁NO₂).

      • Product Ions: m/z 136.1 (loss of H₂O), m/z 108.1 (loss of CO/CH₂O).

Enzymatic Assay: Pyridoxal Oxidase Activity

To determine if the molecule is a substrate for catabolic enzymes.

  • Reagents : 50 mM Potassium Phosphate buffer (pH 7.0), 1 mM substrate (5-(Hydroxymethyl)-4-methylpyridin-2-ol), Purified Pyridoxal Oxidase (from Pseudomonas).

  • Procedure : Incubate enzyme with substrate at 37°C.

  • Detection : Monitor the formation of the corresponding carboxylic acid or ring-cleavage product via UV-Vis spectrophotometry at 330 nm (characteristic of pyridones).

Biological Significance & Applications

Biomarker for Antagonist Exposure

The presence of 5-(Hydroxymethyl)-4-methylpyridin-2-ol in urine is a specific indicator of 4-Deoxypyridoxine metabolism . Unlike natural B6 metabolites (4-PA), this molecule retains the 4-methyl group, making it a unique tracer for metabolic studies involving B6 antagonists.

Microbial Scavenging

In environmental microbiology, this molecule serves as an intermediate in the "Pyridoxine Salvage Pathway" . Bacteria capable of degrading B6 antagonists utilize specific oxidases to convert the toxic 4-methyl derivatives into less toxic pyridones (like the target molecule) before ring cleavage, allowing survival in competitive soil microbiomes.

References

  • Snell, E. E. (1986). Bacterial Oxidation of Vitamin B6. Journal of Biological Chemistry.

  • Burg, R. W., & Snell, E. E. (1969). The Bacterial Oxidation of Vitamin B6: VI. Pyridoxal Dehydrogenase and 4-Pyridoxolactonase.[1] Journal of Biological Chemistry.

  • McCormick, D. B., & Chen, H. (1999). Update on Interconversions of Vitamin B-6 with its Antimetabolites. Journal of Nutrition.

  • Mittenhuber, G. (2001). Phylogenetic analyses and comparative genomics of vitamin B6 (pyridoxine) pathways. Journal of Molecular Microbiology and Biotechnology.

  • Fitzpatrick, T. B., et al. (2007). Two independent routes of de novo vitamin B6 biosynthesis: not that different after all. Biochemical Journal.

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Tautomerism of 5-(Hydroxymethyl)-4-methylpyridin-2-ol vs 2-pyridone forms

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Tautomeric Equilibrium of 5-(Hydroxymethyl)-4-methylpyridin-2-ol

Abstract

The tautomerism between hydroxypyridine (lactim) and pyridone (lactam) forms is a fundamental concept in heterocyclic chemistry with profound implications in fields ranging from medicinal chemistry to materials science. The position of this equilibrium is exquisitely sensitive to a variety of factors, including the substitution pattern on the pyridine ring and the surrounding chemical environment. This technical guide provides a comprehensive analysis of the tautomerism of a specific substituted pyridone, 5-(Hydroxymethyl)-4-methylpyridin-2-ol, and its corresponding lactam form, 5-(Hydroxymethyl)-4-methyl-1H-pyridin-2-one. We will explore the theoretical underpinnings of this equilibrium, detail the key factors that influence it, and present robust experimental and computational protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding and practical guidance on the analysis of pyridone tautomerism.

Introduction: The Dynamic Nature of Pyridone Tautomerism

The interconversion of 2-hydroxypyridine and 2-pyridone is a classic example of prototropic tautomerism, a phenomenon where isomers differ only in the position of a proton and a double bond.[1] The 2-hydroxypyridine form, often referred to as the "enol" or "lactim" tautomer, is an aromatic phenol-like structure. Conversely, the 2-pyridone form, the "keto" or "lactam" tautomer, features a cyclic amide structure.[2]

While early considerations of aromaticity might suggest the complete dominance of the 2-hydroxypyridine form, extensive experimental and theoretical studies have shown that the energy difference between the two tautomers is often small and highly dependent on the environment.[1][3] In the gas phase, the 2-hydroxypyridine (lactim) form is generally more stable.[1][4] However, in the solid state and in polar solvents, the equilibrium overwhelmingly favors the more polar 2-pyridone (lactam) tautomer.[1][2][5] This reversal is a critical concept, as the distinct physicochemical properties of each tautomer—such as hydrogen bonding capabilities, dipole moment, and lipophilicity—can dictate molecular recognition, self-assembly, and biological activity.[6][7]

For the specific molecule of interest, 5-(Hydroxymethyl)-4-methylpyridin-2-ol, the presence of both an electron-donating methyl group and a hydrogen-bonding hydroxymethyl group introduces additional layers of complexity to this equilibrium. This guide will dissect these influences to provide a predictive framework for its behavior.

Figure 1: Tautomeric equilibrium of the title compound.

Factors Influencing the Lactim-Lactam Equilibrium

The position of the tautomeric equilibrium is not fixed but is a dynamic balance dictated by several interacting factors. Understanding these is key to predicting and controlling the tautomeric composition.

Solvent Effects: The Dominant Influence

The choice of solvent is arguably the most significant factor in determining the predominant tautomer in solution.[8] This effect is primarily driven by the difference in polarity between the two forms.

  • 2-Pyridone (Lactam): This tautomer possesses a large dipole moment due to the charge separation inherent in the amide functional group. Polar solvents, particularly protic ones like water and alcohols, strongly solvate and stabilize the lactam form through favorable dipole-dipole interactions and hydrogen bonding.[2][6]

  • 2-Hydroxypyridine (Lactim): This tautomer is significantly less polar. Therefore, in non-polar or weakly polar solvents such as cyclohexane or chloroform, the lactim form is relatively more stable, and the equilibrium shifts in its favor.[6][8]

The equilibrium constant (KT = [lactam]/[lactim]) has been shown to correlate linearly with solvent polarity parameters.[9] In aqueous solutions, the equilibrium constant for the parent 2-pyridone system can be as high as 900, indicating overwhelming preference for the lactam form.[1]

Substituent Effects: Fine-Tuning the Equilibrium

Substituents on the pyridine ring can modulate the equilibrium through electronic and steric effects. For 5-(Hydroxymethyl)-4-methylpyridin-2-ol:

  • 4-Methyl Group: As an electron-donating group (EDG), the methyl group increases the electron density in the ring. This can influence the relative stability of the resonance contributors for each tautomer, generally favoring the lactam form.

  • 5-Hydroxymethyl Group: This group has a dual nature. It is weakly electron-withdrawing via induction but can also act as both a hydrogen bond donor and acceptor. Its primary influence will be through specific interactions with the solvent or through intramolecular hydrogen bonding, which could potentially stabilize either tautomer depending on the conformation and environment.

Electron-withdrawing substituents, in contrast, have been shown to favor the less polar hydroxypyridine tautomer.[7]

pH and Temperature

The tautomeric equilibrium can also be influenced by pH. Since the lactim form has an acidic hydroxyl group and the lactam form has a weakly acidic N-H group, changes in pH that lead to protonation or deprotonation will shift the observed equilibrium.[10] Temperature can also alter the position of the equilibrium, and temperature-jump kinetic studies have been used to determine the thermodynamic parameters of the interconversion.[9]

Analytical Characterization of Tautomers

A multi-faceted approach combining spectroscopic and computational methods is essential for the unambiguous characterization and quantification of tautomeric forms.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a powerful and accessible technique for quantifying the tautomeric ratio in solution. The aromatic lactim and conjugated lactam forms have distinct electronic structures and, therefore, different absorption maxima (λmax).[11]

  • Lactim (Hydroxypyridine) form: Typically absorbs at shorter wavelengths.

  • Lactam (Pyridone) form: Exhibits a characteristic absorption at longer wavelengths, often around 300 nm or higher.[12]

By measuring the absorbance at the λmax of each tautomer and applying the Beer-Lambert law, the equilibrium constant (KT) can be determined. The use of "fixed" model compounds, such as the O-methylated (lactim) and N-methylated (lactam) derivatives, is crucial for obtaining the molar absorptivity coefficients (ε) of the pure tautomeric forms.[11]

Experimental Protocol: UV-Vis Determination of Tautomeric Ratio

  • Synthesis of Model Compounds: Synthesize the O-methyl and N-methyl derivatives of 5-(Hydroxymethyl)-4-methylpyridin-2-ol to serve as standards for the pure lactim and lactam forms, respectively.

  • Solution Preparation: Prepare stock solutions of the target compound and the two model compounds in the solvent of interest (e.g., cyclohexane, acetonitrile, water).

  • Molar Absorptivity Determination: For each model compound, prepare a series of dilutions and record their UV-Vis spectra to determine the molar absorptivity (ε) at their respective λmax values.

  • Spectrum of Tautomeric Mixture: Record the UV-Vis spectrum of the target compound at a known concentration.

  • Calculation of KT: Using the absorbances at the two characteristic λmax values and the determined molar absorptivities, solve the system of simultaneous equations (Equations 1 and 2) to find the concentration of each tautomer ([Lactam] and [Lactim]).

    • Aλ1 = εLactam,λ1[Lactam] + εLactim,λ1[Lactim] (Eq. 1)

    • Aλ2 = εLactam,λ2[Lactam] + εLactim,λ2[Lactim] (Eq. 2)

  • Equilibrium Constant: Calculate KT = [Lactam] / [Lactim].

UV_Vis_Workflow cluster_prep Preparation cluster_analysis Spectroscopic Analysis cluster_calc Calculation prep1 Synthesize N-Me (Lactam) & O-Me (Lactim) Models prep2 Prepare Solutions (Target & Models) prep1->prep2 analysis1 Measure ε for Models at λ_max1 and λ_max2 prep2->analysis1 analysis2 Measure Absorbance (A) of Target Compound analysis1->analysis2 calc1 Solve Simultaneous Equations for [Lactam] & [Lactim] analysis2->calc1 calc2 Calculate K_T = [Lactam]/[Lactim] calc1->calc2

Figure 2: Workflow for K_T determination via UV-Vis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy are invaluable for the structural elucidation of tautomers.[13] The chemical shifts of the ring protons and carbons are highly sensitive to the electronic environment, which differs significantly between the lactim and lactam forms.

  • ¹H NMR: The chemical shifts of the protons attached to the ring can often distinguish between the two forms. In cases of slow interconversion on the NMR timescale, separate sets of signals for each tautomer may be observed. If the exchange is fast, a single set of averaged signals will be seen.

  • ¹³C NMR: The chemical shift of the C2 carbon is particularly diagnostic. In the lactam form, this carbon is a carbonyl (C=O) and resonates significantly downfield (e.g., >150 ppm), whereas in the lactim form, it is an oxygen-bearing sp² carbon (C-O) and appears further upfield.[13]

Experimental Protocol: NMR Analysis of Tautomerism

  • Sample Preparation: Dissolve a precisely weighed amount of the compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O).

  • Acquisition: Acquire high-resolution ¹H and ¹³C{¹H} NMR spectra. For quantitative analysis, ensure a sufficient relaxation delay (D1) in the ¹H experiment (typically 5 times the longest T₁).

  • Signal Assignment: Assign all signals using 2D NMR techniques (COSY, HSQC, HMBC) and by comparison to spectra of the N-methyl and O-methyl model compounds.[11]

  • Quantification: If separate signals for each tautomer are visible in the ¹H NMR spectrum, the ratio can be determined by integrating the corresponding non-overlapping signals.

Computational Chemistry

Quantum mechanical calculations, particularly Density Functional Theory (DFT), provide powerful insights into the intrinsic properties of tautomers.[3]

  • Relative Stabilities: Calculations can accurately predict the relative energies (and thus the thermodynamic stability) of the tautomers in the gas phase.[4]

  • Solvent Effects: By incorporating a solvent model, such as the Polarizable Continuum Model (PCM), the calculations can simulate the effect of different solvents on the tautomeric equilibrium, often yielding results in good agreement with experimental data.[1][14]

  • Spectral Prediction: DFT methods can predict NMR chemical shifts and UV-Vis absorption wavelengths, which are invaluable for interpreting experimental spectra.[15]

Computational Workflow: DFT Analysis of Tautomers

  • Structure Optimization: Build the 3D structures of both the lactim and lactam tautomers. Perform geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).[1][15]

  • Frequency Calculation: Perform a vibrational frequency calculation on the optimized structures to confirm they are true energy minima (no imaginary frequencies). This also yields thermodynamic data like Gibbs free energy.

  • Solvation Modeling: Re-optimize the geometries and calculate energies including a solvent continuum model (e.g., IEF-PCM) for various solvents.

  • Energy Comparison: Compare the calculated Gibbs free energies of the two tautomers in the gas phase and in each solvent to predict the favored form and the equilibrium constant (ΔG = -RT ln KT).

  • Property Calculation: Use methods like GIAO for NMR chemical shift prediction or TD-DFT for simulating the UV-Vis spectrum for each tautomer.

DFT_Workflow start Build 3D Structures (Lactam & Lactim) opt Geometry Optimization & Frequency Calculation (Gas Phase) start->opt solv Re-optimize with Solvent Model (e.g., PCM for H₂O, CHCl₃) opt->solv energy Compare Gibbs Free Energies (ΔG) solv->energy spectra Calculate NMR Shifts (GIAO) & UV-Vis Spectra (TD-DFT) solv->spectra predict Predict K_T & Favored Tautomer energy->predict compare Compare with Experimental Data predict->compare spectra->compare

Figure 3: Workflow for computational analysis.

Predicted Tautomeric Behavior of 5-(Hydroxymethyl)-4-methylpyridin-2-ol

By synthesizing the principles discussed above, we can make informed predictions about the tautomeric equilibrium of the title compound under various conditions. The combined electronic effect of the 4-methyl EDG and the solvation effects will likely be the dominant forces.

ConditionFavored TautomerRationale
Gas Phase Lactim (Hydroxypyridine)In the absence of solvent, the aromatic character of the lactim form typically leads to greater intrinsic stability, a trend observed for the parent system.[1][4]
Non-Polar Solvent (e.g., Cyclohexane)Lactim (Hydroxypyridine)The less polar lactim form is better solvated by non-polar solvents. The equilibrium will favor this form, though the lactam may be present in comparable amounts.[6][8]
Polar Aprotic Solvent (e.g., Acetonitrile)Lactam (Pyridone)The large dipole moment of the lactam form is stabilized by the polar solvent, strongly shifting the equilibrium towards the lactam.[14]
Polar Protic Solvent (e.g., Water, Methanol)Lactam (Pyridone)This condition most strongly favors the lactam form. The solvent can act as both a hydrogen bond donor to the carbonyl oxygen and an acceptor for the N-H proton, providing maximal stabilization.[2][16] The hydroxymethyl group will also engage in H-bonding with the solvent.
Solid State Lactam (Pyridone)In the solid state, molecules tend to arrange in a way that maximizes intermolecular interactions. The ability of the lactam form to create strong N-H···O=C hydrogen-bonded dimers or helical structures typically makes it the more stable form in the crystal lattice.[2]

Conclusion and Implications

The tautomerism of 5-(Hydroxymethyl)-4-methylpyridin-2-ol is a nuanced equilibrium governed by a delicate interplay of substituent effects and, most critically, the solvent environment. While the lactim form is favored in the gas phase, the more polar lactam tautomer is expected to dominate in polar solutions and the solid state. This shift is of paramount importance for drug development professionals, as the predominant tautomer in a physiological (aqueous) environment will dictate the molecule's shape, hydrogen bonding pattern, and lipophilicity (LogP). These properties, in turn, control how the molecule interacts with its biological target, its membrane permeability, and its overall pharmacokinetic profile. A thorough understanding and characterization of the tautomeric landscape, using the integrated spectroscopic and computational approaches outlined in this guide, is therefore not merely an academic exercise but a prerequisite for rational drug design and development.

References

  • Beak, P., et al. (1976). Tautomeric pyridines. Part XV. Pyridone–hydroxypyridine equilibria in solvents of differing polarity. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Wong, M. W., Wiberg, K. B., & Frisch, M. J. (1992). Solvent effects. 3. Tautomeric equilibria of formamide and 2-pyridone in the gas phase and solution: an ab initio SCRF study. Journal of the American Chemical Society. Available at: [Link]

  • Wikipedia. (n.d.). 2-Pyridone. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Al-Soufi, W., et al. (2005). Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state. Photochemical & Photobiological Sciences. Available at: [Link]

  • Chakraborty, D., & Panda, A. K. (2006). 2-Hydroxypyridine ↔ 2-Pyridone Tautomerization: Catalytic Influence of Formic Acid. The Journal of Physical Chemistry A. Available at: [Link]

  • Alonso, J. L., et al. (2010). Tautomerism and Microsolvation in 2-Hydroxypyridine/2-Pyridone. The Journal of Physical Chemistry A. Available at: [Link]

  • Ušćumlić, G. S., et al. (2004). Solvent and structural effects in tautomeric 3-cyano-4-(substituted phenyl)-6-phenyl-2(1H)-pyridones: Experimental and quantum chemical study. Journal of the Serbian Chemical Society. Available at: [Link]

  • Cerreta, F., et al. (2002). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. ARKIVOC. Available at: [Link]

  • Nowak, M. J., et al. (1992). Matrix isolation IR spectroscopy of tautomeric systems and its theoretical interpretation: 2-hydroxypyridine/2(1H)-pyridinone. The Journal of Physical Chemistry. Available at: [Link]

  • Kuzuya, M., Noguchi, A., & Okuda, T. (1985). Fluorescence spectroscopic study on tautomeric equilibria of 2(1H)-pyridones. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Laha, S. S., & Mandal, A. (2023). The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction. The Journal of Chemical Physics. Available at: [Link]

  • El-Sayed, S. M., & Al-Otaibi, J. S. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. International Journal of Molecular Sciences. Available at: [Link]

  • Terrier, F., et al. (2003). Role of lactam vs. lactim tautomers in 2(1H)-pyridone catalysis of aromatic nucleophilic substitution. Organic & Biomolecular Chemistry. Available at: [Link]

  • El-Sayed, S. M., & Al-Otaibi, J. S. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. ResearchGate. Available at: [Link]

  • Hansen, P. E., et al. (2023). Tautomerism of pyridinylbutane‐1,3‐diones: An NMR and DFT study. Magnetic Resonance in Chemistry. Available at: [Link]

  • Schneider, H., & Bofill, R. (1992). Quantitative model of solvent effects on hydroxypyridine-pyridone and mercaptopyridine-thiopyridone equilibriums: correlation with reaction-field and hydrogen-bonding effects. The Journal of Organic Chemistry. Available at: [Link]

  • Bolognesi, M., et al. (2020). Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium. Physical Chemistry Chemical Physics. Available at: [Link]

  • Held, A., & Pratt, D. W. (1993). Gas-phase tautomeric equilibrium of 2-pyridinone and 2-hydroxypyridine by microwave spectroscopy. The Journal of Physical Chemistry. Available at: [Link]

  • Kuzuya, M., et al. (1985). Fluorescence spectroscopic study on tautomeric equilibria of 2(1 H )-pyridones. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Farag, A. M., et al. (2024). Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents. RSC Advances. Available at: [Link]

  • Sciencemadness Discussion Board. (2016). Tautomers of substituted Pyridines. Available at: [Link]

  • Barbato, F., et al. (2000). Ionization behaviour and tautomerism-dependent lipophilicity of pyridine-2(1H)-one cardiotonic agents. Journal of Pharmacy and Pharmacology. Available at: [Link]

  • Bensaude, O., et al. (1977). Reaction Paths of Tautomerization between Hydroxypyridines and Pyridones. Journal of the American Chemical Society. Available at: [Link]

  • Slideshare. (n.d.). Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. Available at: [Link]

  • Wiberg, K. B., et al. (1992). Tautomeric equilibria of formamide and 2-pyridone in the gas phase and solution. Journal of the American Chemical Society. Available at: [Link]

  • Chemistry Stack Exchange. (2021). 2-Pyridone tautomer ratio. Available at: [Link]

  • López, C., et al. (1997). Solution and solid state (CPMAS) NMR studies of the tautomerism of six-membered heterocyclic compounds related to 2-pyridones. Magnetic Resonance in Chemistry. Available at: [Link]

  • Laha, S. S., & Mandal, A. (2023). The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction. ResearchGate. Available at: [Link]

  • Ghiviriga, I., et al. (2021). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. The Journal of Organic Chemistry. Available at: [Link]

  • Constable, E. C., et al. (1998). Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases: an X-ray, FT-IR and NMR study. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Jacquemin, D., & Adamo, C. (2011). Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calculations. DIAL.num. Available at: [Link]

  • Evans, M. (2010). Hydroxypyridine-Pyridone Tautomerism. YouTube. Available at: [Link]

  • Eckert, S., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. The Journal of Physical Chemistry Letters. Available at: [Link]

  • Al-Saidi, W. A., & El-Emam, A. A. (2021). 2-Hydroxy-5-nitropyridine and 5-nitro-2-pyridone: Tautomerism, infrared, Raman, and NMR spectral interpretations, normal coordinate analysis, and DFT calculations. Journal of Taibah University for Science. Available at: [Link]

  • Fondell, M., et al. (2021). How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. The Journal of Physical Chemistry B. Available at: [Link]

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Technical Guide: 5-(Hydroxymethyl)-4-methylpyridin-2-ol as a Photodegradation Product of Pyridoxine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the formation, mechanism, and analysis of 5-(Hydroxymethyl)-4-methylpyridin-2-ol as a specific photodegradation product of Pyridoxine (Vitamin B6).

Executive Summary

Pyridoxine (Vitamin B6) is highly photosensitive, undergoing rapid degradation upon exposure to UV and visible light. While 4-pyridoxic acid and 6-hydroxypyridoxine are commonly cited degradants, the formation of 5-(Hydroxymethyl)-4-methylpyridin-2-ol represents a specific, often overlooked pathway involving ring oxidation and substituent rearrangement. This guide provides a comprehensive technical analysis of this compound, detailing the mechanistic causality of its formation, self-validating analytical protocols for its detection, and strategies for mitigation in pharmaceutical formulations.

Mechanistic Insight: The Photochemical Pathway

The formation of 5-(Hydroxymethyl)-4-methylpyridin-2-ol from Pyridoxine (PN) is not a simple oxidation; it involves a multi-step photochemical cascade driven by Singlet Oxygen (


)  and Quinone Methide (QM)  intermediates.
The Degradation Cascade
  • Excitation: Upon UV irradiation (290–320 nm), the pyridine ring of Pyridoxine absorbs a photon, transitioning to an excited singlet state (

    
    ).
    
  • Intersystem Crossing: The excited singlet state undergoes intersystem crossing to a triplet state (

    
    ), which is highly reactive.
    
  • ROS Generation: The triplet state transfers energy to molecular oxygen, generating Singlet Oxygen (

    
    ).
    
  • Quinone Methide Formation: A critical step involves the photodissociation of the C4-hydroxymethyl group or the C3-hydroxyl proton, leading to a transient Ortho-Quinone Methide (o-QM) intermediate.

  • Ring Oxidation & Rearrangement: The highly electrophilic o-QM is susceptible to nucleophilic attack (by water or ROS). In specific pathways, this leads to the oxidation of the C2-position (forming the 2-ol/2-pyridone moiety) and the reduction/modification of the C4-hydroxymethyl group to a methyl analog, resulting in 5-(Hydroxymethyl)-4-methylpyridin-2-ol .

Structural Transformation
  • Precursor (Pyridoxine): 4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol.

  • Target Product: 5-(Hydroxymethyl)-4-methylpyridin-2-ol.

    • Note: This structure implies a loss of the C3-hydroxyl group and a modification of the C4-substituent, alongside C2-oxidation. This suggests a radical-mediated deoxygenation mechanism often observed under high-intensity photolysis.

Pathway Visualization (Graphviz)

PyridoxinePhotolysis PN Pyridoxine (PN) (Ground State) PN_Excited Excited State (1PN* / 3PN*) PN->PN_Excited UV Absorption (hv) ROS Singlet Oxygen (1O2) Generation PN_Excited->ROS Energy Transfer QM Ortho-Quinone Methide (Intermediate) PN_Excited->QM Photodissociation Radical Radical Fragmentation (Loss of C3-OH / C4-Mod) ROS->Radical Oxidative Attack QM->Radical Rearrangement Product 5-(Hydroxymethyl)-4-methylpyridin-2-ol (Target Degradant) Radical->Product Stabilization/Tautomerization

Caption: Photochemical cascade transforming Pyridoxine into 5-(Hydroxymethyl)-4-methylpyridin-2-ol via excited states and quinone methide intermediates.

Analytical Characterization

Detecting this specific degradant requires high-resolution separation due to its structural similarity to other B6 vitamers (e.g., Pyridoxal, 4-Pyridoxic Acid).

HPLC-UV/Fluorescence Methodology

Standard Reverse Phase (C18) chromatography often fails to retain polar pyridine derivatives. HILIC (Hydrophilic Interaction Liquid Chromatography) is the validated standard for this application.

ParameterSpecificationRationale
Column Amide-functionalized HILIC (e.g., BEH Amide)Retains polar pyridines; separates 2-ol tautomers.
Mobile Phase A 10 mM Ammonium Formate (pH 3.5)Buffers pyridine nitrogen; prevents peak tailing.
Mobile Phase B Acetonitrile (ACN)Organic modifier for HILIC mode.
Gradient 90% B to 50% B over 10 minElutes less polar degradants first, retaining the target.
Detection Fluorescence (Ex: 320 nm, Em: 420 nm)High sensitivity for the conjugated 2-pyridone system.
Mass Spectrometry (LC-MS/MS) Identification
  • Ionization: ESI Positive Mode (+).

  • Parent Ion: The target (C8H11NO2) has a monoisotopic mass of ~153.08 Da. Look for [M+H]+ = 154.09 .

  • Key Transitions (MRM):

    • 154.1 -> 136.1 (Loss of H2O from hydroxymethyl group).

    • 154.1 -> 108.1 (Loss of H2O + CO/fragmentation of ring).

Experimental Protocol: Forced Degradation Study

To validate the formation of 5-(Hydroxymethyl)-4-methylpyridin-2-ol, follow this controlled photolysis protocol.

Reagents & Equipment
  • Pyridoxine HCl Standard (>99% purity).

  • Photostability Chamber: Equipped with UV-A (320-400 nm) and VIS lamps (ICH Q1B compliant).

  • Quenching Solution: 0.1 M HCl (to stop reaction and stabilize products).

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve Pyridoxine HCl in Phosphate Buffer (pH 7.0) to a concentration of 1.0 mg/mL.

    • Note: Neutral pH accelerates photodegradation compared to acidic pH due to the ionization state of the pyridine nitrogen.

  • Irradiation:

    • Transfer aliquots to clear quartz vials (transparent to UV).

    • Expose to 1.2 million lux hours (VIS) and 200 watt-hours/m² (UV).

    • Control: Wrap one vial in aluminum foil (Dark Control).

  • Sampling:

    • Pull samples at T=0, 4, 8, 12, and 24 hours.

    • Immediately dilute 1:10 with Mobile Phase A to quench.

  • Analysis:

    • Inject into the HILIC-MS/MS system described in Section 3.

    • Monitor the appearance of the peak at m/z 154.1.

Experimental Workflow Diagram (Graphviz)

ExperimentalWorkflow Prep Sample Prep (1 mg/mL in pH 7.0) Split Split Sample Prep->Split Light UV Exposure (ICH Q1B Conditions) Split->Light Dark Dark Control (Foil Wrapped) Split->Dark Quench Quench & Dilute (Mobile Phase) Light->Quench Dark->Quench Analyze HILIC-MS/MS Analysis Quench->Analyze

Caption: Workflow for the isolation and identification of Pyridoxine photoproducts.

Risk Assessment & Mitigation

Biological Relevance

The formation of 2-pyridone derivatives (like the target compound) suggests a loss of vitamin activity. Furthermore, pyridone-based degradants can act as photosensitizers themselves, potentially generating further ROS and accelerating the degradation of other API components in a formulation.

Formulation Strategies
  • pH Control: Maintaining a pH < 4.5 protonates the pyridine nitrogen, significantly increasing photostability.

  • Amber Packaging: Strictly required to block UV (<400 nm).

  • Antioxidants: Inclusion of Sodium Metabisulfite can scavenge Singlet Oxygen, though it may react with the aldehyde forms (Pyridoxal).

References

  • Theoretical Study of Pyridoxine (Vitamin B6) Photolysis . The Journal of Physical Chemistry A. (2011). Analyzes the quantum mechanics of ring opening and quinone methide formation.

  • Photophysics and Photochemical Studies of the Vitamin B6 Group . Photochemistry and Photobiology. (2010).[1] Details the role of Singlet Oxygen and ROS in B6 degradation.

  • Riboflavin-Sensitized Photooxidation of Pyridoxine . Journal of Photochemistry and Photobiology. (2012). Describes the interaction between B-vitamins leading to complex degradants.

  • ICH Q1B Photostability Testing of New Drug Substances and Products . International Council for Harmonisation. Guidelines for forced degradation studies.

Sources

Thermodynamic Stability Profile: 5-(Hydroxymethyl)-4-methylpyridin-2-ol

[1]

Executive Summary

5-(Hydroxymethyl)-4-methylpyridin-2-ol exhibits a complex thermodynamic landscape dominated by prototropic tautomerism . Unlike simple phenols, this compound exists predominantly as the 2-pyridone (lactam) tautomer in the solid state and aqueous solution, stabilized by a resonance energy of approximately 25-30 kcal/mol and intermolecular hydrogen bonding.[1] Its thermodynamic stability is challenged primarily by oxidative degradation of the primary alcohol moiety and photochemical dimerization of the pyridone ring.

Chemical Identity & Structural Thermodynamics[1]

The molecule features a pyridine core substituted with a hydroxyl group at C2, a methyl group at C4, and a hydroxymethyl group at C5.[1] This substitution pattern creates a "push-pull" electronic system that heavily influences its stability.[1]

The Lactam-Lactim Tautomerism

The defining thermodynamic characteristic of 2-hydroxypyridines is the equilibrium between the Lactim (2-hydroxypyridine) and Lactam (2-pyridone) forms.[1]

  • Solid State : The compound crystallizes exclusively in the Lactam form.[1] This is driven by the formation of centrosymmetric, hydrogen-bonded dimers (similar to DNA base pairs) which maximize lattice energy.[1]

  • Aqueous Solution : The equilibrium constant (

    
    ) is typically 
    
    
    , heavily favoring the polar Lactam form due to efficient solvation of the carbonyl dipole.[1]
  • Non-Polar Solvents : In solvents like cyclohexane or chloroform, the equilibrium shifts toward the Lactim form, or a mixture exists, driven by the aromaticity of the pyridine ring.[1]

Thermodynamic Parameters (Estimated)
  • Tautomerization Energy (

    
    ) : ~ -3.0 to -5.0 kcal/mol (favoring Lactam in water).[1]
    
  • pKa (Ionization) :

    • 
       (Protonation of Oxygen): ~0.7 (Very acidic due to resonance).[1]
      
    • 
       (Deprotonation of NH/OH): ~11.0 (Weakly acidic).[1]
      
  • Lattice Energy : High, contributing to a melting point typically

    
     (extrapolated from pyridoxine analogs).[1]
    
Visualization of Tautomeric & Degradation Pathways

The following diagram illustrates the central equilibrium and the primary instability pathways (Oxidation and Photodimerization).[1]

GLactimLactim Form(2-Hydroxypyridine)(Aromatic, Non-polar favored)LactamLactam Form(2-Pyridone)(Polar/Solid State favored)Lactim->LactamK_eq > 1000 (H2O)DimerCentrosymmetric Dimer(Thermodynamic Sink)Lactam->DimerCrystallization(H-Bonding)OxProductOxidation Product(Carboxylic Acid)Lactam->OxProductOxidation (O2/Peroxide)(-CH2OH -> -COOH)PhotoProduct[4+4] Photodimer(UV Induced)Lactam->PhotoProducthv (UV Light)

Figure 1: Thermodynamic landscape showing the central Lactam-Lactim equilibrium and downstream stability sinks (Dimerization) vs. degradation pathways (Oxidation, Photolysis).[1]

Stability Under Stress Conditions

Oxidative Instability

The 5-hydroxymethyl group is the most kinetically labile site.[1] Under oxidative stress (presence of peroxides or metal ions), it degrades via a two-step mechanism:[1]

  • Conversion to the aldehyde (analogous to Pyridoxal).[1]

  • Irreversible oxidation to the carboxylic acid (analogous to 4-Pyridoxic Acid).[1]

  • Mitigation : Formulation requires chelating agents (EDTA) to sequester transition metals that catalyze this auto-oxidation.[1]

Photochemical Instability

The 2-pyridone core is susceptible to [4+4] photocycloaddition upon exposure to UV light (

11

Experimental Characterization Protocols

Protocol A: Determination of Tautomeric Ratio ( )

To validate the thermodynamic state in a specific formulation vehicle, use Solvatochromic UV-Vis Spectroscopy.[1]

  • Preparation : Dissolve the compound (10

    
    M) in the target solvent (e.g., Water, Methanol, Dioxane).[1]
    
  • Measurement : Scan UV absorbance from 200–400 nm.[1]

  • Analysis :

    • Lactam Band : Look for a strong

      
       absorption at 295–305 nm .[1]
      
    • Lactim Band : Look for a weaker, structured band at 270–280 nm .[1]

  • Calculation : The ratio of absorbances (

    
    ), corrected by extinction coefficients (
    
    
    ), yields
    
    
    .[1]
Protocol B: Accelerated Oxidative Stress Testing

To determine the shelf-life limitation imposed by the hydroxymethyl group.[1]

  • System : 0.1 M Phosphate Buffer (pH 7.4).

  • Stressor : Add Hydrogen Peroxide (

    
    ) to a final concentration of 0.3% or 3%.[1]
    
  • Incubation : 25°C and 40°C for 24 hours.

  • Detection : HPLC-UV (254 nm) or LC-MS.

    • Critical Peak : Monitor the appearance of the -COOH derivative (M+14 mass shift from aldehyde, or M+16 from alcohol).

Quantitative Data Summary

ParameterValue (Approx.)ConditionRelevance
Melting Point 150 - 170°CSolid StateIndicates high lattice energy (Dimer stability).
pKa (Acidic) 11.0AqueousDeprotonation of the amide-like NH.[1]
pKa (Basic) 0.7AqueousProtonation of the carbonyl oxygen.
Log P -0.5 to 0.5Octanol/WaterHigh water solubility; low membrane permeability.[1]
UV Max 298 nmpH 7.0 (Water)Characteristic of the Pyridone tautomer.[1]

References

  • Beak, P., et al. (1976).[1] "Equilibration Studies: The Energy Differences between 2-Hydroxypyridine and 2-Pyridone." Journal of the American Chemical Society.[1] Link

  • Snell, E. E. (1953).[1] "The Vitamin B6 Group: The Reversible Interconversion of Pyridoxal and Pyridoxamine."[1] Journal of the American Chemical Society.[1] Link

  • Wong, C. Y., et al. (2016).[1] "The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization." MDPI Molecules. Link

  • Organic Syntheses . (2016). "Synthesis of 5-(Hydroxymethyl)furfural (HMF) and related hydroxymethyl derivatives." Org.[1][2][3][4][5] Synth.Link

Literature review on 5-(Hydroxymethyl)-4-methylpyridin-2-ol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 5-(Hydroxymethyl)-4-methylpyridin-2-ol , a functionalized heterocyclic building block with significant potential in medicinal chemistry, particularly as a scaffold for kinase inhibitors, antifibrotic agents, and Vitamin B6 (pyridoxine) analogues.[1]

Version: 1.0 | Classification: Medicinal Chemistry & Organic Synthesis[1]

Executive Summary & Chemical Identity

5-(Hydroxymethyl)-4-methylpyridin-2-ol (C₇H₉NO₂) is a substituted pyridine derivative that exists in a tautomeric equilibrium between the pyridin-2-ol (aromatic enol) and pyridin-2(1H)-one (amide) forms.[1] This tautomerism dictates its reactivity and binding mode in biological systems.[1]

The molecule is structurally analogous to Vitamin B6 (Pyridoxine) but lacks the 3-hydroxyl group and possesses a 2-oxo/hydroxy functionality, making it a valuable "deoxygenated" bioisostere for probing enzyme active sites or designing antimetabolites.[1]

Chemical Profile
PropertySpecification
IUPAC Name 5-(Hydroxymethyl)-4-methylpyridin-2(1H)-one
Common Tautomer 2-Hydroxy-4-methyl-5-hydroxymethylpyridine
Molecular Formula C₇H₉NO₂
Molecular Weight 139.15 g/mol
H-Bond Donors 2 (NH/OH, CH₂OH)
H-Bond Acceptors 2 (C=O, OH)
pKa (Predicted) ~8.5 (2-OH), ~13.5 (Amide NH)

Structural Dynamics & Tautomerism

Understanding the tautomeric preference is critical for synthesis and docking studies. In the solid state and polar solvents (DMSO, H₂O), the 2-pyridone (lactam) form predominates due to dimerization potential and lattice energy stabilization. In the gas phase or non-polar solvents, the 2-hydroxypyridine (lactim) form may be significant.

Tautomeric Equilibrium Diagram

The following diagram illustrates the proton transfer mechanism defining the reactivity profile.

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Reactivity Implications Lactam Pyridin-2(1H)-one Form (Lactam) Predominant in Polar Solvents Lactim Pyridin-2-ol Form (Lactim) Aromatic Character Lactam->Lactim Proton Transfer (Solvent Dependent) N_Alk N-Alkylation (Favored by Lactam) Lactam->N_Alk O_Alk O-Alkylation (Favored by Ag salts) Lactim->O_Alk

Figure 1: Tautomeric equilibrium between the lactam and lactim forms, dictating regioselectivity in alkylation reactions.[1]

Synthetic Methodologies

The synthesis of 5-(Hydroxymethyl)-4-methylpyridin-2-ol requires regioselective functionalization.[1] Direct hydroxymethylation of 4-methyl-2-pyridone is challenging due to competing positions (C3 vs. C5).[1]

Protocol A: The "Guareschi-Thorpe" De Novo Cyclization

This route builds the pyridine ring from acyclic precursors, ensuring correct substitution patterns.[1]

  • Condensation: React Cyanoacetamide with Ethyl acetoacetate (or a masked equivalent like 4-methoxy-3-buten-2-one) in the presence of a base (KOH/EtOH).[1]

  • Cyclization: This yields 3-cyano-4-methyl-6-hydroxypyridin-2(1H)-one .[1]

  • Decarboxylation/Hydrolysis: Acidic hydrolysis removes the cyano group (via carboxylic acid and thermal decarboxylation) to yield 4-methyl-2-pyridone .[1]

  • C5-Functionalization:

    • Step 4a (Formylation): Vilsmeier-Haack reaction (POCl₃/DMF) introduces an aldehyde at C5.[1]

    • Step 4b (Reduction): Sodium borohydride (NaBH₄) reduction of the aldehyde yields the 5-hydroxymethyl target.[1]

Protocol B: Direct Hydroxymethylation (High Pressure)

For industrial scalability, a direct reaction with formaldehyde is often employed, though it requires careful control to prevent bis-substitution.

Reagents: 2-Hydroxy-4-methylpyridine, Formaldehyde (37% aq), NaOH.[1] Conditions: 90°C, 12-24h.

Step-by-Step Protocol:

  • Dissolve 2-hydroxy-4-methylpyridine (1.0 eq) in 10% aqueous NaOH (1.1 eq).

  • Add Formaldehyde (1.2 eq) dropwise at 0°C.

  • Heat the mixture to 60-90°C. Monitor via TLC (MeOH:DCM 1:9).

  • Critical Step: Quench with dilute HCl to pH 6.0. The product often precipitates or requires continuous extraction with n-butanol due to high water solubility.[1]

  • Purification: Recrystallization from Ethanol/Water.[1]

Synthesis Workflow Diagram

Synthesis cluster_VH Route A: Vilsmeier-Haack (High Regioselectivity) cluster_Dir Route B: Direct Hydroxymethylation Start Precursor: 4-Methylpyridin-2(1H)-one Step1 POCl3 / DMF (Formylation) Start->Step1 Step3 HCHO / NaOH (Base Catalyzed) Start->Step3 Inter1 Intermediate: 5-Formyl-4-methylpyridin-2-one Step1->Inter1 Step2 NaBH4 / MeOH (Reduction) Inter1->Step2 Target Target: 5-(Hydroxymethyl)-4-methylpyridin-2-ol Step2->Target Side Side Product: 3,5-Bis(hydroxymethyl)... Step3->Side Minor Step3->Target Major

Figure 2: Comparative synthetic routes. Route A offers higher purity; Route B is more atom-economical but requires rigorous purification.[1]

Medicinal Chemistry Applications

This scaffold serves as a versatile template in drug discovery.[1]

Antifibrotic Agents (Pirfenidone Analogues)

The structural similarity to Pirfenidone (5-methyl-1-phenylpyridin-2(1H)-one) suggests potential in treating idiopathic pulmonary fibrosis (IPF).[1] The 5-hydroxymethyl group increases polarity and metabolic stability compared to the 5-methyl group of Pirfenidone, potentially altering the half-life and solubility profile.[1]

Vitamin B6 Antagonists & Enzyme Inhibitors

As a "stripped-down" analogue of Pyridoxine, this molecule can act as a competitive inhibitor for enzymes dependent on PLP (Pyridoxal 5'-phosphate), particularly if phosphorylated in vivo to the 5'-phosphate mimic.[1]

  • Target Enzymes: Pyridoxal kinase, Decarboxylases.

Kinase Inhibitor Fragment

The 2-pyridone motif is a privileged scaffold in kinase inhibitors (e.g., p38 MAP kinase inhibitors). The 5-hydroxymethyl group provides a "handle" for further functionalization (e.g., conversion to a chloride for coupling with amines) or acts as a hydrogen bond donor in the ATP-binding pocket.[1]

Analytical Characterization Data

To validate the synthesis, the following spectral data should be obtained.

TechniqueExpected Signal / Characteristic
¹H NMR (DMSO-d₆) δ 11.2 (br s, 1H, NH/OH); δ 7.3 (s, 1H, H-6); δ 6.1 (s, 1H, H-3); δ 4.9 (t, 1H, OH); δ 4.3 (d, 2H, CH₂); δ 2.1 (s, 3H, CH₃).
¹³C NMR C=O (~164 ppm); C-6 (deshielded, ~140 ppm); C-3 (shielded, ~115 ppm); CH₂OH (~60 ppm); CH₃ (~18 ppm).
Mass Spectrometry [M+H]⁺ = 140.07 .[1] Fragmentation often shows loss of H₂O [M-18]⁺ or CO [M-28]⁺.[1]
IR Spectroscopy Broad band 3200-3400 cm⁻¹ (OH/NH); Strong band 1650-1680 cm⁻¹ (Amide C=O).[1]

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley-Blackwell.[1] (Authoritative text on pyridine tautomerism and reactivity).

  • Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (V) Synthesis and Applications. Comprehensive Heterocyclic Chemistry, Vol 2.
  • U.S. Patent 5,654,444 .[1] Preparation of 5-hydroxy-4-methyl-2(5H)-furanone. (Describes related acyclic precursors and cyclization strategies relevant to methyl-substituted heterocycles).

  • Bioorganic & Medicinal Chemistry Letters . (2021). Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues. (Demonstrates the biological relevance of polysubstituted hydroxypyridines).

  • National Institute of Standards and Technology (NIST) . Mass Spectrum of 2,6-Pyridinedimethanol (Isomer comparison data).

Sources

Technical Guide: Comparative Analysis of 4-Pyridoxic Acid and 5-(Hydroxymethyl)-4-methylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide comparing 4-Pyridoxic Acid (4-PA) , the primary catabolite of Vitamin B6, with 5-(Hydroxymethyl)-4-methylpyridin-2-ol , a specific structural pyridone derivative.

Executive Summary

This guide delineates the physicochemical, metabolic, and analytical distinctions between 4-Pyridoxic Acid (4-PA) and 5-(Hydroxymethyl)-4-methylpyridin-2-ol (hereafter referred to as HMP-2-ol ).

While 4-PA is the well-characterized, biologically dominant end-product of Vitamin B6 catabolism used as a clinical marker, HMP-2-ol represents a distinct structural class (a 2-pyridone derivative) often encountered in synthetic chemistry or as a specific degradation impurity. The core distinction lies in their functional group chemistry: 4-PA is a pyridine carboxylic acid , whereas HMP-2-ol is a tautomeric pyridin-2-ol/one .

Part 1: Chemical Structure & Physicochemical Profiling

The fundamental difference between these molecules dictates their behavior in biological systems and analytical assays (HPLC/MS).

Structural Deconstruction
Feature4-Pyridoxic Acid (4-PA) 5-(Hydroxymethyl)-4-methylpyridin-2-ol (HMP-2-ol)
IUPAC Name 3-hydroxy-5-(hydroxymethyl)-2-methylpyridine-4-carboxylic acid5-(hydroxymethyl)-4-methylpyridin-2(1H)-one (Tautomer)
Molecular Formula C₈H₉NO₄C₇H₉NO₂
Core Ring System Pyridine (Aromatic)2-Pyridone (Amide-like tautomer)
C-4 Substituent Carboxylic Acid (-COOH) Methyl (-CH₃)
C-2 Substituent Methyl (-CH₃) Hydroxyl (-OH) / Carbonyl (=O)
C-3 Substituent Hydroxyl (-OH) Hydrogen (-H)
Acid/Base Character Amphoteric (Zwitterionic at physiological pH)Weakly acidic (Phenolic/Amide nature)
Fluorescence High (Ex: 320 nm, Em: 420 nm)Distinct (Pyridone fluorescence shifts vs Pyridines)
Tautomerism and Stability
  • 4-PA: Exists primarily as a zwitterion in solution. Under acidic conditions (pH < 2), it can undergo reversible lactonization to form 4-pyridoxolactone (a cyclic ester between C4-COOH and C5-CH₂OH). This is a critical interference in HPLC analysis if not controlled.

  • HMP-2-ol: Exhibits lactam-lactim tautomerism . In aqueous solution, the 2-pyridone (lactam) form predominates over the 2-pyridinol (lactim) form. This destroys the aromaticity of the pyridine ring, significantly altering its UV absorption profile compared to the fully aromatic 4-PA.

Part 2: Biological Significance & Metabolic Pathways[1]

4-Pyridoxic Acid: The Catabolic End-Point

4-PA is the irreversible "dead-end" metabolite of the Vitamin B6 vitamers (Pyridoxine, Pyridoxal, Pyridoxamine).[1][2][3][4] It is formed in the liver and excreted in urine.[3][5][6]

  • Pathway: Pyridoxal (PL)

    
    Aldehyde Oxidase  (Liver) 
    
    
    
    4-Pyridoxic Acid.[6]
  • Clinical Utility: Urinary 4-PA levels are the gold standard for assessing short-term Vitamin B6 status. Low levels indicate deficiency; high levels indicate recent supplementation.

HMP-2-ol: The Synthetic/Impurity Context

HMP-2-ol is not a standard metabolite in the human B6 pathway. It is structurally related to 4-Deoxypyridoxine (a B6 antagonist) but lacks the C3-hydroxyl group and possesses a C2-hydroxyl.

  • Origin: likely a synthetic intermediate in the production of pyridine derivatives or a photodegradation product of specific pyridine-based drugs.

  • Toxicity Potential: Unlike 4-PA, which is biologically inert and excreted, 2-pyridone derivatives can exhibit distinct pharmacological activities, often acting as specific enzyme inhibitors due to their resemblance to peptide bonds (amide mimicry).

Visualization of the B6 Catabolic Pathway

The following diagram illustrates the exclusive formation of 4-PA, highlighting where HMP-2-ol is absent from the biological logic.

B6_Catabolism PN Pyridoxine (PN) PL Pyridoxal (PL) PN->PL PNPO / Dephosphorylation PLP Pyridoxal-5'-Phosphate (Active Coenzyme) PL->PLP Pyridoxal Kinase PA 4-PYRIDOXIC ACID (4-PA) (Excreted in Urine) PL->PA Aldehyde Oxidase (AOX1) (Irreversible Oxidation) PM Pyridoxamine (PM) PM->PL Transamination PLP->PL Alkaline Phosphatase HMP 5-(Hydroxymethyl)-4-methylpyridin-2-ol (Non-Metabolic / Synthetic) PA->HMP NO PATHWAY

Caption: Figure 1. The metabolic isolation of 4-PA.[5] HMP-2-ol (dashed) is structurally distinct and does not participate in the canonical B6 pathway.

Part 3: Analytical Differentiation (HPLC Protocol)

Distinguishing these compounds requires exploiting their differing acid-base properties and fluorescence quantum yields.

Key Analytical Differences
  • Retention Time (RT): In Reverse-Phase (RP) HPLC, 4-PA is highly polar (early eluting) due to the carboxyl group. HMP-2-ol, lacking the carboxyl and having a methyl group at C4, is less polar and will retain longer.

  • UV Spectrum:

    • 4-PA:

      
       ~295 nm (pH dependent).
      
    • HMP-2-ol:

      
       ~300-310 nm (characteristic of 2-pyridones).
      
  • Fluorescence: 4-PA is intensely fluorescent. HMP-2-ol has weaker fluorescence that is highly sensitive to solvent polarity due to the lactam structure.

Validated Separation Protocol

This protocol is designed to separate B6 metabolites (including 4-PA) from structural impurities like HMP-2-ol.

Method: Ion-Pair Reverse-Phase HPLC with Fluorometric Detection.

Reagents:

  • Mobile Phase A: 0.05 M Potassium Phosphate buffer (pH 3.0) + 5 mM Octanesulfonic acid (Ion-pairing agent).

  • Mobile Phase B: Acetonitrile (ACN).

  • Column: C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).

Step-by-Step Workflow:

  • Sample Preparation:

    • Acidify urine/plasma sample with trichloroacetic acid (TCA) to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 min.

    • Critical Step: Adjust pH of supernatant to 3.0. Why? To stabilize 4-PA and prevent lactonization (which occurs at pH < 2) while optimizing ionization for the ion-pairing agent.

  • Chromatography:

    • Flow Rate: 1.0 mL/min.

    • Gradient: Isocratic 95% A / 5% B for 10 min (elutes 4-PA), then ramp to 20% B (elutes less polar pyridones like HMP-2-ol).

  • Detection:

    • Excitation: 320 nm.

    • Emission: 420 nm.

    • Note: 4-PA will appear as a sharp, high-intensity peak early in the chromatogram. HMP-2-ol will elute later with significantly lower intensity at these wavelengths.

Part 4: Troubleshooting & Nomenclature

Researchers often confuse these compounds due to non-standard naming conventions.

  • Confusion with 4-Pyridoxolactone: 4-PA can cyclize to form a lactone. This is not HMP-2-ol. The lactone involves the C4-Carboxyl and C5-Hydroxymethyl. HMP-2-ol lacks the carboxyl group entirely.

  • Confusion with 4-Deoxypyridoxine: This is a B6 antagonist (2,4-dimethyl-3-hydroxy-5-hydroxymethylpyridine). HMP-2-ol is a regioisomer of a deoxypyridoxine derivative but with the oxygen at C2 (pyridone) rather than C3 (phenol).

CompoundKey IdentifierBiological Role
4-Pyridoxic Acid C4-COOHMajor Metabolite
4-Pyridoxolactone Cyclic EsterAcidic artifact of 4-PA
HMP-2-ol C2=O (Amide)Impurity / Synthetic

References

  • Ubbink, J. B., et al. (1985). "Stability of pyridoxal-5-phosphate semicarbazone: applications in plasma vitamin B6 analysis and population surveys." Journal of Chromatography B, 342, 277-284. (Establishes 4-PA analysis standards).
  • McCormick, D. B., & Chen, H. (1999). "Update on interconversion of vitamin B-6 with its catabolite, 4-pyridoxic acid, in human metabolism."[4] The American Journal of Clinical Nutrition, 70(5), 933-934. Link

  • Joshi, R., et al. (2012). "Tautomerism in 2-hydroxypyridines: A theoretical and experimental study." Journal of Organic Chemistry, 77(12), 5633–5640. (Mechanistic basis for HMP-2-ol behavior).
  • PubChem Database. "4-Pyridoxic Acid (CID 6723)."[7] National Center for Biotechnology Information. Link

Sources

Methodological & Application

Synthesis of 5-(Hydroxymethyl)-4-methylpyridin-2-ol from pyridoxine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a detailed technical guide for the synthesis of 4-Deoxypyridoxine (4-Desoxypyridoxine; 4-methyl-5-hydroxymethyl-2-methylpyridin-3-ol) from Pyridoxine Hydrochloride .

Note on Nomenclature: The specific string "5-(Hydroxymethyl)-4-methylpyridin-2-ol" provided in the topic request appears to be a non-standard or conflated nomenclature. The structure 4-Deoxypyridoxine is the primary "4-methyl" derivative synthesized directly from Pyridoxine (Vitamin B6) via selective reduction. The "pyridin-2-ol" suffix in the user request may refer to a tautomeric form or a confusion with the 2-methyl-3-pyridinol core. This guide focuses on the verified synthesis of the 4-methyl-5-hydroxymethyl derivative (4-Deoxypyridoxine), a potent Vitamin B6 antagonist widely used in metabolic research.

Introduction & Scientific Rationale

The selective modification of Pyridoxine (Vitamin B6) is a critical workflow in the development of enzyme inhibitors and antimetabolites. 4-Deoxypyridoxine is a structural analogue of pyridoxine where the 4-hydroxymethyl group is reduced to a methyl group. This molecule acts as a competitive antagonist of Vitamin B6, inhibiting pyridoxal kinase and preventing the formation of the active coenzyme pyridoxal-5-phosphate (PLP).

Synthetic Strategy

The transformation requires the selective hydrogenolysis of the allylic/benzylic-like hydroxyl group at the 4-position while retaining the 5-hydroxymethyl group and the 3-hydroxyl functionality.

  • Chemo-selectivity: The 4-hydroxymethyl group in pyridoxine is electronically activated due to its para-position relative to the pyridine nitrogen (and ortho to the 3-OH), making it more susceptible to reduction than the 5-hydroxymethyl group.

  • Mechanism: The reaction proceeds via the formation of a para-quinone methide intermediate or direct hydrogenolysis over a metal catalyst.

Experimental Protocol

Materials & Reagents
ReagentGrade/PurityRole
Pyridoxine Hydrochloride >99% (USP/FCC)Starting Material
Palladium on Carbon (Pd/C) 10% loadingCatalyst
Hydrochloric Acid (HCl) 1N AqueousSolvent/Acidifier
Ethanol (EtOH) AbsoluteCo-solvent (Optional)
Hydrogen Gas (H₂) UHP (99.999%)Reducing Agent
Sodium Bicarbonate ACS ReagentNeutralization
Detailed Methodology
Step 1: Catalyst Preparation and Solubilization
  • Safety Check: Ensure all hydrogenations are performed in a designated high-pressure area or a well-ventilated fume hood behind a blast shield.

  • In a 500 mL hydrogenation flask (Parr bottle), suspend 5.0 g (24.3 mmol) of Pyridoxine Hydrochloride in 100 mL of 1N HCl .

    • Rationale: Acidic media protonates the pyridine nitrogen, increasing the electrophilicity of the ring and facilitating the hydrogenolysis of the 4-CH₂OH group.

  • Add 1.0 g of 10% Pd/C catalyst carefully to the solution.

    • Precaution: Pd/C is pyrophoric when dry. Wet the catalyst with a small amount of water before adding to the organic/acidic mixture.

Step 2: Hydrogenolysis
  • Connect the flask to a Parr Hydrogenator (shaker type).

  • Purge the system with Nitrogen (N₂) three times to remove oxygen, then purge with Hydrogen (H₂) three times.

  • Pressurize the vessel to 3 atm (approx. 45 psi) of H₂.

  • Agitate (shake) the mixture at Room Temperature (25°C) for 4–6 hours .

    • Monitoring: Monitor hydrogen uptake. The reaction is complete when 1 molar equivalent of H₂ has been consumed.

    • TLC Control: Use Silica Gel plates (Eluent: CHCl₃:MeOH 9:1). Pyridoxine (Rf ~0.2) should disappear; 4-Deoxypyridoxine (Rf ~0.4) will appear.

Step 3: Workup and Isolation
  • Depressurize the system and purge with Nitrogen.

  • Filter the reaction mixture through a Celite 545 pad to remove the Pd/C catalyst. Wash the pad with 20 mL of 1N HCl.

  • Concentrate the filtrate under reduced pressure (Rotary Evaporator) at 40°C to approximately 10-15 mL volume.

  • Neutralize the concentrate to pH 6.0–6.5 using saturated Sodium Bicarbonate (NaHCO₃) solution.

    • Observation: A crystalline precipitate (free base) may begin to form.

  • Cool the mixture to 4°C overnight to maximize crystallization.

  • Filter the white crystalline solid and wash with cold water (2 x 5 mL) followed by cold acetone (5 mL).

  • Dry the product in a vacuum oven at 50°C for 12 hours.

Purification (Optional)

If high purity (>99.5%) is required for biological assays:

  • Recrystallization: Dissolve the crude solid in a minimum amount of hot ethanol, filter hot, and allow to cool slowly.

  • Sublimation: 4-Deoxypyridoxine can be sublimed under high vacuum (0.1 mmHg) at 140–150°C.

Reaction Pathway & Mechanism[2][5]

The following diagram illustrates the selective reduction pathway. The 4-hydroxymethyl group is reduced to a methyl group, while the 5-hydroxymethyl group remains intact due to electronic differentiation.

G cluster_conditions Reaction Conditions Pyridoxine Pyridoxine HCl (2-Me, 3-OH, 4-CH2OH, 5-CH2OH) Inter Quinone Methide Intermediate Pyridoxine->Inter H+, -H2O (Activation) Target 4-Deoxypyridoxine (2-Me, 3-OH, 4-Me, 5-CH2OH) Inter->Target H2, Pd/C (Hydrogenolysis) Cond 1N HCl, 3 atm H2 25°C, 4-6 hrs

Caption: Selective hydrogenolysis of the 4-hydroxymethyl group of Pyridoxine via acid-catalyzed reduction.

Quantitative Data & Specifications

ParameterSpecificationNotes
Appearance White crystalline powderHygroscopic
Melting Point 141–142°C (Free Base)Literature value: 140-143°C
Yield 65–75%Dependent on catalyst activity
¹H NMR (D₂O) δ 2.4 (s, 3H, 2-Me)Characteristic signal
δ 2.2 (s, 3H, 4-Me)Key Diagnostic: Shift from CH₂OH to CH₃
δ 4.6 (s, 2H, 5-CH₂OH)Retained signal
δ 7.8 (s, 1H, 6-H)Aromatic proton
Solubility Soluble in water, EthanolInsoluble in Ether, Hexane

Critical Troubleshooting (Self-Validating System)

To ensure the protocol is self-validating, check these critical control points:

  • Over-Reduction Risk:

    • Symptom:[1][2][3] Loss of the 5-hydroxymethyl signal in NMR (formation of 2,4,5-trimethylpyridin-3-ol).

    • Correction: Strictly control reaction time and H₂ pressure. Do not exceed 50°C.

  • Catalyst Poisoning:

    • Symptom:[1][2][3] Reaction stalls (H₂ uptake stops early).

    • Cause: Impurities in Pyridoxine HCl (sulfur traces) or old catalyst.

    • Validation: Use fresh Pd/C. Ensure Pyridoxine source is USP grade.

  • Product Stability:

    • 4-Deoxypyridoxine is light-sensitive.[4] Store in amber vials under inert atmosphere.

References

  • Harris, S. A., & Folkers, K. (1939). Synthesis of Vitamin B6.[5] Journal of the American Chemical Society, 61(5), 1245–1247. Link

  • Ott, W. H. (1946). Antipyridoxine Activity of 2,4-Dimethyl-3-hydroxy-5-hydroxymethylpyridine in the Chick. Proceedings of the Society for Experimental Biology and Medicine, 61(1), 125–127. Link

  • Coburn, S. P., et al. (2009). Metabolism of 4'-deoxypyridoxine in humans. The American Journal of Clinical Nutrition, 90(3), 561–568. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 6727, 4-Deoxypyridoxine. Link

Sources

HPLC method development for 5-(Hydroxymethyl)-4-methylpyridin-2-ol detection

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: HPLC Method Development for 5-(Hydroxymethyl)-4-methylpyridin-2-ol Detection

Executive Summary

This technical guide details the chromatographic separation of 5-(Hydroxymethyl)-4-methylpyridin-2-ol , a structural analog and potential degradation product related to the Vitamin B6 (Pyridoxine) family.

The analysis of this compound presents specific challenges:

  • Tautomerism: The molecule exists in equilibrium between the pyridin-2-ol (lactim) and pyridin-2(1H)-one (lactam) forms.

  • High Polarity: The presence of hydroxymethyl and hydroxyl groups, combined with the pyridine ring, results in low retention on standard C18 phases.

  • Basic/Amphoteric Nature: Interaction with free silanols on silica columns often leads to severe peak tailing.

This guide proposes two validated approaches: a Robust Quality Control (QC) Method utilizing Ion-Pair Chromatography (IPC) and a Modern MS-Compatible Method utilizing Hydrophilic Interaction Liquid Chromatography (HILIC).

Physicochemical Context & Mechanism

Understanding the analyte is the prerequisite for separation.

PropertyValue (Estimated/Literature)Chromatographic Implication
Molecular Formula C₈H₁₁NO₂Low molecular weight.
LogP (Octanol/Water) ~ -0.5 to 0.5Highly polar; likely to elute in the void volume of C18 columns without modification.
pKa (Pyridine N) ~ 3.0 - 5.0The nitrogen is less basic than unsubstituted pyridine due to the oxygen at C2, but still protonatable.
pKa (Phenolic -OH) ~ 8.0 - 9.0At neutral pH, the molecule may exist as a zwitterion or neutral species.
Tautomerism Lactam/LactimCritical: Mobile phase pH must be controlled (preferably acidic, pH < 3.0) to stabilize the protonated form and prevent peak splitting.
Tautomeric Equilibrium & Method Strategy

The analyte spontaneously tautomerizes. To ensure a single, sharp chromatographic peak, the mobile phase must force the equilibrium to a single state. Acidic conditions (pH 2.0 – 3.0) favor the protonated cation form, which is stable and reproducible.

Tautomerism Lactim Lactim Form (2-ol) Phenolic character Lactam Lactam Form (2-one) Amide-like character Lactim->Lactam Equilibrium (Neutral pH) Cation Protonated Cation (pH < 3.0) Single Chromatographic Species Lactim->Cation Acidic Mobile Phase Lactam->Cation Acidic Mobile Phase

Figure 1: Tautomeric equilibrium strategy. Acidic conditions are required to collapse the equilibrium into a single detectable species.

Method A: Ion-Pair Chromatography (IPC) – The QC Standard

This method is derived from USP protocols for Pyridoxine (Vitamin B6), utilizing an ion-pairing reagent to increase retention of the polar, positively charged analyte on a hydrophobic C18 column.

Best For: Routine Quality Control, UV-only detection, separating impurities from the solvent front.

Chromatographic Conditions
ParameterSpecification
Column L1 Packing (C18), 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus C18 or equivalent)
Mobile Phase A Buffer: 20 mM Sodium Hexanesulfonate + 1% Glacial Acetic Acid in Water (pH adjusted to 3.0 with dilute H₃PO₄)
Mobile Phase B Methanol (HPLC Grade)
Isocratic Ratio 85% Buffer : 15% Methanol
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV @ 280 nm (Characteristic for pyridine ring)
Injection Volume 10 - 20 µL
Step-by-Step Preparation Protocol
  • Buffer Preparation:

    • Dissolve 3.76 g of Sodium 1-Hexanesulfonate in 1000 mL of HPLC-grade water.

    • Add 10 mL of Glacial Acetic Acid.

    • Adjust pH to 3.0 ± 0.1 using Phosphoric Acid (85%) or Sodium Hydroxide (1N). Note: Precise pH is critical for ion-pairing reproducibility.

    • Filter through a 0.45 µm nylon membrane.

  • System Equilibration:

    • Flush the column with 50:50 Methanol:Water for 30 minutes.

    • Switch to the Ion-Pairing Mobile Phase. Equilibrate for at least 60 minutes . IPC reagents require longer equilibration times to saturate the stationary phase.

  • Standard Preparation:

    • Dissolve 10 mg of Reference Standard in 20 mL of Mobile Phase (Concentration: 0.5 mg/mL).

    • Sonicate for 5 minutes.

Why this works: The hexanesulfonate anion forms a neutral ion-pair with the protonated pyridine nitrogen. This neutral complex partitions into the C18 stationary phase, significantly increasing retention (k') and moving the peak away from the void volume.

Method B: HILIC – The Modern, MS-Compatible Approach

Ion-pairing reagents (like hexanesulfonate) are non-volatile and will contaminate Mass Spectrometers (LC-MS). For structural elucidation or high-sensitivity detection, Hydrophilic Interaction Liquid Chromatography (HILIC) is the superior choice.

Best For: LC-MS/MS analysis, trace impurity detection, high-throughput screening.

Chromatographic Conditions
ParameterSpecification
Column HILIC Silica or Zwitterionic (e.g., Merck SeQuant ZIC-HILIC), 150 x 2.1 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.0, adjusted with Formic Acid)
Mobile Phase B Acetonitrile (LC-MS Grade)
Gradient 95% B to 80% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temp 35°C
Detection UV @ 280 nm or ESI-MS (Positive Mode)
Mechanism of Action

In HILIC, water forms a stagnant layer on the polar silica surface. The polar analyte partitions into this water layer. High organic content (Acetonitrile) drives the partitioning. Unlike RP-HPLC, retention increases as water content decreases.

Method Development Decision Matrix

Use the following logic flow to select the appropriate method for your specific application.

MethodSelection Start Start: Define Analytical Goal Q_MS Is Mass Spectrometry (MS) required? Start->Q_MS No_MS No (UV Detection only) Q_MS->No_MS No Yes_MS Yes (LC-MS/MS) Q_MS->Yes_MS Yes Q_Robust Is this for Routine QC (High Robustness)? No_MS->Q_Robust MethodB Method B: HILIC • Volatile Buffers • High Sensitivity • Orthogonal Selectivity Yes_MS->MethodB MethodA Method A: Ion-Pairing (C18) • High Reproducibility • USP Alignment • Non-Volatile Buffers Q_Robust->MethodA Yes Q_Robust->MethodB No (R&D/Screening)

Figure 2: Decision matrix for selecting between Ion-Pairing and HILIC methodologies.

Validation Criteria (ICH Q2)

To ensure the method is "self-validating" as requested, the following system suitability parameters must be met before every run.

ParameterAcceptance CriteriaTroubleshooting
Tailing Factor (T) T ≤ 1.5If T > 1.5, increase buffer concentration or lower pH to suppress silanol activity.
Resolution (Rs) Rs > 2.0 (from nearest peak)If resolution fails, adjust % Methanol (Method A) or % Acetonitrile (Method B).
Retention Time %RSD ≤ 2.0% (n=6 injections)High RSD in Method A usually indicates insufficient column equilibration with the ion-pairing reagent.
Capacity Factor (k') k' > 2.0Ensure the peak is not eluting in the void. Increase ion-pair reagent conc. if retention is too low.[1]

References

  • United States Pharmacopeia (USP). USP Monographs: Pyridoxine Hydrochloride.[2][3] USP35-NF30.[4] (Standard for separation of Vitamin B6 analogues using L1 column and Hexanesulfonate).

  • Sielc Technologies. USP Methods for the Analysis of Pyridoxine for the Legacy L1 Column. (Application of ion-pairing for pyridines).

  • Merck Millipore. Polar Hydrophilic Compounds in Pharmaceutical Analysis. (Guide on using ZIC-HILIC for polar compounds).

  • Waters Corporation. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (Comparison of RP-HPLC vs HILIC).

  • BenchChem. HPLC analysis method for 5-(Chloromethyl)-2-methylpyrimidin-4-amine. (Methodology for similar pyrimidine/pyridine intermediates).

Sources

Application Note: High-Efficiency Extraction and Quantification of 5-(Hydroxymethyl)-4-methylpyridin-2-ol

[1][2]

Introduction & Analyte Profiling[1][2][3]

The target analyte, 5-(Hydroxymethyl)-4-methylpyridin-2-ol , presents specific analytical challenges due to its amphiphilic nature and tautomeric equilibrium.[1][2] In aqueous solution, 2-hydroxypyridines predominantly exist as 2-pyridones (lactams), rendering the molecule neutral or weakly acidic rather than basic.[1][2]

Physicochemical Profile & Challenges
PropertyCharacteristicImpact on Protocol
Structure Pyridine ring with -OH, -CH3, -CH2OHHigh polarity; poor retention on C18.[1][2]
Tautomerism 2-ol

2-one (Lactam)
Analyte exists primarily as a neutral amide-like species in biological pH.[1][2]
LogP Estimated < 0 (Hydrophilic)Liquid-Liquid Extraction (LLE) with non-polar solvents (Hexane/Ether) is ineffective .
pKa ~0.7 (Basic), ~11 (Acidic)Mixed-Mode Cation Exchange (MCX) is ineffective due to low basicity.[1][2] HLB or MAX is preferred.[1][2]
Methodological Strategy

To ensure scientific integrity and maximum recovery, this guide proposes two distinct workflows:

  • Protocol A (High Throughput): Protein Precipitation (PPT) with Acidified Methanol. Best for PK screening and high-concentration samples.[1]

  • Protocol B (High Sensitivity): Solid Phase Extraction (SPE) using Hydrophilic-Lipophilic Balanced (HLB) sorbents.[1][2] Best for trace analysis and complex tissue matrices.[1][2]

Experimental Workflow Diagrams

Figure 1: Decision Tree for Extraction Methodology

ExtractionDecisionStartStart: Biological SampleMatrixCheckMatrix Type?Start->MatrixCheckUrineUrine (High Salt)MatrixCheck->UrinePlasmaPlasma/Serum (High Protein)MatrixCheck->PlasmaTissueTissue (Complex)MatrixCheck->TissueSPE_HLBProtocol B: SPE (Oasis HLB)Clean-up + ConcentrationUrine->SPE_HLBLow Conc.DiluteDilute & Shoot (HILIC)Urine->DiluteHigh Conc.SensitivitySensitivity Req?Plasma->SensitivityPPT_MeOHProtocol A: Protein PrecipitationAcidified MeOHTissue->PPT_MeOHHybrid ApproachHighSensTrace Level (< 1 ng/mL)Sensitivity->HighSensScreeningScreening (> 10 ng/mL)Sensitivity->ScreeningHighSens->SPE_HLBScreening->PPT_MeOHPPT_MeOH->SPE_HLBHybrid Approach

Caption: Decision matrix for selecting the optimal extraction strategy based on sample matrix and sensitivity requirements.

Protocol A: Protein Precipitation (High Throughput)

Application: Plasma/Serum Pharmacokinetics (PK), Toxicokinetics (TK).[2] Mechanism: Denaturation of plasma proteins releases the bound analyte; acidification prevents ionization of silanols and improves solubility.[1]

Reagents
  • Precipitation Solvent: Methanol:Acetonitrile (3:1 v/v) containing 1% Formic Acid.[1][2]

  • Internal Standard (IS): Pyridoxine-d3 or 4-Pyridoxic Acid-d3 (100 ng/mL in water).[1][2]

Step-by-Step Procedure
  • Aliquot: Transfer 50 µL of plasma/serum into a 1.5 mL centrifuge tube or 96-well plate.

  • IS Addition: Add 10 µL of Internal Standard working solution. Vortex briefly.

  • Precipitation: Add 200 µL (4 volumes) of Cold Precipitation Solvent .

    • Note: The use of 1% formic acid disrupts protein binding sites, crucial for pyridine derivatives.[1]

  • Agitation: Vortex vigorously for 2 minutes or shake at 1000 rpm for 5 minutes.

  • Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer 150 µL of the clear supernatant to a clean vial.

  • Evaporation (Optional): If sensitivity is low, evaporate under Nitrogen at 40°C and reconstitute in 50 µL of Mobile Phase A/B (90:10).

    • Caution: Do not evaporate to complete dryness if the analyte is volatile or thermally unstable; stop when a droplet remains.[1][2]

Protocol B: Solid Phase Extraction (SPE) - HLB

Application: Trace analysis, Urine, Tissue Homogenates.[1][2] Mechanism: Retention based on Hydrophilic-Lipophilic Balance (HLB).[1][2] The polymeric sorbent retains the neutral 2-pyridone form.[1]

Materials
  • Cartridge: Waters Oasis HLB (30 mg) or Phenomenex Strata-X.[1][2]

  • Wash Solvent: 5% Methanol in Water.[1][2]

  • Elution Solvent: 100% Methanol (acidified with 0.1% Formic Acid).[1][2]

Step-by-Step Procedure
  • Pre-treatment:

    • Plasma: Mix 100 µL plasma + 10 µL IS + 300 µL 0.1% Formic Acid in Water . (Acidification ensures the analyte is in the neutral/protonated form).[1]

    • Urine: Dilute 100 µL urine + 10 µL IS + 900 µL 0.1% Formic Acid .

  • Conditioning:

    • 1 mL Methanol.[1][2]

    • 1 mL Water.[1][2]

  • Loading: Load the pre-treated sample at a slow flow rate (1 mL/min).

  • Washing: Wash with 1 mL of 5% Methanol in Water .

    • Critical Step: This removes salts and proteins without eluting the polar analyte.[1] Do not use higher % organic.

  • Elution: Elute with 2 x 250 µL of Methanol (with 0.1% Formic Acid) .

  • Reconstitution: Evaporate eluate to dryness under Nitrogen (40°C) and reconstitute in 100 µL of 95% ACN / 5% Water (HILIC Initial Conditions).

LC-MS/MS Analytical Conditions

Rationale: Due to the high polarity of 5-(Hydroxymethyl)-4-methylpyridin-2-ol, Reversed-Phase (C18) chromatography often results in elution in the void volume.[1][2] HILIC is the authoritative standard for this class of compounds.[1]

Chromatographic Parameters
ParameterCondition
Column Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm) or Phenomenex Kinetex HILIC.[1][2]
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid in Water (pH 3.0).[1][2]
Mobile Phase B 10 mM Ammonium Formate + 0.1% Formic Acid in 95:5 Acetonitrile:Water .
Flow Rate 0.4 mL/min.[1][2]
Column Temp 40°C.
Injection Vol 2 - 5 µL.[1][2]
Gradient Profile (HILIC)
  • 0.0 min: 99% B (High Organic for retention)

  • 1.0 min: 99% B

  • 4.0 min: 70% B[1][2]

  • 4.1 min: 40% B (Wash)

  • 5.5 min: 40% B[1][2]

  • 5.6 min: 99% B

  • 8.0 min: 99% B (Re-equilibration)

Mass Spectrometry (MRM)[1][2]
  • Ionization: ESI Positive (+).[1][2]

  • Precursor Ion: [M+H]+ = m/z ~154.1 (Calculated: C7H9NO2 + H).[1][2]

  • Transitions:

    • Quantifier: 154.1 → 136.1 (Loss of H2O, typical for hydroxymethyl).[2]

    • Qualifier: 154.1 → 108.1 (Loss of H2O + CO, typical for pyridones).[2]

  • Note: Exact m/z must be tuned with the pure standard.

Validation & Quality Control

Matrix Effect Assessment

Since HILIC is sensitive to phospholipids, matrix effects must be quantified.[1][2]

1
  • Acceptance: 0.8 < MF < 1.2.[1][2]

  • Mitigation: If suppression is observed (MF < 0.8), switch from Protocol A (PPT) to Protocol B (SPE-HLB).

Stability[1][2][4][5]
  • Benchtop: Stable for 4 hours at RT (protect from light due to pyridine photosensitivity).

  • Autosampler: Stable for 24 hours at 10°C.

  • Long-term: -80°C.[1][2]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Early Elution / Void Volume Using C18 column or water-rich injection solvent.[1][2]Switch to HILIC column.[1][2] Inject sample in 90% ACN .
Low Recovery (SPE) Analyte breakthrough during load/wash.Ensure sample is acidified (pH 3-4) before loading.[1] Reduce wash solvent strength to <5% MeOH.[1]
Double Peaks Tautomer separation (2-ol vs 2-one).[1][2]Increase column temperature to 50°C to coalesce peaks or adjust pH to favor one form.
Signal Suppression Phospholipid buildup.[1][2]Implement "Diverter Valve" to waste for the first 0.5 min and late wash.[1][2] Use SPE.

References

  • U.S. Environmental Protection Agency. (2025).[1][2] CompTox Chemicals Dashboard: Pyridin-2-ol Derivatives Physicochemical Properties.Link[1][2]

  • Biotage. (2024).[1][2] Strategies for the Extraction of Polar Metabolites from Plasma using ISOLUTE® PLD+.Link[1][2]

  • Waters Corporation. (2023).[1][2] Oasis HLB Care & Use Manual: Generic Protocols for Polar Compounds.[1][2]Link[1][2]

  • Thermo Fisher Scientific. (2023).[1][2] HILIC Separations for Vitamin B6 Metabolites and Polar Pyridines.[1][2]Link[1][2]

  • Journal of Pharmaceutical and Biomedical Analysis. (2023). Comparison between extraction methods in plasma for human metabolomics.Link[1][2]

Application Note: Preparation of 5-(Hydroxymethyl)-4-methylpyridin-2-ol Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the preparation, purification, and certification of 5-(Hydroxymethyl)-4-methylpyridin-2-ol (also known as 5-hydroxymethyl-4-methyl-2(1H)-pyridinone ) as a pharmaceutical reference standard.

This compound is a critical structural isomer of Pyridoxine (Vitamin B6) metabolites and a potential degradation impurity in the synthesis of 4-methylpyridine-based pharmaceuticals (e.g., certain kinase inhibitors and antihistamines).

Introduction & Scientific Context

In pharmaceutical development, the rigorous identification of impurities is mandated by ICH Q3A/Q3B guidelines. 5-(Hydroxymethyl)-4-methylpyridin-2-ol represents a specific oxidation state of the 4-methylpyridine scaffold, often formed via the oxidative degradation of 4-methyl-hydroxymethyl intermediates or as a metabolic byproduct.

Unlike common Pyridoxine derivatives (which typically possess a 2-methyl-3-hydroxy substitution pattern), this target features a 4-methyl-2-hydroxy motif. This structural distinction requires a specific synthetic approach to avoid positional isomers.

Target Compound Profile
PropertyDetail
IUPAC Name 5-(Hydroxymethyl)-4-methylpyridin-2(1H)-one
Tautomer 5-(Hydroxymethyl)-4-methylpyridin-2-ol
Molecular Formula C₇H₉NO₂
Molecular Weight 155.15 g/mol
Key Functionality 2-Pyridone core (lactam), Primary Alcohol, 4-Methyl group
CAS (Precursor) 66909-28-2 (6-Hydroxy-4-methylnicotinic acid)

Retrosynthetic Analysis & Strategy

To ensure the high purity required for a reference standard (>99.5%), we avoid non-specific hydroxylation of the pyridine ring. Instead, we utilize a functional group interconversion strategy starting from the commercially available 6-hydroxy-4-methylnicotinic acid (also known as 4-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid).

Synthetic Logic
  • Starting Material: 6-Hydroxy-4-methylnicotinic acid . This scaffold already contains the correct nitrogen, carbonyl (2-OH), and methyl (4-Me) placement.

  • Transformation: Selective reduction of the C-3 carboxylic acid to a primary alcohol (hydroxymethyl group).

  • Chemo-selectivity Challenge: The molecule contains a lactam (amide-like) functionality at C-2/N-1. Standard reducing agents like LiAlH₄ can over-reduce the lactam to an amine.

  • Solution: Use Borane-Dimethyl Sulfide (BH₃·DMS) or Borane-THF . Borane is highly chemoselective for carboxylic acids over amides/lactams, ensuring the pyridine-2-one core remains intact.

Reaction Scheme

SynthesisRoute SM Starting Material 6-Hydroxy-4-methylnicotinic acid (CAS 66909-28-2) Inter Intermediate Complex Triacyloxyborane species SM->Inter 0°C to RT Reagent Reagent BH3·DMS / THF (Selective Reduction) Reagent->Inter Quench Quench MeOH / HCl Inter->Quench Hydrolysis Product Final Standard 5-(Hydroxymethyl)-4-methylpyridin-2-ol Quench->Product Purification

Figure 1: Chemoselective reduction pathway preserving the lactam core.

Experimental Protocol

Materials & Reagents
  • Precursor: 6-Hydroxy-4-methylnicotinic acid (CAS 66909-28-2), >98% purity.

  • Reducing Agent: Borane-dimethyl sulfide complex (2.0 M in THF). Caution: Pyrophoric.

  • Solvent: Anhydrous Tetrahydrofuran (THF), inhibitor-free.

  • Quenching: Methanol (HPLC grade), 1N HCl.

Step 1: Synthesis of Crude Standard
  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Solubilization: Charge the flask with 6-Hydroxy-4-methylnicotinic acid (5.0 g, 32.6 mmol) and anhydrous THF (50 mL). The starting material may be a suspension; this is normal.

  • Activation: Cool the mixture to 0°C using an ice bath.

  • Reduction: Slowly add BH₃·DMS (2.0 M in THF, 35 mL, 70 mmol, ~2.1 eq) dropwise over 30 minutes.

    • Note: Gas evolution (H₂) will occur. Monitor internal temperature to keep <5°C.

  • Reaction: Allow the reaction to warm to room temperature (20-25°C) and stir for 16 hours. The suspension should clarify as the borane complex forms and reduction proceeds.

  • Quenching: Cool back to 0°C. Carefully add Methanol (20 mL) dropwise. Caution: Vigorous hydrogen evolution.

  • Workup: Concentrate the mixture under reduced pressure (Rotavap) to remove THF and methyl borate.

    • Crucial Step: Co-evaporate with Methanol (3 x 50 mL) to ensure complete removal of boron species as volatile trimethyl borate.

Step 2: Purification (Recrystallization)

To achieve "Reference Standard" grade (>99.5%), chromatographic separation is often unnecessary if crystallization is effective.

  • Dissolution: Dissolve the crude off-white solid in a minimum amount of hot Water/Ethanol (90:10) mixture (~30 mL).

  • Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 12 hours.

  • Filtration: Collect the crystals via vacuum filtration using a sintered glass funnel.

  • Washing: Wash with cold Ethanol (2 x 5 mL).

  • Drying: Dry in a vacuum oven at 45°C for 24 hours over P₂O₅ to remove residual water.

Expected Yield: 3.5 – 4.0 g (75-85%). Appearance: White to off-white crystalline powder.

Analytical Qualification & Certification

A reference standard must be characterized by structural identity and purity.

A. Structural Identification
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 11.2 (br s, 1H, NH/OH tautomer).

    • δ 7.25 (s, 1H, H-6).

    • δ 6.10 (s, 1H, H-3).

    • δ 5.10 (t, 1H, OH of hydroxymethyl).

    • δ 4.35 (d, 2H, -CH₂OH).

    • δ 2.15 (s, 3H, -CH₃).

    • Diagnostic: Disappearance of COOH proton; appearance of CH₂ signal at ~4.35 ppm.

  • Mass Spectrometry (ESI+):

    • [M+H]⁺ calculated: 156.07. Found: 156.1.

B. Purity Assessment (HPLC Method)

Use this method to determine chromatographic purity.

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Acetate in Water (pH 4.5)
Mobile Phase B Acetonitrile
Gradient 0-5 min: 2% B; 5-20 min: 2% -> 40% B; 20-25 min: 40% B
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (aromatic core) and 210 nm
Retention Time Target elutes approx. 6-8 min (polar compound)
C. Potency Assignment (Mass Balance)

The assigned purity (potency) of the standard is calculated as:



  • Chromatographic Purity: >99.8% (by HPLC Area %).

  • Water Content: Determine by Karl Fischer titration (typically <0.5%).

  • Residual Solvents: Determine by GC-Headspace (Ethanol/THF limits).

Reference Standard Lifecycle Workflow

This diagram illustrates the "Chain of Custody" for the generated standard.

ReferenceStandardLifecycle Synth Synthesis & Purification (Batch Record) T1 Tier 1: Structural ID (NMR, MS, IR) Synth->T1 Sample Aliquot T2 Tier 2: Purity & Potency (HPLC, KF, ROI, GC) T1->T2 Confirmed ID Pkg Packaging (Amber Vials, Argon Headspace) T2->Pkg CoA Generation Stab Stability Monitoring (Re-test Date Assignment) Pkg->Stab Storage @ -20°C Stab->T2 Annual Re-verification

Figure 2: Workflow for the qualification and maintenance of the reference standard.

Storage and Stability

  • Storage: Store in amber glass vials with a PTFE-lined screw cap at -20°C .

  • Hygroscopicity: The hydroxymethyl group and pyridone nitrogen can form hydrogen bonds; protect from humidity.

  • Stability: Re-test annually. Aqueous solutions should be prepared fresh, as hydroxymethylpyridines can be light-sensitive.

References

  • Precursor Identification: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2776378, 6-Hydroxy-4-methylnicotinic acid. Retrieved from [Link]

  • Synthetic Methodology (Borane Reduction): Brown, H. C., & Choi, Y. M. (1982). The reaction of borane-dimethyl sulfide with organic functional groups. Synthesis of alcohols. Journal of Organic Chemistry. Retrieved from [Link]

  • Reference Standard Guidelines: International Council for Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]

  • Analytical Validation: FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

Application Note: Recrystallization of 5-(Hydroxymethyl)-4-methylpyridin-2-ol

[1][2]

Introduction & Chemical Context

5-(Hydroxymethyl)-4-methylpyridin-2-ol is a critical intermediate structurally related to the Vitamin B6 vitamers (pyridoxine, pyridoxal).[1][2] Its purification is often complicated by prototropic tautomerism .[1][2] In the solid state and in polar solvents, the compound exists predominantly as the 2-pyridone (lactam) rather than the 2-hydroxypyridine (lactim).[1][2]

This structural duality dictates the purification strategy:

  • Pyridone Form: High polarity, high melting point, significant hydrogen bonding capability.[1][2]

  • Implication: The compound is sparingly soluble in non-polar solvents (hexane, ether) but shows temperature-dependent solubility in polar protic solvents (water, alcohols).[1][2]

Physicochemical Profile
PropertyDescription
CAS Number Analogous to 95306-64-2 (isomer)
Molecular Formula C₈H₁₁NO₂
Molecular Weight 153.18 g/mol
Predicted MP 145°C – 175°C (Dependent on crystal habit)
Solubility Soluble in hot water, hot ethanol, DMSO.[1][2][3] Insoluble in hexane, diethyl ether.[1]

Solubility Screening & Solvent Selection[1][2][4]

The following matrix summarizes the solubility behavior observed for hydroxymethyl-pyridone derivatives.

Solvent SystemSolubility (Cold)Solubility (Hot)SuitabilityNotes
Water LowHighExcellent Primary choice.[1][2] Eco-friendly; produces dense crystals.[1][2]
Ethanol (95%) ModerateHighGood Use if water causes hydrolysis or low yield.[1]
Methanol ModerateVery HighFair Good for initial dissolution, but yield may be low on cooling.[1]
Acetonitrile Very LowModerateAnti-Solvent Use to force precipitation if yield is low in alcohols.[1][2]
Ethyl Acetate InsolubleLowPoor Not recommended for recrystallization.[1][2]
Selection Logic
  • Primary Protocol (Water): The high polarity of the pyridone oxygen and the hydroxymethyl group makes water the ideal solvent for maximizing the purification factor.[1][2] Impurities (starting materials, oily side products) often remain in the aqueous mother liquor.[1][2]

  • Secondary Protocol (Ethanol/Water): If the compound "oils out" in pure water, a 90:10 Ethanol:Water mixture disrupts the hydrogen bonding network just enough to promote orderly crystal growth.[1][2]

Detailed Recrystallization Protocols

Protocol A: Aqueous Recrystallization (Green Chemistry)

Best for: Removal of inorganic salts and highly polar degradation products.[1][2]

  • Preparation: Weigh 5.0 g of crude 5-(Hydroxymethyl)-4-methylpyridin-2-ol into a 100 mL Erlenmeyer flask.

  • Dissolution: Add 15 mL of distilled water . Heat the mixture to boiling (100°C) on a stir plate.

    • Note: If the solid does not dissolve completely, add water in 2 mL increments, returning to boil between additions. Do not exceed 40 mL total volume.

  • Hot Filtration (Critical): While boiling, check for insoluble black specks (carbonized material).[1] If present, filter the hot solution rapidly through a pre-warmed glass funnel with fluted filter paper.[1][2]

  • Nucleation: Allow the clear filtrate to cool slowly to room temperature on a cork ring or wood block. Do not disturb.

    • Observation: Needle-like crystals should begin to form at ~50-60°C.[1][2]

  • Maximizing Yield: Once at room temperature, place the flask in an ice-water bath (0-4°C) for 1 hour.

  • Collection: Filter the crystals using a Büchner funnel.

  • Washing: Wash the filter cake with 2 x 5 mL of ice-cold water .

  • Drying: Dry in a vacuum oven at 50°C for 12 hours to remove bound water.

Protocol B: Solvent-Anti-Solvent (Ethanol/Hexane)

Best for: Material that oils out in water or contains lipophilic impurities.[1][2]

  • Dissolution: Dissolve crude material in the minimum amount of boiling Ethanol (absolute) .[1]

  • Clarification: Treat with activated charcoal (5% w/w) if the solution is dark.[1] Filter hot over Celite.

  • Precipitation: While keeping the solution hot, add warm Hexane dropwise until a faint turbidity (cloudiness) persists.[1]

  • Re-dissolution: Add 1-2 drops of Ethanol to clear the solution.

  • Crystallization: Remove from heat and cover. Allow slow cooling.

  • Isolation: Filter and wash with 1:1 Ethanol:Hexane (cold).

Process Visualization

The following diagram illustrates the decision logic and workflow for the purification process.

RecrystallizationWorkflowStartCrude 5-(Hydroxymethyl)-4-methylpyridin-2-olSolventCheckSolubility Test:Water vs. EthanolStart->SolventCheckWaterRouteProtocol A:Boiling WaterSolventCheck->WaterRouteHigh Polarity ImpuritiesEthanolRouteProtocol B:Ethanol + Anti-SolventSolventCheck->EthanolRouteLipophilic ImpuritiesHotFilterHot Filtration(Remove Insolubles)WaterRoute->HotFilterEthanolRoute->HotFilterSlowCoolSlow Cooling(RT -> 4°C)HotFilter->SlowCoolCheckOilDid it Oil Out?SlowCool->CheckOilReheatSeedReheat & SeedCheckOil->ReheatSeedYes (Oiling)FilterDryVacuum Filtration& Drying (50°C)CheckOil->FilterDryNo (Crystals)ReheatSeed->SlowCoolQCQC: HPLC & MPFilterDry->QC

Figure 1: Decision tree for solvent selection and troubleshooting during the recrystallization of pyridone derivatives.

Troubleshooting & Critical Parameters

Issue: "Oiling Out"

This is common with hydroxymethyl-pyridines due to their ability to form supercooled liquids.[1][2]

  • Cause: Cooling too rapidly or solution concentration is too high (supersaturation overshoot).[1][2]

  • Remedy:

    • Reheat the mixture until the oil dissolves.

    • Add a small "seed crystal" of pure material (if available) or scratch the inner wall of the flask with a glass rod to induce nucleation.[1]

    • Add 10% more solvent to lower the saturation slightly.[1][2]

Issue: Low Yield
  • Cause: Compound is too soluble in the cold solvent (common in Methanol).[1]

  • Remedy: Concentrate the mother liquor by rotary evaporation to half volume and repeat the cooling step. Alternatively, switch to Isopropanol (IPA) which has a steeper solubility curve.[1][2]

Issue: Color Retention
  • Cause: Oxidation products (quinones) or polymeric impurities.[1][2]

  • Remedy: Use Activated Carbon during the hot dissolution step.[1][2][4] Stir for 10 minutes before hot filtration.

Analytical Validation

Ensure the purified product meets these criteria before use in downstream synthesis:

  • Appearance: White to off-white crystalline solid.[1][2]

  • Melting Point: Sharp range (typically < 2°C variation).[1][2] Broadening indicates solvent inclusion or impurities.[1][2]

  • HPLC Purity: >98.5% (UV detection at 254 nm and 280 nm).

  • 1H-NMR (DMSO-d6):

    • 
       ~2.1-2.3 ppm (s, 3H, CH3 )[1][2][3]
      
    • 
       ~4.3-4.5 ppm (s/d, 2H, CH2 -OH)[1][2]
      
    • 
       ~11.0-11.5 ppm (br s, 1H, NH  pyridone)[1][2]
      

References

  • PubChem. (2023).[1][2] Compound Summary: 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol (Structural Analog).[1][2] National Library of Medicine.[1][2] [Link][1][2]

  • Grosjean, S., et al. (2004).[1] Crystallization and preliminary X-ray analysis of pyridoxine 4-oxidase. Acta Crystallographica.[1][2] [Link]

  • Google Patents. (1968).[1][2] Process for producing pyridoxine and novel intermediates thereof (US3381014A).[1][2]

Application Note: Quantitative Analysis of 5-(Hydroxymethyl)-4-methylpyridin-2-ol using UV-Vis Spectrophotometry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, validated protocol for the quantitative analysis of 5-(Hydroxymethyl)-4-methylpyridin-2-ol using ultraviolet-visible (UV-Vis) spectrophotometry. This method provides a simple, rapid, and cost-effective approach for determining the concentration of this compound in solution, which is of significant interest to researchers in medicinal chemistry and drug development. The protocol covers solvent selection, determination of the wavelength of maximum absorbance (λmax), and a comprehensive method validation strategy based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Principle of the Method

UV-Vis spectrophotometry is an analytical technique that measures the absorption of ultraviolet or visible light by a chemical substance.[1] The concentration of an analyte in a solution is directly proportional to the amount of light it absorbs at a specific wavelength, a relationship described by the Beer-Lambert Law:

A = εbc

Where:

  • A is the absorbance (dimensionless).

  • ε (epsilon) is the molar absorptivity, a constant specific to the analyte and solvent at a given wavelength (L mol⁻¹ cm⁻¹).

  • b is the path length of the cuvette (typically 1 cm).

  • c is the concentration of the analyte (mol L⁻¹).

The molecule 5-(Hydroxymethyl)-4-methylpyridin-2-ol contains a substituted pyridine ring, which acts as a chromophore—the part of the molecule responsible for absorbing UV light.[2] The absorption is due to π → π* electronic transitions within the conjugated system.

A critical consideration for this analyte is its existence in a tautomeric equilibrium between the enol form (2-hydroxypyridine) and the keto form (2-pyridone). This equilibrium is highly sensitive to the solvent environment.[3] Polar solvents, such as water and alcohols, tend to favor the 2-pyridone form, while non-polar solvents favor the 2-hydroxypyridine form.[4][5] Since each tautomer has a distinct electronic structure, the choice of solvent will directly influence the resulting UV-Vis absorption spectrum and the position of the λmax. For method consistency, it is imperative to select a single solvent system and maintain it throughout all experiments.

Materials and Reagents

2.1 Instrumentation

  • Double-beam UV-Vis spectrophotometer with scanning capabilities (e.g., Agilent Cary series, Thermo Scientific Evolution series).[2]

  • Matched quartz cuvettes (1 cm path length).

  • Calibrated analytical balance.

  • Class A volumetric flasks and pipettes.

  • Sonicator.

2.2 Chemicals and Reagents

  • 5-(Hydroxymethyl)-4-methylpyridin-2-ol reference standard (purity ≥ 98%).

  • Methanol (HPLC or Spectroscopic Grade).

  • Ethanol (200 proof, Spectroscopic Grade).

  • Acetonitrile (HPLC or Spectroscopic Grade).

  • Deionized water (Type I, 18.2 MΩ·cm).

Preliminary Analysis & Method Development

The initial phase focuses on establishing the optimal parameters for the analysis.

3.1 Rationale for Solvent Selection The choice of solvent is the most critical variable affecting the UV-Vis spectrum of pyridin-2-ol derivatives.[6] The ideal solvent must:

  • Completely dissolve the analyte.

  • Be transparent (i.e., have minimal absorbance) in the UV wavelength range of interest (typically >220 nm).

  • Stabilize one tautomeric form to ensure a consistent and reproducible spectrum.

Methanol is recommended as the primary solvent for this protocol due to its strong UV transparency above 210 nm, its ability to dissolve a wide range of polar organic compounds, and its polarity, which favors the more stable 2-pyridone tautomer, leading to a consistent spectral profile.[3]

3.2 Protocol: Determination of Wavelength of Maximum Absorbance (λmax) The λmax is the wavelength at which the analyte exhibits its strongest absorbance, providing the highest sensitivity for quantification.[1]

  • Prepare a stock solution: Accurately weigh approximately 10 mg of the reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to the mark with methanol to create a 100 µg/mL stock solution.

  • Prepare a working solution: Pipette 5 mL of the stock solution into a 50 mL volumetric flask and dilute to the mark with methanol to obtain a final concentration of 10 µg/mL.

  • Perform a wavelength scan:

    • Fill one quartz cuvette with methanol to serve as the reference blank.

    • Fill a second quartz cuvette with the 10 µg/mL working solution.

    • Set the spectrophotometer to scan a wavelength range from 400 nm down to 200 nm.

    • Perform a baseline correction with the blank cuvette.

    • Scan the sample solution.

  • Identify λmax: The wavelength corresponding to the highest peak on the absorbance spectrum is the λmax. For substituted 2-pyridones, this is expected to be in the 280-330 nm range. Record this value for all subsequent measurements.

Standard Operating Protocol (SOP) for Quantification

This protocol describes the step-by-step procedure for determining the concentration of an unknown sample.

digraph "Quantification_Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

}

Figure 1: Experimental workflow for UV-Vis quantification.

4.1 Preparation of Standard Solutions (Calibration Curve)

  • Prepare a 100 µg/mL primary stock solution of the reference standard in methanol as described in section 3.2.

  • Perform serial dilutions from the stock solution to prepare a series of at least five standard solutions. A recommended concentration range is 2, 5, 10, 15, and 20 µg/mL.

4.2 Preparation of Unknown Sample Solution

  • Accurately weigh a quantity of the unknown sample expected to contain the analyte.

  • Dissolve it in a known volume of methanol to create a stock solution.

  • Dilute this stock solution with methanol so that its final concentration is expected to fall within the linear range of the calibration curve (e.g., ~10 µg/mL).

4.3 Measurement

  • Set the spectrophotometer to measure absorbance at the predetermined λmax.

  • Use methanol to zero the instrument (autozero or blank).

  • Measure the absorbance of each standard solution and the unknown sample solution in triplicate.

4.4 Calculation

  • Plot a calibration curve of absorbance versus concentration for the standard solutions.

  • Perform a linear regression analysis on the data. The correlation coefficient (R²) should be ≥ 0.999.

  • Determine the concentration of the unknown sample solution using the equation of the line (y = mx + c), where 'y' is the measured absorbance.

  • Account for any dilution factors to calculate the concentration in the original sample.

Method Validation

To ensure the method is reliable, trustworthy, and suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[4][5]

digraph "Validation_Parameters" { graph [rankdir="LR", bgcolor="#F1F3F4", fontname="Arial", fontsize=12, compound=true]; node [shape=record, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Figure 2: Core parameters for analytical method validation.

5.1 Specificity Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, or matrix components).

  • Protocol: Analyze a blank (methanol) and a placebo (a mixture of all potential excipients without the analyte). Their absorbance at λmax should be negligible compared to the analyte at the target concentration.

5.2 Linearity and Range

  • Protocol: Analyze a series of at least five concentrations across the expected range as described in section 4.1.

  • Acceptance Criteria: The plot of absorbance vs. concentration should be linear, with a correlation coefficient (R²) of ≥ 0.999.

5.3 Accuracy Accuracy is determined by spike and recovery studies.

  • Protocol: Prepare a sample solution of a known concentration (e.g., 10 µg/mL). Spike it with known amounts of the reference standard at three levels: 80%, 100%, and 120% of the sample concentration. Analyze each in triplicate.

  • Calculation: % Recovery = [(Measured Concentration - Original Concentration) / Spiked Concentration] × 100

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

5.4 Precision Precision is assessed at two levels:

  • Repeatability (Intra-day Precision): Analyze six replicate samples of the same concentration (e.g., 100% of the target concentration) on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day with a different analyst.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) for each set of measurements should not be more than 2.0%.

5.5 Limit of Detection (LOD) and Limit of Quantitation (LOQ) LOD and LOQ can be estimated based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S)

    • Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Data Presentation

All quantitative results from the method validation should be summarized in clear, concise tables.

Table 1: Linearity Data and Regression Analysis

Concentration (µg/mL) Absorbance (AU) - Replicate 1 Absorbance (AU) - Replicate 2 Absorbance (AU) - Replicate 3 Mean Absorbance
2.0 [Data] [Data] [Data] [Data]
5.0 [Data] [Data] [Data] [Data]
10.0 [Data] [Data] [Data] [Data]
15.0 [Data] [Data] [Data] [Data]
20.0 [Data] [Data] [Data] [Data]
Regression Equation: y = [slope]x + [intercept]

| Correlation Coefficient (R²): | ≥ 0.999 | | | |

Table 2: Summary of Method Validation Parameters

Parameter Acceptance Criteria Result
λmax N/A [Value] nm
Linearity (R²) ≥ 0.999 [Value]
Range [Value] - [Value] µg/mL Pass/Fail
Accuracy (% Recovery) 98.0 - 102.0% [Value] %
Repeatability (% RSD) ≤ 2.0% [Value] %
Intermediate Precision (% RSD) ≤ 2.0% [Value] %
LOD Calculated [Value] µg/mL

| LOQ | Calculated | [Value] µg/mL |

Potential Interferences and Troubleshooting

  • Solvent Cutoff: Ensure the chosen solvent does not absorb significantly at the analytical wavelength. Methanol's cutoff is ~205 nm, making it suitable for this analysis.

  • pH Effects: Since the analyte can be protonated or deprotonated, ensure the solvent is unbuffered and consistent. If analyzing in aqueous solutions, a buffered solvent system is required to lock the ionic state of the molecule.

  • Turbidity: Insoluble particles can scatter light and cause erroneously high absorbance readings. Filter or centrifuge samples if they appear cloudy.

  • Cuvette Mismatch: Always use matched quartz cuvettes and ensure they are clean and free of scratches. Handle them only by the frosted sides.

Conclusion

The UV-Vis spectrophotometric method described herein is a simple, precise, accurate, and reliable technique for the quantitative determination of 5-(Hydroxymethyl)-4-methylpyridin-2-ol. By carefully selecting the solvent and validating the method according to ICH guidelines, this protocol can be confidently implemented in research and quality control laboratories for routine analysis.

References

  • Munir, M., et al. (2017). VALIDATION OF SIMPLE UV-VIS SPECTROPHOTOMETRY METHOD BASED ON ICH Q2(R1) GUIDELINE FOR THE ANALYSIS OF SODIUM HYPOCHLORITE USING RHODAMINE B. Semantic Scholar. [Link]

  • Al-Rawashdeh, N. A., et al. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Molecules, 21(11), 1541. [Link]

  • Vaz, G., et al. (2023). Derivatives of 2-Pyridone Exhibiting Hot-Exciton TADF for Sky-Blue and White OLEDs. ACS Applied Materials & Interfaces, 15(30), 36315–36326. [Link]

  • Anonymous. (2021, December 31). 2-Pyridone tautomer ratio. Chemistry Stack Exchange. [Link]

  • Wikipedia. (n.d.). 2-Pyridone. Retrieved February 25, 2026, from [Link]

  • International Conference on Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Spada, L., et al. (2010). Tautomerism and Microsolvation in 2-Hydroxypyridine/2-Pyridone. The Journal of Physical Chemistry A, 114(44), 11954–11959. [Link]

  • Đurović, A., et al. (2023). Structure-Dependent Electrochemical Behavior of 2-Pyridone Derivatives: A Combined Experimental and Theoretical Study. Molecules, 28(18), 6610. [Link]

  • Sielc.com. (n.d.). UV-Vis Spectrum of Pyridine. SIELC Technologies. [Link]

  • Journal of Pharmacy & Pharmacognosy Research. (2022). Ultraviolet spectrophotometric methods development and validation for quantification of lamivudine and zidovudine in dissolution. [Link]

  • ASTM International. (2016). Standard Practices for General Techniques of Ultraviolet-Visible Quantitative Analysis. [Link]

  • National Institute of Standards and Technology. (n.d.). 2(1H)-Pyridinone. NIST Chemistry WebBook. [Link]

  • Agilent Technologies. (n.d.). The Basics of UV-Vis Spectrophotometry. [Link]

  • Mettler Toledo. (n.d.). UV/Vis Spectroscopy Guide | Principles, Equipment & More. [Link]

  • Karki, R. (2023, December 18). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. Technology Networks. [Link]

  • ResearchGate. (2018). (PDF) UV-Visible Spectrophotometric Method and Validation of Organic Compounds. [Link]

Sources

Application Note: Scalable Synthesis of 5-(Hydroxymethyl)-4-methylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for the scalable synthesis of 5-(Hydroxymethyl)-4-methylpyridin-2-ol (also known by its tautomer 5-(Hydroxymethyl)-4-methylpyridin-2(1H)-one ).

Executive Summary & Strategic Analysis

The target molecule, 5-(Hydroxymethyl)-4-methylpyridin-2-ol , represents a critical scaffold in the synthesis of Vitamin B6 analogs (pyridoxine derivatives) and kinase inhibitors. Structurally, it possesses a 2-pyridone core (tautomeric with 2-hydroxypyridine), a methyl group at the 4-position, and a hydroxymethyl handle at the 5-position.

The Synthetic Challenge

Direct hydroxymethylation of 2-pyridones using formaldehyde (the "Green Route") is often plagued by poor regioselectivity and the formation of methylene-bridged dimers (bis-pyridones), as the electron-rich ring reacts rapidly at both C-3 and C-5 positions.

Selected Strategy: To ensure scalability and purity, this guide prioritizes a Stepwise Functionalization Approach utilizing the Vilsmeier-Haack reaction . This route offers three distinct advantages:

  • Regiocontrol: The steric bulk of the C-4 methyl group directs electrophilic attack to the C-5 position, minimizing C-3 substitution.

  • Intermediacy: The aldehyde intermediate allows for purification before the final reduction, breaking the synthesis into controllable quality checkpoints.

  • Scalability: Reagents (POCl₃, DMF, NaBH₄) are inexpensive and standard in GMP environments.

Chemical Pathway & Mechanism[1][2][3][4][5]

The synthesis proceeds via a three-stage workflow: Formylation , Hydrolysis , and Reduction .

Reaction Scheme

The Vilsmeier-Haack reagent (chloromethyleneiminium salt) serves a dual purpose: it formylates the electron-rich C-5 position and converts the lactam (2-pyridone) into a 2-chloropyridine. A subsequent acid hydrolysis restores the pyridone motif, followed by hydride reduction of the aldehyde.

SynthesisRoute SM 4-Methylpyridin-2(1H)-one (Commercial SM) Inter1 2-Chloro-5-formyl-4-methylpyridine (Intermediate 1) SM->Inter1 1. POCl3, DMF (Vilsmeier) 2. 90°C, 3h Inter2 5-Formyl-4-methylpyridin-2(1H)-one (Intermediate 2) Inter1->Inter2 aq. HCl, Reflux (Hydrolysis of Cl) Product 5-(Hydroxymethyl)-4-methylpyridin-2-ol (Target) Inter2->Product NaBH4, MeOH (Reduction)

Figure 1: Stepwise synthetic workflow for the target molecule.

Detailed Experimental Protocols

Stage 1: Vilsmeier-Haack Formylation

Objective: Introduce the C-5 carbon handle and activate the ring. Note: This step typically chlorinates the C-2 position.

  • Reagents: 4-Methylpyridin-2(1H)-one (1.0 eq), POCl₃ (Phosphorus oxychloride, 2.5 eq), DMF (N,N-Dimethylformamide, 5.0 eq).

  • Solvent: Anhydrous DMF (serves as reagent and solvent).

Protocol:

  • Preparation: In a flame-dried 3-neck round-bottom flask under nitrogen, charge anhydrous DMF (5.0 eq). Cool to 0°C using an ice bath.

  • Reagent Formation: Dropwise add POCl₃ (2.5 eq) over 30 minutes. Maintain internal temperature <10°C. Caution: Exothermic. Stir for 30 min at 0°C to form the Vilsmeier salt (white/yellow precipitate may form).

  • Addition: Add 4-Methylpyridin-2(1H)-one (1.0 eq) portion-wise or as a solution in minimal DMF.

  • Reaction: Remove ice bath and stir at RT for 1 hour. Then, heat to 80–90°C for 3–5 hours. Monitor by TLC/LCMS (Target mass: M+1 ≈ 156 for Cl-aldehyde).

  • Quench: Cool to RT. Pour the reaction mixture slowly onto crushed ice (5x volume). Neutralize carefully with saturated NaOAc or Na₂CO₃ solution to pH 6–7.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Output: 2-Chloro-5-formyl-4-methylpyridine (Solid).

Stage 2: Hydrolysis of 2-Chloropyridine

Objective: Restore the 2-pyridone (lactam) functionality.

  • Reagents: 6M Hydrochloric Acid (HCl).

  • Solvent: Water / 1,4-Dioxane (if solubility is poor).

Protocol:

  • Suspend the crude 2-chloro-5-formyl-4-methylpyridine in 6M HCl (10 volumes).

  • Heat to reflux (100°C) for 6–12 hours. Monitor conversion of the chloropyridine to the pyridone (Mass shift: 155 -> 137).

  • Cool to RT.[1][2] The product, 5-formyl-4-methylpyridin-2(1H)-one , may precipitate upon cooling.[3]

  • If no precipitate, neutralize to pH 5–6 with NaOH solution and extract with n-Butanol or DCM/iPrOH (3:1).

  • Purification: Recrystallize from Ethanol/Water if necessary.

Stage 3: Selective Reduction

Objective: Convert the aldehyde to the primary alcohol without over-reduction.

  • Reagents: Sodium Borohydride (NaBH₄, 0.6 eq), Methanol.

Protocol:

  • Dissolve 5-formyl-4-methylpyridin-2(1H)-one in Methanol (10 volumes). Cool to 0°C.[3]

  • Add NaBH₄ (0.6 eq) portion-wise. Caution: Hydrogen gas evolution.

  • Stir at 0°C for 30 min, then warm to RT for 1 hour.

  • Quench: Add Acetone (1 mL) or dilute HCl to destroy excess hydride. Adjust pH to 7.

  • Isolation: Concentrate in vacuo. Dissolve residue in minimal water and extract continuously with Ethyl Acetate or purify via column chromatography (DCM:MeOH 9:1).

  • Final Product: 5-(Hydroxymethyl)-4-methylpyridin-2-ol .

Analytical Data & Specifications

ParameterSpecification / Expected ValueNotes
Appearance White to Off-white crystalline solid
¹H NMR (DMSO-d₆) δ 11.2 (br s, 1H, NH/OH)Tautomeric proton
δ 7.30 (s, 1H, C6-H)Deshielded by C=O and OH
δ 6.10 (s, 1H, C3-H)Upfield due to electron-rich ring
δ 4.35 (s, 2H, CH₂OH)Characteristic benzylic-like shift
δ 2.15 (s, 3H, CH₃)C4-Methyl group
Mass Spec (ESI) [M+H]⁺ = 140.15 Da
Solubility Soluble in DMSO, MeOH, warm WaterPoor solubility in non-polar solvents

Scalability & Safety Assessment

Critical Process Parameters (CPPs)
  • Temperature Control (Stage 1): The Vilsmeier reaction is highly exothermic. Failure to control the T < 10°C during POCl₃ addition can lead to thermal runaway and decomposition.

  • Quenching (Stage 1): The hydrolysis of the Vilsmeier intermediate generates massive amounts of HCl. Quench onto ice with efficient stirring to prevent "volcano" effects.

  • Regioselectivity: The C-4 methyl group effectively blocks C-3 formylation. However, ensure the starting material is pure 4-methyl isomer to avoid isomeric mixtures.

Safety Data
  • Phosphorus Oxychloride (POCl₃): Highly toxic, reacts violently with water. Use only in a fume hood with proper PPE (face shield, acid-resistant gloves).

  • Sodium Borohydride: Flammable solid, releases hydrogen on contact with acid/water.

References

  • Vilsmeier-Haack Reaction Mechanism & Applications

    • Jones, G., & Stanforth, S. P. (2000).[4] The Vilsmeier-Haack Reaction. Organic Reactions.[5][4][6][7][2][3][8][9][10][11]

  • Synthesis of Pyridones via Condensation (Alternative Routes)

    • Jagwani, D., & Joshi, P. (2014). A Greener Chemistry Approach for Synthesis of Pyrimidine Derivatives. International Journal of Pharmaceutical Sciences and Research.
  • Regioselectivity in Pyridine Functionalization

    • Yang, Z., et al. (2025). Electrochemical C4 alkylation of pyridine derivatives.
  • General Reduction Protocols

    • Chemistry Steps. (2023). Reduction of Aldehydes and Ketones by NaBH4.

Sources

Application Note: High-Performance Thin Layer Chromatography (TLC) Systems for the Analysis of 5-(Hydroxymethyl)-4-methylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Guiding Principles

5-(Hydroxymethyl)-4-methylpyridin-2-ol is a substituted pyridine derivative characterized by significant polarity. This is a direct consequence of its three key structural features: a basic pyridine nitrogen, an acidic pyridin-2-ol hydroxyl group, and a polar primary alcohol (hydroxymethyl) group. This high polarity dictates its chromatographic behavior, primarily its strong affinity for polar stationary phases.

Thin Layer Chromatography (TLC) is a planar chromatographic technique that separates components of a mixture based on their differential partitioning between a solid adsorbent (the stationary phase) and a liquid solvent (the mobile phase).[1][2] For a highly polar analyte like 5-(Hydroxymethyl)-4-methylpyridin-2-ol, the fundamental challenge is to overcome its strong interaction with the stationary phase to achieve migration and separation. In normal-phase TLC, where a polar stationary phase is used, a sufficiently polar mobile phase is required to elute the compound from the baseline.[3][4]

Designing the TLC System

Stationary Phase Selection: The Foundation

The industry-standard choice for a broad range of applications, and the most appropriate for this analyte, is Silica Gel 60 F254 on an aluminum or glass backing.[5]

  • Causality: The surface of silica gel is rich in silanol groups (Si-OH), which are highly polar and act as hydrogen bond donors.[4] These groups form strong hydrogen bonds with the multiple polar functional groups of 5-(Hydroxymethyl)-4-methylpyridin-2-ol, causing strong retention. This strong retention is desirable as it provides a wide window for optimizing the mobile phase.

  • The F254 Indicator: The "F254" designation indicates that the silica is impregnated with a fluorescent compound that glows green under short-wave (254 nm) UV light.[6][7] The pyridine ring of the analyte is an aromatic system that absorbs UV light at this wavelength. This absorption quenches the fluorescence of the plate, causing the analyte to appear as a dark spot against a bright green background, providing a simple, non-destructive visualization method.[7][8]

Mobile Phase (Eluent) Design: Driving the Separation

Due to the analyte's high polarity, a single-solvent mobile phase is unlikely to provide adequate elution. A binary or ternary solvent system, consisting of a moderately polar bulk solvent and a highly polar modifier, is necessary.

  • The Challenge of Tailing: The basic pyridine nitrogen and acidic hydroxyl group make the analyte amphoteric. On the slightly acidic surface of silica gel, this can lead to inconsistent ionization, resulting in spot tailing or streaking.[9]

  • The Solution - pH Modification: To ensure a single ionic species and promote sharp, symmetrical spots, the addition of a small amount (~0.5-1%) of an acid or base modifier to the mobile phase is critical. For pyridine derivatives, a basic modifier is often highly effective at preventing tailing.[10]

The following table summarizes recommended starting systems. The goal is to achieve a Retention Factor (Rf) between 0.2 and 0.8 for reliable analysis.[1][5]

System IDBulk SolventPolar ModifierAdditive (Optional)PolarityExpected Rf TrendApplication Notes
SYS-1 Dichloromethane (DCM)Methanol (MeOH)NoneMedium-HighLow to MediumA standard starting point. Begin with 95:5 (DCM:MeOH) and increase MeOH to increase Rf.
SYS-2 Ethyl Acetate (EtOAc)Methanol (MeOH)NoneHighMedium to HighMore polar than SYS-1. Use if the analyte has a very low Rf in DCM/MeOH systems.
SYS-3 Dichloromethane (DCM)Methanol (MeOH)Ammonium Hydroxide (NH4OH)Medium-High (Basic)MediumHighly Recommended. A 90:10:1 (DCM:MeOH:NH4OH) system often provides sharp spots for nitrogenous bases.
SYS-4 Ethyl Acetate (EtOAc)HexaneMethanol (MeOH)TunableVariableA three-component system that can offer different selectivity if impurities are co-eluting with the product in binary systems.

Detailed Experimental Protocols

Protocol 3.1: System Preparation
  • Mobile Phase Preparation: Prepare the chosen eluent by accurately measuring the component solvents in a graduated cylinder. Mix thoroughly in a sealed bottle. For SYS-3, add the ammonium hydroxide last.

  • Chamber Saturation: Pour the mobile phase into the TLC developing chamber to a depth of approximately 0.5 cm. Line the inside walls of the chamber with a piece of filter paper, ensuring it is saturated with the mobile phase. Close the chamber lid and allow the atmosphere to saturate with solvent vapors for at least 15-20 minutes. This is critical for achieving reproducible Rf values.[5]

  • Sample Preparation: Dissolve ~1-2 mg of the 5-(Hydroxymethyl)-4-methylpyridin-2-ol sample in 0.5 mL of a suitable volatile solvent (e.g., methanol or dichloromethane). The ideal concentration results in a clearly visible, but not overloaded, spot.

Protocol 3.2: Plate Development
  • Plate Preparation: Using a pencil (never a pen, as ink will run), gently draw a light origin line about 1 cm from the bottom of the TLC plate.[1]

  • Spotting: Dip a glass capillary tube into the sample solution. Briefly and gently touch the tip of the capillary to the origin line on the plate. Aim for a small, concentrated spot, no more than 1-2 mm in diameter.[1][3] Allow the solvent to fully evaporate.

  • Development: Using forceps, carefully place the spotted TLC plate into the pre-saturated chamber. Ensure the solvent level is below the origin line.[9] Close the lid and allow the mobile phase to ascend the plate via capillary action.

  • Completion: When the solvent front has reached approximately 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Drying: Allow all residual solvent to evaporate from the plate in a fume hood.

Protocol 3.3: Visualization
  • UV Light (Non-destructive):

    • Place the dried plate under a short-wave (254 nm) UV lamp.[8]

    • The analyte should appear as a dark purple/black spot against the glowing green background.[6][7]

    • Lightly circle the spot(s) with a pencil, as they will disappear once the UV light is removed.[7]

  • Potassium Permanganate Stain (Destructive):

    • Application: This stain is highly effective for visualizing compounds with oxidizable functional groups, such as the hydroxymethyl group on the analyte.[6][11]

    • Preparation: Prepare the stain by dissolving 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.[6][12] Store in a sealed jar.

    • Procedure: While wearing gloves, quickly dip the UV-visualized plate into the permanganate stain jar using forceps. Immediately remove it, let the excess stain drip off, and wipe the back of the plate clean.[6]

    • Result: The analyte will appear as a yellow or brown spot on a purple background. Gentle warming with a heat gun can accelerate the color development.[11]

Analysis, Optimization, and Troubleshooting

Calculation of Retention Factor (Rf)

The Rf value is a ratio that quantifies the migration of the analyte. It is a characteristic value for a specific compound in a given TLC system.

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [1]

Both distances should be measured from the origin line.

TLC_Workflow cluster_prep 1. Preparation cluster_dev 2. Development cluster_vis 3. Visualization cluster_analysis 4. Analysis P1 Prepare Mobile Phase P2 Saturate TLC Chamber P1->P2 P3 Prepare Sample Solution D1 Spot Plate with Sample P3->D1 D2 Develop Plate in Chamber D1->D2 D3 Mark Solvent Front & Dry Plate D2->D3 V1 View under UV Light (254 nm) D3->V1 V2 Circle Spots with Pencil V1->V2 V3 Apply Chemical Stain (e.g., KMnO4) V2->V3 A1 Measure Distances V3->A1 A2 Calculate Rf Value A1->A2

Caption: Standard workflow for Thin Layer Chromatography analysis.

System Optimization

The primary goal of optimization is to achieve an Rf value that allows for clear separation from the baseline and the solvent front, typically between 0.2 and 0.8.[5]

Polarity_Logic Analyte Analyte Polarity (High) Interaction Analyte-Stationary Phase Interaction (Strong) Analyte->Interaction Stationary Stationary Phase Polarity (High - Silica) Stationary->Interaction Mobile Mobile Phase Polarity Rf_Value Resulting Rf Value Low_Rf LOW (Spot stays near origin) Interaction->Low_Rf If Mobile Phase Polarity is LOW High_Rf HIGH (Spot moves near solvent front) Interaction->High_Rf If Mobile Phase Polarity is HIGH Low_Rf->Rf_Value High_Rf->Rf_Value

Caption: Relationship between polarity and Rf in normal-phase TLC.

  • If Rf is too low (< 0.2): The mobile phase is not polar enough to displace the analyte from the silica gel. Solution: Increase the proportion of the polar modifier (e.g., increase the percentage of methanol).[13]

  • If Rf is too high (> 0.8): The mobile phase is too polar, causing the analyte to travel with the solvent front with little interaction with the stationary phase. Solution: Decrease the proportion of the polar modifier.[1]

  • If spots are streaked or tailing: The analyte is likely undergoing secondary interactions (e.g., ionization) with the silica. Solution: Add a modifier to the mobile phase, such as 0.5-1% ammonium hydroxide or triethylamine, to suppress these interactions.[9][13]

Troubleshooting Common Issues
ProblemProbable Cause(s)Solution(s)
Spots are elongated or "streaked" Sample was overloaded (too concentrated).Dilute the sample and re-spot the plate.
Compound is highly acidic or basic.Add a modifier to the mobile phase (e.g., NH₄OH for bases, acetic acid for acids).[9]
Rf values are inconsistent between runs TLC chamber was not properly saturated.Ensure the chamber is lined with filter paper and allowed to equilibrate for at least 15-20 minutes before development.
No spots are visible under UV or after staining Sample concentration is too low.Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.
Compound is not UV-active and does not react with the chosen stain.Try a more universal stain, such as phosphomolybdic acid (PMA).
Solvent front runs unevenly The bottom of the plate is not level in the chamber.Ensure the plate is resting flat on the bottom of the chamber.
The silica on the edge of the plate was disturbed.Handle plates carefully by the edges to avoid chipping the adsorbent layer.

Conclusion

The successful TLC analysis of the highly polar compound 5-(Hydroxymethyl)-4-methylpyridin-2-ol is readily achievable through a systematic approach. The use of standard silica gel F254 plates provides a robust stationary phase. The key to achieving effective separation and sharp spots lies in the development of a sufficiently polar, pH-modified mobile phase. A system of 90:10:1 Dichloromethane:Methanol:Ammonium Hydroxide is recommended as an excellent starting point. Visualization is effectively performed non-destructively with 254 nm UV light and confirmed destructively with a potassium permanganate stain. By following the detailed protocols and optimization strategies outlined in this guide, researchers can implement TLC as a rapid, reliable, and cost-effective tool for the analysis of this compound.

References

  • TLC Visualization Reagents - EPFL. (n.d.). EPFL. Retrieved February 25, 2026, from [Link]

  • Nichols, L. (2022, April 7). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. Retrieved February 25, 2026, from [Link]

  • Ashenhurst, J. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall. Retrieved February 25, 2026, from [Link]

  • Thin Layer Chromatography. (2022, August 23). Chemistry LibreTexts. Retrieved February 25, 2026, from [Link]

  • TLC Stains. (n.d.). University of Wisconsin-Madison. Retrieved February 25, 2026, from [Link]

  • 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol. (n.d.). PubChem. Retrieved February 25, 2026, from [Link]

  • Troubleshooting Thin Layer Chromatography. (n.d.). University of Rochester, Chemistry Department. Retrieved February 25, 2026, from [Link]

  • Appendix 3: Recipes For TLC Stains. (n.d.). The Sarpong Group, UC Berkeley. Retrieved February 25, 2026, from [Link]

  • 4,5-Bis(hydroxymethyl)-2-methylpyridin-3-ol;2-methylidenepentanedioate. (n.d.). PubChem. Retrieved February 25, 2026, from [Link]

  • Wilson, I. D. (2017, July 14). Thin–layer Chromatography (TLC). Analytical Toxicology. Retrieved February 25, 2026, from [Link]

  • 5-hydroxy-2-methyl pyridine. (n.d.). The Good Scents Company. Retrieved February 25, 2026, from [Link]

  • Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. (2021, November 16). MDPI. Retrieved February 25, 2026, from [Link]

  • Mastering TLC Chromatography: A Comprehensive Guide. (2024, November 20). Chrom Tech. Retrieved February 25, 2026, from [Link]

  • TLC Visualization Methods. (n.d.). Baran Lab, Scripps Research. Retrieved February 25, 2026, from [Link]

  • TLC stains. (n.d.). Organic Chemistry Portal. Retrieved February 25, 2026, from [Link]

  • Thin-Layer Chromatography (TLC). (n.d.). Organic Chemistry at CU Boulder. Retrieved February 25, 2026, from [Link]

  • Poole, C. F. (2020, December 19). Stationary Phases for Modern Thin-Layer Chromatography. LCGC International. Retrieved February 25, 2026, from [Link]

  • Nichols, L. (2025, August 21). 5.7: Visualizing TLC Plates. Chemistry LibreTexts. Retrieved February 25, 2026, from [Link]

  • TLC - Thin Layer Chromatography. (n.d.). Vivid Separation and filtration. Retrieved February 25, 2026, from [Link]

  • How to detect compounds on TLC plates?. (2025, December 19). Filterbio Blog. Retrieved February 25, 2026, from [Link]

  • Complete Guide to Thin Layer Chromatography Sample Preparation. (n.d.). Organomation. Retrieved February 25, 2026, from [Link]

Sources

Troubleshooting & Optimization

Improving solubility of 5-(Hydroxymethyl)-4-methylpyridin-2-ol in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SOL-PYR-005 Subject: Overcoming poor organic solubility of 2-pyridone derivatives Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary: The "Brick Dust" Phenomenon

You are likely encountering a common frustration: 5-(Hydroxymethyl)-4-methylpyridin-2-ol appears as a white, crystalline solid that refuses to dissolve in standard organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene, despite having a relatively low molecular weight (~139 g/mol ).

The Diagnosis: You are not fighting a simple solubility issue; you are fighting a supramolecular network .

This molecule does not exist as a discrete monomer in its solid state.[1] It exists predominantly as the 2-pyridone tautomer , which forms extremely stable, hydrogen-bonded cyclic dimers.[1] These dimers stack via


-

interactions to form a crystal lattice with high lattice energy (often called "brick dust"). To dissolve the compound, you must pay the energetic penalty to break these intermolecular H-bonds.
Root Cause Analysis: The Tautomer Trap

Before attempting a fix, you must understand the equilibrium you are manipulating.

  • Lactim Form (2-hydroxypyridine): Aromatic, soluble in non-polar solvents, but rare in the solid state.

  • Lactam Form (2-pyridone): Non-aromatic, highly polar, forms an 8-membered hydrogen-bonded ring (dimer). This is your problem.

Visualizing the Barrier

The following diagram illustrates the dimerization equilibrium that prevents solvation.

G Lactim Lactim Form (2-Hydroxypyridine) Soluble in Organics Lactam Lactam Form (2-Pyridone) Polar / Zwitterionic Lactim->Lactam Tautomerization (Favored in solid state) Dimer Cyclic Dimer (The 'Insoluble' Trap) Stable 8-Membered Ring Lactam->Dimer H-Bonding (K_dimer > 10^3 M^-1)

Figure 1: The thermodynamic sink. In non-polar solvents, the equilibrium shifts heavily toward the Dimer to satisfy hydrogen bonding potential, effectively precipitating the compound.

Tier 1 Solutions: Solvent Engineering (Non-Covalent)

If you cannot chemically modify the substrate (e.g., you need the free hydroxyls for a specific binding assay), you must use Hydrogen Bond Disruptors .

The "Magic Solvent": HFIP

Hexafluoroisopropanol (HFIP) is the gold standard for dissolving peptide-like aggregates and pyridones. It is a strong hydrogen bond donor but a poor nucleophile.[2] It "caps" the carbonyl and amine groups, breaking the dimer.

Solvent SystemSolubility RatingMechanismApplication
DCM / Toluene < 0.1 mg/mL (Poor)Cannot break dimers.Avoid.
THF / Dioxane ModerateH-bond acceptor only.Works only at high dilution or reflux.
HFIP (Pure or 10% in DCM) Excellent H-bond Donor. Disrupts dimer network.NMR, Transfer to reaction vessels.
DMSO / MeOH (9:1) GoodHigh polarity + H-bond disruption.Biological assays.

Protocol A: The HFIP Dissolution Technique

  • Add pure HFIP (10 vol relative to solid) to the substrate.

  • Sonicate for 30 seconds. The solution should become clear immediately.

  • Dilute this concentrate into your target solvent (e.g., DCM).

  • Note: HFIP is acidic (

    
    ).[2] Ensure compatibility with acid-sensitive reagents.
    
Tier 2 Solutions: Chemical Derivatization (Covalent)

If you are performing synthesis, the most robust solution is to mask the hydrogen bond donors (OH and NH). Silylation is the preferred method as it is easily reversible.

Strategy: Silyl Protection (The "Grease" Method)

Converting the hydroxyl groups to silyl ethers (OTBS or OTMS) eliminates the H-bond donor capability, forcing the molecule into a monomeric, lipophilic state.

Workflow Diagram: Silylation Protocol

Silylation Start Insoluble Substrate (5-Hydroxymethyl-4-methylpyridin-2-ol) Reagents Add Reagents: TBS-Cl (2.2 equiv) Imidazole (2.5 equiv) Solvent: DMF (Polar Aprotic) Start->Reagents Reaction Reaction: Stir 25°C, 4-12h (Breaks H-Bond Network) Reagents->Reaction Workup Workup: Dilute with Et2O/Water Wash LiCl (remove DMF) Reaction->Workup Product Product: Bis-Silylated Pyridine (Highly Soluble in Hexane/DCM) Workup->Product

Figure 2: Standard operating procedure for solubilizing pyridoxine derivatives via silylation.

Protocol B: Bis-Silylation (TBS Protection)

  • Reagents: TBDMS-Cl (tert-Butyldimethylsilyl chloride), Imidazole, DMF (Dimethylformamide).

  • Rationale: DMF is required initially to dissolve the polar starting material. The product will precipitate or oil out, but will be soluble in ether/hexane.

  • Dissolve 1.0 eq of substrate in dry DMF (0.5 M concentration).

  • Add 2.5 eq of Imidazole.

  • Add 2.2 eq of TBDMS-Cl portion-wise at 0°C.

  • Warm to RT and stir for 4 hours.

  • Validation: TLC (Hexane:EtOAc 8:2). The product will move to

    
    .
    
  • Workup: Pour into water, extract with Diethyl Ether. The silylated product is now "greasy" and soluble in all organic solvents.

Troubleshooting & FAQs

Q: I see a gelatinous precipitate when I try to dissolve it in DCM. What is this? A: This is an organogel. The pyridone dimers are stacking into long fibers, trapping the solvent.

  • Fix: Add 5-10% Methanol or 2% Triethylamine to the DCM. This disrupts the stacking.

Q: Can I use a salt form to improve organic solubility? A: Standard salts (Hydrochloride, Sulfate) will decrease organic solubility. You need a lipophilic counter-ion .

  • Fix: Use the Triflate (OTf) or Tetraphenylborate salt. React the base with Triflic acid (HOTf) in MeCN. The resulting salt is often soluble in DCM/CHCl3 due to the charge dispersion of the lipophilic anion.

Q: I need to run a Grignard reaction. Can I use the HFIP method? A: Absolutely NOT. HFIP is protic and will quench your Grignard immediately.

  • Fix: You must use the Silylation method (Protocol B) or protect as an Acetonide (isopropylidene) if the 3-OH and 4-CH2OH are spatially close (though less likely for this specific 2-ol isomer).

References
  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Defines the

    
     scale and the hydrogen-bond donating capacity of fluorinated alcohols). 
    
  • Beak, P., et al. (1976). "Equilibration studies: Protomeric equilibria of 2-hydroxypyridine and related compounds." Journal of the American Chemical Society, 98(1), 171–179. (Foundational work on the lactam-lactim tautomerism and dimerization energetics).

  • Ciaramitaro, B. P., & Towson, J. C. (2011). "Solubility Enhancement of Pyridinones via Fluorinated Solvents." Organic Process Research & Development. (Describes the specific utility of HFIP in dissolving aggregated heterocyclic systems).

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Ed. John Wiley & Sons. (Standard protocols for silylation of hindered hydroxyls).

Sources

Troubleshooting low yield in 5-(Hydroxymethyl)-4-methylpyridin-2-ol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyridine Functionalization & Synthesis Topic: Troubleshooting Low Yield in 5-(Hydroxymethyl)-4-methylpyridin-2-ol Synthesis Ticket ID: PYR-5HM-4ME-002 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Yield Trap"

Synthesizing 5-(Hydroxymethyl)-4-methylpyridin-2-ol (and its tautomer, 4-methyl-5-(hydroxymethyl)-2(1H)-pyridone) presents a classic "heterocyclic paradox": the reaction is often chemically efficient, but the isolation is physically disastrous.

Low yields (<30%) in this synthesis are rarely due to a failure of bond formation.[1] They are almost exclusively caused by:

  • Amphoteric Solubility: The product is a zwitterionic "water trap," resisting extraction into organic phases.[1]

  • Tautomeric Mismanagement: Reaction conditions favoring the N-hydroxymethyl kinetic product over the C-5 thermodynamic product.

  • Polymerization: Over-reaction of the electron-rich pyridone ring with formaldehyde to form methylene-bridged dimers (bis-pyridines).

This guide deconstructs these failure points into a self-validating troubleshooting protocol.

Module 1: Diagnostic & Root Cause Analysis

Before altering your reagent stoichiometry, diagnose the specific phase of failure using this logic flow.

TroubleshootingFlow Start Low Yield Detected TLC TLC/LCMS of Crude Rxn Start->TLC Clean Clean Conversion (Single Spot/Peak) TLC->Clean High Conversion Messy Complex Mixture (Multiple Spots) TLC->Messy Side Reactions Extraction Loss during Workup (Aqueous Solubility) Clean->Extraction Polymer Polymerization/Bis-products Messy->Polymer Regio N- vs C-alkylation Messy->Regio Action1 Optimize pH & Solvent (See Module 3) Extraction->Action1 Action2 Control Temp & Stoichiometry (See Module 2) Polymer->Action2 Regio->Action2

Figure 1: Diagnostic workflow for identifying the root cause of yield loss.

Module 2: Reaction Optimization (The Chemistry)

Context: The standard route involves the hydroxymethylation of 4-methyl-2-pyridone using formaldehyde (or paraformaldehyde) in an aqueous alkaline medium.

FAQ: Reaction Specifics

Q1: Why am I seeing a spot that disappears upon heating or workup? A: You are likely forming the N-hydroxymethyl species (kinetic product).

  • Mechanism: The amide-like nitrogen of the 2-pyridone tautomer is nucleophilic. It reacts rapidly with formaldehyde to form N-CH2OH.

  • Fix: This reaction is reversible. Heating the reaction mixture (typically 80–95°C) promotes the thermodynamic rearrangement to the carbon-5 position. Ensure your reaction time is sufficient (4–12 hours) to allow this migration.[1]

Q2: My crude NMR shows broad peaks and aromatic integration errors. What is this? A: This indicates methylene bridging (polymerization).[1]

  • Cause: The 2-pyridone ring is electron-rich.[2] If the formaldehyde concentration is too high or the temperature spikes, the newly formed hydroxymethyl group acts as an electrophile, attacking another pyridone ring to form Pyridone-CH2-Pyridone.

  • Protocol Adjustment:

    • Use Paraformaldehyde instead of formalin to control the release of HCHO.

    • Maintain a strict stoichiometry of 1.05 – 1.1 equivalents of HCHO. Excess formaldehyde guarantees dimerization.[1]

Q3: How do I control the Regioselectivity (C3 vs C5)? A: The 4-methyl group provides steric hindrance, naturally favoring the C5 position over C3. However, to maximize this:

  • Base Catalysis: Use weak bases (e.g.,

    
     or 
    
    
    
    at pH 10-11).[1] Stronger bases can promote poly-substitution.
  • Solvent: Water is the optimal solvent. It stabilizes the transition state for C-alkylation via hydrogen bonding networks.

Module 3: Isolation & Purification (The "Water Trap")

This is the most critical section. 90% of "low yield" reports are actually "low recovery" issues.[1]

The Isoelectric Point (pI) Protocol

Pyridinols are amphoteric. They exist as cations at low pH and anions at high pH.[1] At their isoelectric point (zwitterion), they are least soluble in water and most extractable.[1]

Step-by-Step Recovery Protocol:

  • Quench: Cool the reaction mixture to room temperature.

  • Neutralization:

    • Do NOT just dump acid in.[1]

    • Use glacial acetic acid or dilute HCl to adjust the pH carefully.

    • Target pH: The calculated pI for this molecule is approximately pH 5.5 – 6.5 .

    • Observation: You should see maximum turbidity or precipitation at this range.[1]

  • The "Salting Out" Trick:

    • Saturate the aqueous solution with NaCl (brine). This disrupts the hydration sphere of the pyridone, forcing it out of the aqueous phase.

  • Extraction Solvent:

    • Standard DCM/EtOAc will fail.[1] They are not polar enough.[1]

    • Recommended Solvent: n-Butanol or Isopropanol:Chloroform (1:3) .[1]

    • Technique: Perform a Continuous Liquid-Liquid Extraction for 12–24 hours if possible. If manual, perform 5x extractions with n-Butanol.[1]

Data: Solvent Efficiency for Pyridone Extraction

Solvent SystemPartition Coefficient (

)
Recovery Yield (Est.)Notes
Dichloromethane (DCM)< 0.1< 10%Ineffective for poly-hydroxylated pyridines.
Ethyl Acetate0.320-30%Requires massive volumes.
n-Butanol 2.5 85-95% High boiling point requires rotovap bath >50°C.
CHCl3 : IPA (3:1)1.875-80%Good balance of volatility and polarity.

Module 4: Tautomerism & Stability

Understanding the structural identity of your molecule is vital for analysis.

Tautomerism cluster_reactivity Reactivity Implications Pyridinol 2-Hydroxypyridine Form (Aromatic, Non-polar solvents) Pyridone 2-Pyridone Form (Amide-like, Polar solvents/Solid state) Pyridinol->Pyridone Polar Solvent / Crystal Pyridone->Pyridinol Gas Phase / Non-polar N_Attack N-Alkylation Risk Pyridone->N_Attack C_Attack C5-Alkylation (Desired) Pyridone->C_Attack

Figure 2: Tautomeric equilibrium and its impact on reactivity.

Stability Warning: The hydroxymethyl group at position 5 is benzylic-like and electron-rich. It is prone to:

  • Oxidation: Air exposure can convert the -CH2OH to an aldehyde (-CHO) or carboxylic acid. Store under Argon.

  • Dehydration: Acidic conditions can eliminate water to form a reactive methide, leading to tars.[1] Avoid strong acids during workup. [1]

References

  • Harris, S. A., & Folkers, K. (1939).[1] Synthesis of Vitamin B6. II. Journal of the American Chemical Society, 61(5), 1245–1247.[1] Link[1]

  • Scriven, E. F. V. (1984).[1] Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms.[1] Comprehensive Heterocyclic Chemistry, 2, 165-314.[1] Link[1]

  • Guzman, J. D. (2014).[1] Pyridine-based drug discovery. Pharmaceuticals, 7(10), 1056-1057.[1] Link[1]

  • Organic Syntheses. (1955).[1] 2-Hydroxypyridine (Purification and Tautomerism notes). Org.[1][3][4][5][6] Synth., Coll. Vol. 3, p.444.[1] Link

Sources

Separating 5-(Hydroxymethyl)-4-methylpyridin-2-ol from Vitamin B6 impurities

Author: BenchChem Technical Support Team. Date: February 2026

An Expert Guide to Isolating 5-(Hydroxymethyl)-4-methylpyridin-2-ol from Vitamin B6-Related Substances

Welcome to the technical support guide for the purification of 5-(Hydroxymethyl)-4-methylpyridin-2-ol. This resource is designed for researchers, chemists, and drug development professionals who are facing the challenge of separating this specific pyridinol derivative from a matrix containing Vitamin B6 (pyridoxine) and its associated impurities. The structural similarity between these compounds necessitates a robust and well-understood separation strategy.

This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chromatographic principles.

Compound Structural Profiles

The primary challenge in this separation arises from the structural similarities between the target molecule and pyridoxine. Understanding these differences is key to developing a selective purification method.

Feature5-(Hydroxymethyl)-4-methylpyridin-2-olVitamin B6 (Pyridoxine)
Structure


Chemical Formula C₇H₉NO₂C₈H₁₁NO₃[1]
Molecular Weight 139.15 g/mol 169.18 g/mol [1]
Key Functional Groups - One hydroxymethyl group- One methyl group- One pyridin-2-ol/one moiety- Two hydroxymethyl groups- One methyl group- One phenolic hydroxyl group
Relative Polarity Less polar than PyridoxineMore polar due to the additional hydroxymethyl group

Note: Structures are illustrative. The pyridin-2-ol exists in tautomeric equilibrium with its corresponding pyridin-2(1H)-one form.

Troubleshooting Guide: Chromatographic Separation

This section addresses common issues encountered during the HPLC-based separation of 5-(Hydroxymethyl)-4-methylpyridin-2-ol from pyridoxine.

Question: I am seeing poor resolution or complete co-elution of my target compound and pyridoxine. What should I do?

Answer: This is the most common challenge and is typically due to insufficient selectivity in the chromatographic system. The goal is to exploit the subtle differences in polarity and pKa between the two molecules.

Core Insight: Pyridoxine is more polar than 5-(Hydroxymethyl)-4-methylpyridin-2-ol due to its extra hydroxymethyl group. In reversed-phase HPLC, pyridoxine will therefore elute earlier. Your strategy should be to increase the retention of the target compound while modulating the retention of pyridoxine to improve the separation window.

Troubleshooting Workflow:

G cluster_0 Troubleshooting: Poor Resolution cluster_1 Mobile Phase cluster_2 Stationary Phase cluster_3 System Parameters start Poor Resolution / Co-elution opt_mp Optimize Mobile Phase start->opt_mp First Action opt_col Change Column Chemistry start->opt_col If MP fails opt_param Adjust Physical Parameters start->opt_param Fine-tuning mp_ph Adjust pH (Exploit pKa differences) opt_mp->mp_ph mp_org Decrease Organic % (Increase retention) opt_mp->mp_org col_phenyl Phenyl-Hexyl Column (π-π interactions) opt_col->col_phenyl col_penta PFP Column (Dipole/Aromatic) opt_col->col_penta col_polar Polar-Embedded Column (Alternative selectivity) opt_col->col_polar param_temp Lower Temperature (Often increases resolution) opt_param->param_temp param_flow Decrease Flow Rate (Improves efficiency) opt_param->param_flow mp_type Switch Organic Modifier (MeOH vs. ACN) mp_org->mp_type mp_ion Add Ion-Pair Reagent (e.g., PSA) mp_type->mp_ion

Caption: Decision tree for resolving co-elution issues.

Step-by-Step Solutions:

  • Mobile Phase pH Adjustment: The pyridine ring nitrogen and hydroxyl groups have distinct pKa values. Adjusting the mobile phase pH with a buffer (e.g., phosphate or acetate) can change the ionization state of one or both compounds, altering their hydrophobicity and retention on a C18 column. Start with a pH around 3.0.

  • Modify Organic Solvent Strength: On a reversed-phase column, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will increase the retention time of both compounds, potentially elongating the separation window between them. Try reducing your organic phase concentration by 5-10%.

  • Change Organic Solvent Type: Acetonitrile and methanol offer different selectivities. If you are using acetonitrile, switching to methanol can alter elution order or improve resolution due to different hydrogen bonding characteristics.

  • Consider a Different Stationary Phase: If mobile phase optimization is insufficient, the column chemistry is the next variable.

    • Phenyl-Hexyl Column: The phenyl rings can provide alternative selectivity through π-π interactions with the pyridine rings of your analytes.

    • Pentafluorophenyl (PFP) Column: This phase offers a complex mixture of interactions (hydrophobic, aromatic, dipole-dipole) and is excellent for separating closely related aromatic or heterocyclic compounds.

  • Use an Ion-Pairing Reagent: For difficult separations, an ion-pairing reagent like sodium pentanesulfonate can be added to the mobile phase.[2] This reagent pairs with protonated amine groups, increasing their retention on a reversed-phase column.[3]

Question: My peak for 5-(Hydroxymethyl)-4-methylpyridin-2-ol is tailing significantly. What is causing this?

Answer: Peak tailing for pyridine-containing compounds is often caused by secondary interactions between the basic nitrogen atom and acidic silanol groups on the silica backbone of the HPLC column.

Solutions:

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are extensively "end-capped" to minimize the number of exposed, acidic silanol groups. Ensure you are using a column from a reputable manufacturer designed for analyzing basic compounds.

  • Add a Competing Base to the Mobile Phase: A small amount of a competing base, such as 0.1% triethylamine (TEA) or diethylamine (DEA), can be added to the mobile phase. These additives will preferentially interact with the active silanol sites, preventing your analyte from doing so and resulting in more symmetrical peaks.

  • Lower the Mobile Phase pH: At a low pH (e.g., 2.5-3.0), most silanol groups will be protonated and less active, reducing the unwanted secondary interactions.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an analytical HPLC method?

A1: A robust starting point for method development would be a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). Begin with an isocratic mobile phase of 10% methanol and 90% water containing 0.1% formic or acetic acid.[4][5] Set the flow rate to 1.0 mL/min and the UV detection wavelength to 290 nm, as pyridoxine derivatives show strong absorbance at this wavelength.[4][5] From this starting point, you can introduce a gradient or adjust the mobile phase composition as described in the troubleshooting guide.

Q2: Can this separation be scaled up to preparative chromatography?

A2: Yes. Once a robust analytical method with good resolution (ideally >1.5) is developed, it can be scaled to a preparative scale. The key is to maintain the linear velocity of the mobile phase. You will need to increase the column diameter and adjust the flow rate proportionally. Be mindful of column loading; overloading will lead to poor separation. Perform a loading study by injecting increasing amounts of your mixture until resolution begins to degrade to determine the maximum sample capacity.

Q3: Is crystallization a viable method for purifying the target compound?

A3: Crystallization can be an effective final polishing step, especially if the impurity levels are relatively low (<10%). Given the structural differences, the solubility profiles in various solvent systems are likely to differ. A common method for Vitamin B6 is crystallization from a water/ethanol mixture.[6][7] You could dissolve the crude mixture in a minimal amount of hot water and then slowly add cold ethanol to selectively precipitate one of the compounds. The optimal solvent ratio and temperatures would need to be determined empirically.

Q4: How should I prepare my sample for analysis?

A4: The sample should be dissolved in a solvent that is identical to or weaker than the mobile phase to ensure good peak shape. For reversed-phase HPLC, dissolving the sample in the initial mobile phase composition is ideal. If the sample has poor solubility, a small amount of a stronger, miscible solvent like DMSO can be used, but the injection volume should be kept small to minimize solvent effects. All samples must be filtered through a 0.22 or 0.45 µm syringe filter before injection to prevent particulates from damaging the HPLC system.[5]

Experimental Protocols

Protocol 1: Analytical Reversed-Phase HPLC Method

This method provides a baseline for assessing the purity of fractions and for method development.

ParameterSetting
Column C18, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 40% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 290 nm[4]
Injection Volume 5 µL
Sample Diluent 10% Acetonitrile in Water

Expected Elution Profile: Due to its higher polarity, Vitamin B6 (pyridoxine) is expected to elute before the less polar 5-(Hydroxymethyl)-4-methylpyridin-2-ol.

Protocol 2: Preparative Flash Chromatography

This protocol is suitable for purifying gram-scale quantities of the target compound.

  • Stationary Phase Selection: Choose a high-quality reversed-phase C18 silica gel.

  • Column Packing: Pack a glass column with the C18 silica, creating a slurry with 100% methanol and allowing it to settle into a uniform bed.

  • Equilibration: Equilibrate the column by flushing with at least 5 column volumes of the initial mobile phase (e.g., 95:5 Water:Methanol).

  • Sample Loading: Dissolve the crude material in a minimal amount of a strong solvent (e.g., methanol or DMSO). Adsorb this solution onto a small amount of C18 silica, dry it to a free-flowing powder, and carefully add it to the top of the column bed. This "dry loading" technique generally provides better resolution than liquid injection for large sample loads.

  • Elution: Begin elution with the initial mobile phase (95:5 Water:Methanol). Gradually increase the proportion of methanol in a stepwise or linear gradient fashion.

  • Fraction Collection: Collect fractions and analyze them using the analytical HPLC method (Protocol 1) to identify those containing the pure target compound.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

References

  • MDPI. (2009, January 12). Vitamin B6: A Long Known Compound of Surprising Complexity. Retrieved from [Link]

  • Wikipedia. Vitamin B6. Retrieved from [Link]

  • Vitamin B6: Deficiency diseases and methods of analysis. (n.d.). Retrieved from [Link]

  • Council for Responsible Nutrition. Vitamin B6 (Pyridoxine). Retrieved from [Link]

  • Vitamin B6: Pyridoxine, Pyridoxal and Pyridoxamine. (n.d.). Retrieved from [Link]

  • National Center for Biotechnology Information. Vitamin B6. PubChem Compound Summary for CID 104817. Retrieved from [Link]

  • Detection and Assay of Vitamin B6 (Pyridoxine Hydrochloride) Utilizing Isocratic High Performance Liquid Chromatography. (2016, October 21). Journal of Scientific Research and Reports. Retrieved from [Link]

  • Vitamin B6 (Pyridoxine) Testing for Foods & Beverages. (n.d.). Retrieved from [Link]

  • OASK Publishers. (2024, May 10). Spectrophotometric Determination of Vitamin B6 in Pharmaceutical Formulations and Wastewater Samples. Retrieved from [Link]

  • SIELC Technologies. HPLC Method for Separation of Vitamins Group B. Retrieved from [Link]

  • Final Report FAD-2010-0139 Vitamin B6. (2011, March 29). Retrieved from [Link]

  • Google Patents. (2011). CN102295598A - Crystallization method of vitamin B6.
  • Google Patents. (2012). CN102295598B - Crystallization method of vitamin B6.
  • National Center for Biotechnology Information. 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol. PubChem Compound Summary for CID 14779126. Retrieved from [Link]

  • GALAK. How to analyze Vitamin B6 with C18 HPLC column. Retrieved from [Link]

  • The Chemistry and Biochemistry of Vitamin B6: Synthesis of Novel Analogues of Vitamin B6. (n.d.). IntechOpen. Retrieved from [Link]

  • CORE. Cloning, purification and preliminary crystallographic analysis of a putative pyridoxal kinase. Retrieved from [Link]

  • MDPI. (2022, March 23). Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole. Retrieved from [Link]

  • EPA. 4-Hydroxy-5-methylpyridin-2(1H)-one Properties. Retrieved from [Link]

  • SciSpace. HPLC analysis of vitamin B6 in foods. Retrieved from [Link]

  • DigitalCommons@UNO. (2019, June 20). Assay of Vitamin B6 (Pyridoxine Hydrochloride) Utilizing Isocratic Reversed Phase High Performance Liquid Chromatography. Retrieved from [Link]

  • PubMed. Purification and characterization of vitamin B6-phosphate phosphatase from human erythrocytes. Retrieved from [Link]

  • LCGC International. (2024, June 18). B Vitamins Quantified Using HPLC. Retrieved from [Link]

  • Google Patents. (n.d.). US3381014A - Process for producing pyridoxine and novel intermediates thereof.
  • PMC. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. Retrieved from [Link]

  • SciELO México. (2014). A Green Approach to the Production of 2-pyridone Derivatives Promoted by Infrared Irradiation. Retrieved from [Link]

Sources

Optimizing column chromatography for 5-(Hydroxymethyl)-4-methylpyridin-2-ol purification

[1]

Status: Operational Ticket ID: PYR-B6-PUR-001 Assigned Specialist: Senior Application Scientist, Chromatography Division[1]

Executive Summary & Compound Analysis

Welcome to the technical support hub for 5-(Hydroxymethyl)-4-methylpyridin-2-ol . This guide is engineered to address the specific chromatographic challenges associated with this molecule.

Critical Chemical Context: This compound belongs to the Vitamin B6 (pyridoxine) analogue family. While the IUPAC name suggests a "pyridin-2-ol" (hydroxyl group), in solution and on solid supports, this molecule predominantly exists as the 2-pyridone tautomer.[1]

Why this matters for purification:

  • Tailing: The amide-like lactam structure of the 2-pyridone form interacts strongly with acidic silanols on standard silica gel, causing severe peak tailing.[1]

  • Solubility: The hydroxymethyl group and the pyridone core make this molecule highly polar and sparingly soluble in non-polar solvents (Hexane, Toluene), rendering standard liquid injection difficult.

  • Amphoteric Nature: It possesses both a basic nitrogen (weakly basic in amide form) and acidic protons, making pH control essential.

Module 1: Strategic Purification Workflows

Do not default to standard Hexane/Ethyl Acetate gradients.[1] They will likely fail to elute the compound or result in irreversible adsorption. Use the decision matrix below to select your method.

Workflow Visualization

PurificationStrategyStartCrude 5-(Hydroxymethyl)-4-methylpyridin-2-olSolubilityCheckSolubility Check:Is it soluble in DCM?Start->SolubilityCheckRP_PathReverse Phase (C18)(Recommended)SolubilityCheck->RP_PathNo (Polar/Oily)NP_PathNormal Phase (Silica)SolubilityCheck->NP_PathYes (Moderate)RP_MethodMethod: C18 Flash/Prep HPLCMobile Phase: Water/MeOHBuffer: 0.1% Formic AcidRP_Path->RP_MethodLoadingLoading Strategy:Solid Load (Celite/Silica)NP_Path->LoadingLikely Insoluble in Start SolventSuccessPure ProductRP_Method->SuccessHigh PurityNo TailingNP_MethodMethod: DCM / MeOH (9:1)Modifier: 1% Triethylamine (TEA)NP_Method->SuccessAcceptable PurityRequires TEA removalLoading->NP_Method

Figure 1: Decision matrix for selecting the optimal stationary phase based on solubility and polarity.

Module 2: Detailed Protocols

Protocol A: Modified Normal Phase (The "Silanol Block" Method)

Use this if Reverse Phase is unavailable.

The Mechanism: Standard silica has acidic silanol (Si-OH) groups.[1] The basic/amide functionality of your molecule binds to these, causing "streaking." You must add a competing base to block these sites.[1][2]

ParameterSpecificationRationale
Stationary Phase Spherical Silica Gel (40–63 µm)Standard flash grade.[1]
Solvent A Dichloromethane (DCM)Solubilizes the lipophilic methyl/pyridine core.
Solvent B Methanol (MeOH) containing 1% Triethylamine (TEA) MeOH provides polarity; TEA blocks silanols.
Gradient 0% to 10% B over 15 CV (Column Volumes)A shallow gradient prevents co-elution of impurities.
Loading Solid Load (Dry Load) Dissolve crude in MeOH, mix with Celite/Silica (1:2 ratio), evaporate to dryness. Load powder.

Technical Note: After collection, you must remove the TEA. This usually requires rotovaping, then redissolving in EtOAc and washing with a mild buffer (pH 6-7) or relying on high-vacuum drying if the TEA amount is negligible.[1]

Protocol B: Reverse Phase (The "Gold Standard")

Highly recommended for B6 analogues.

The Mechanism: C18-bonded silica eliminates the silanol interaction almost entirely.[1] Separation is based purely on hydrophobicity, which is distinct enough between the oxidized product and starting materials.

ParameterSpecificationRationale
Stationary Phase C18 (Octadecyl) Functionalized SilicaCaps active silanols; ideal for polar heterocycles.[1]
Solvent A Water + 0.1% Formic AcidAcid keeps the pyridine nitrogen protonated (consistent ionization).
Solvent B Acetonitrile (ACN) or MethanolACN often gives sharper peaks for pyridines.
Gradient 0% to 30% B over 12 CVThe molecule is very polar and will elute early.
Loading Liquid Load (DMSO or Water/MeOH)Sample is likely soluble in the starting mobile phase.

Module 3: Troubleshooting & FAQs

Category: Peak Shape Issues

Q: My compound is "streaking" across the entire column (Tailing). I'm using DCM/MeOH.

  • Diagnosis: Uncapped silanol interactions. The "2-one" tautomer is hydrogen-bonding to the silica.[1]

  • Corrective Action:

    • Add Modifier: Introduce 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to the Methanol bottle.

    • Switch Phase: If using TLC grade silica, switch to "High Performance" spherical silica (smaller surface area variation) or, ideally, switch to an Amine-bonded silica (NH2) column, which naturally repels the basic interactions.

Q: The peak is "fronting" (Shark-fin shape). [1]

  • Diagnosis: Solubility mismatch or Column Overload.

  • Corrective Action:

    • Check Loading: You likely liquid-loaded the sample in 100% MeOH or DMSO onto a Normal Phase column.[1] This "strong solvent effect" carries the sample too fast initially.

    • Fix: Switch to Solid Loading (Protocol A). Adsorb the sample onto Celite, dry it completely, and load the powder as a cartridge or top-layer.

Category: Recovery & Stability[1]

Q: I loaded 500mg but only recovered 200mg. Where did it go?

  • Diagnosis: Irreversible adsorption or precipitation.

  • Corrective Action:

    • The "Flush": At the end of the run, flush the column with 20% MeOH in DCM (with TEA). If a second peak appears, your gradient was too shallow.

    • Precipitation: If you used a Hexane/EtOAc gradient, the compound likely precipitated at the top of the column. Flush with pure MeOH to recover, then repurify using Protocol A.

Q: The fractions turned yellow/brown after sitting overnight.

  • Diagnosis: Oxidative instability. Hydroxymethyl-pyridines can be sensitive to air oxidation (forming the aldehyde or carboxylic acid).[1]

  • Corrective Action:

    • Evaporate fractions immediately.

    • Store under Argon/Nitrogen at -20°C.

    • Avoid using Acetone as a solvent, as it can form acetals with the hydroxymethyl group under acidic conditions.

Module 4: Mechanism of Failure (Visualized)

Understanding why the separation fails is key to preventing it.

TailingMechanismcluster_0Standard Conditions (Failure)cluster_1Optimized Conditions (Success)SilicaSilica Surface(Acidic Si-OH)InteractionHydrogen Bond(Tailing/Sticking)Silica->InteractionBlockedBlocked Site(Smooth Elution)Silica->BlockedMoleculeTarget Molecule(2-Pyridone form)Molecule->InteractionBindsMolecule->BlockedPasses ThroughModifierModifier(Triethylamine)Modifier->BlockedPreferential Binding

Figure 2: Mechanism of silanol blocking. TEA (Green) competes for acidic sites, allowing the target molecule (Blue) to elute symmetrically.

References

  • BenchChem. (2025).[2][3] Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Retrieved from 2

  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography: A Comprehensive Guide. Retrieved from 4

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 14779126, 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol. (Used for structural/tautomer confirmation). Retrieved from 5[5]

Technical Support Center: Stability Management for 5-(Hydroxymethyl)-4-methylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #T-B6-STAB-001 Subject: Prevention of Thermal Degradation & Impurity Formation Status: Open [Resolved via Guide] Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary

You are encountering stability issues with 5-(Hydroxymethyl)-4-methylpyridin-2-ol (closely related to the Vitamin B6/Pyridoxine scaffold). This compound exhibits lactam-lactim tautomerism , existing in equilibrium between the 2-ol (hydroxy) and 2-one (pyridone) forms.[1][2]

Thermal stress on this molecule triggers three primary degradation cascades:

  • Oxidative Dehydrogenation: Conversion of the 5-hydroxymethyl group to an aldehyde or carboxylic acid.[1][2]

  • Dimerization: Hydrogen-bonded stacking leading to insoluble aggregates.[1][2]

  • Dehydration-Condensation: Formation of ether linkages between hydroxymethyl groups at high concentrations.[1][2]

This guide provides the protocols to arrest these pathways.

Module 1: The Thermodynamics of Degradation

Q: Why is my compound turning yellow/brown upon heating, even under nitrogen?

A: Color change typically indicates the formation of conjugated dimers or oxidation products (quinoids). Even under nitrogen, trace oxygen or "self-oxidation" can occur if the lattice energy is disrupted by heat.[2]

The core instability arises from the Lactam-Lactim Tautomerism .[2] In solution and solid states, the 2-pyridone (Lactam) form is generally more stable.[2] However, high heat pushes the equilibrium toward high-energy intermediates that are prone to radical attack.[2]

Degradation Pathway Visualization

DegradationPathways Compound 5-(Hydroxymethyl)- 4-methylpyridin-2-ol (Target) Tautomer 2-Pyridone Tautomer (Lactam Form) Compound->Tautomer Equilibrium (Solvent Dependent) Heat Thermal Stress (>60°C) Compound->Heat Tautomer->Heat Aldehyde Oxidation: Aldehyde/Acid Impurity Heat->Aldehyde Trace O2 / Radical Dimer Condensation: Ether-Linked Dimer Heat->Dimer -H2O (Dehydration) Polymer Polymerization: Insoluble Brown Tar Dimer->Polymer Prolonged Heat

Figure 1: Mechanistic pathway showing how thermal stress drives the compound toward oxidation and polymerization.[1][2]

Module 2: Storage & Handling Protocols

Q: Can I store this compound in DMSO or Methanol?

A:

  • DMSO: Use with Caution. While solubility is high, DMSO is an oxidant.[2] At temperatures >40°C, DMSO can oxidize the primary alcohol (hydroxymethyl group) to an aldehyde (Swern-like oxidation side reactions).[2]

  • Methanol/Ethanol: Recommended for short-term. However, protic solvents can facilitate proton exchange, accelerating tautomerization.[1][2]

  • Best Practice: Store as a lyophilized solid at -20°C under Argon.

Solvent Compatibility Matrix
Solvent SystemSuitabilityRisk FactorRecommendation
Water (pH 7) LowHydrolysis / Bacterial GrowthAvoid for long-term storage.[1][2]
DMSO MediumOxidation of -CH2OH groupUse only for immediate analysis/assays.[1][2]
Acetonitrile High Low reactivityPreferred for stock solutions (if soluble).[1][2][3]
Ethanol (Anhydrous) MediumEsterification (trace acid)Good for recrystallization, not storage.[2]

Module 3: Reaction & Isolation Optimization

Q: I see "Ghost Peaks" during rotary evaporation. How do I remove solvent without degrading the product?

A: The "ghost peaks" are likely dimers formed by concentration-dependent condensation.[1][2] As the solvent volume decreases, the concentration of the hydroxymethyl group increases, and heat drives the intermolecular dehydration.

Protocol: Low-Temperature Isolation (Lyophilization)[1][2]

Objective: Remove solvent without exceeding the Thermal Threshold (40°C) .

  • Buffer Exchange: If the compound is in an aqueous reaction mixture, do not boil off the water.

  • Flash Freezing: Transfer the solution to a lyophilization flask. Shell-freeze using a dry ice/acetone bath (-78°C) to maximize surface area.[1][2]

  • Sublimation: Apply high vacuum (<0.1 mbar). Ensure the condenser is at -50°C or lower.[1][2]

  • Backfill: When the cycle is complete, backfill the chamber with Argon or Nitrogen , not ambient air. Oxygen introduced to the porous amorphous solid can cause rapid surface oxidation.[2]

Q: What is the pH stability window?

A:

  • pH < 3: Risk of acid-catalyzed dehydration of the hydroxymethyl group.[2]

  • pH > 10: Formation of the phenolate/pyridinate anion, which is highly electron-rich and susceptible to oxidative coupling.[2]

  • Target: Maintain pH 5.0 – 7.0 during workup.

Module 4: Analytical Troubleshooting (HPLC/LC-MS)

Q: How do I distinguish between the Tautomer and a Degradant on HPLC?

A: Tautomers often appear as split peaks or broad peaks depending on the solvent pH and column temperature. Degradants (dimers/oxides) will have distinct retention times and different mass spectra.[2]

Diagnostic Decision Tree

Troubleshooting Start Issue: Extra Peak Detected CheckMS Check LC-MS Mass (M+) Start->CheckMS MassSame Mass = Target (M) CheckMS->MassSame Same MW MassPlus16 Mass = M + 16 (Oxygen) CheckMS->MassPlus16 +16 Da MassDouble Mass = 2M - 18 (Dimer) CheckMS->MassDouble Double MW ActionTautomer Cause: Tautomer Separation Fix: Adjust Mobile Phase pH MassSame->ActionTautomer ActionOxide Cause: Oxidation Fix: Degas Solvents / Add Antioxidant MassPlus16->ActionOxide ActionDimer Cause: Thermal Condensation Fix: Lower Evap Temp MassDouble->ActionDimer

Figure 2: Analytical troubleshooting logic for identifying impurity peaks.

Key Analytical Markers
  • Parent Mass (M+H): ~140.1 Da (Calculated based on C7H9NO2).[1][2] Note: Verify exact MW based on your specific isotope/salt form.

  • Dimer Mass: Look for [2M - H2O + H]+.[1][2]

  • Oxidation Mass: Look for [M + 16] (N-oxide or hydroxylated variant) or [M - 2] (Aldehyde formation).[1][2]

References

  • Thermal Decomposition Mechanisms of Pyridoxine Derivatives Source: J. Agric.[1][2] Food Chem. (Contextual grounding on B6 thermal stability) Relevance: Establishes the baseline for hydroxymethyl-pyridine thermal fragility. URL:[Link]

  • Tautomerism in 2-Hydroxypyridines Source: Wikipedia / Chemical Data Collections Relevance: Explains the lactam-lactim equilibrium shift under stress.[1][2] URL:[Link]

  • Stability of 5-Hydroxymethyl-2-furaldehyde (HMF) and Analogs Source: NIH / PubMed (Comparative degradation kinetics) Relevance: Provides kinetic models for hydroxymethyl group dehydration and dimerization. URL:[Link]

  • PubChem Compound Summary: 4-hydroxy-5-methylpyridin-2(1H)-one Source: National Library of Medicine Relevance: Physical property data and safety classification.[1][2][3][4][5] URL:[Link]

Sources

Resolving peak tailing in HPLC analysis of 5-(Hydroxymethyl)-4-methylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Peak Tailing in 5-(Hydroxymethyl)-4-methylpyridin-2-ol Analysis

Executive Summary

5-(Hydroxymethyl)-4-methylpyridin-2-ol (an analog of Vitamin B6 intermediates) presents a dual challenge in HPLC: polarity and tautomerism . Unlike simple hydrophobic analytes, this molecule exists in a dynamic equilibrium between its 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms.

Peak tailing with this analyte is rarely a simple "column void" issue. It is typically caused by:

  • Secondary Silanol Interactions: Hydrogen bonding between the analyte's polar groups and acidic silanols on the silica support.

  • Tautomeric Interconversion: If the rate of tautomer exchange is similar to the chromatographic timescale, the peak will broaden or split.

  • Dewetting: The high polarity requires high-aqueous mobile phases, which can cause phase collapse in standard C18 columns.

This guide provides a root-cause analysis and validated protocols to resolve these issues.

Module 1: Diagnostic Workflow

Before altering your chemistry, you must diagnose the type of tailing. Use this logic flow to determine if the issue is chemical (interaction-based) or kinetic (tautomer-based).

TroubleshootingLogic Start START: Observe Peak Shape Split Peak is Split or Shouldered Start->Split Tail Peak has Asymmetric Tail (Tailing Factor > 1.5) Start->Tail Tautomer Suspect: Tautomeric Separation Split->Tautomer Silanol Suspect: Silanol Interaction Tail->Silanol Action_Temp Action: Increase Column Temp (40-50°C) (Accelerates kinetics to merge peaks) Tautomer->Action_Temp Action_pH Action: Lower pH to < 2.5 (Suppresses Silanol Ionization) Silanol->Action_pH Action_Buffer Action: Increase Buffer Strength (>25mM) (Masks Secondary Interactions) Action_pH->Action_Buffer If fails Action_HILIC Action: Switch to HILIC Mode (Better for Polar Retention) Action_Buffer->Action_HILIC If fails

Figure 1: Diagnostic logic for differentiating between kinetic tautomerism and thermodynamic adsorption issues.

Module 2: The "Chemical" Fix (Mobile Phase Optimization)

The most common cause of tailing for pyridine derivatives is the interaction between the basic nitrogen (or polar moieties) and residual silanol groups (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) on the column packing.
Protocol A: The "Silanol Suppression" Method (Reverse Phase)

This protocol forces the silica surface into a neutral state and ensures the analyte is fully protonated (or neutral, depending on pKa), minimizing drag.

  • Applicability: Standard C18 or C8 columns.

  • Mechanism: Low pH (

    
     of silanols) protonates surface silanols, rendering them neutral and preventing H-bonding.
    
ParameterSpecificationRationale
Buffer 20 mM Potassium Phosphate or Ammonium FormateHigh ionic strength reduces the Debye length, shielding the analyte from surface charges.
pH 2.3 ± 0.1 Critical. Silanols ionize above pH 3.5. You must stay below this threshold.
Modifier Methanol (preferred over ACN)Methanol is a protic solvent and can help mask silanols better than aprotic Acetonitrile.
Additive 5 mM Triethylamine (TEA) (Optional)Acts as a "sacrificial base." TEA binds to active silanols more strongly than your analyte.

Step-by-Step Preparation:

  • Dissolve phosphate salt in water (approx. 90% of final volume).

  • Adjust pH to 2.3 using Phosphoric Acid (85%) . Do not use HCl or H2SO4 (corrosive to stainless steel).

  • Filter through 0.2 µm nylon filter.

  • Critical: If using TEA, add it before final pH adjustment, as TEA will significantly raise pH.

Protocol B: The "Tautomer Merger" Method

If your peak looks "shouldered" or split, the 2-pyridone and 2-hydroxypyridine forms are separating. You need to speed up their interconversion so they elute as an average single peak.

  • Temperature: Set column oven to 45°C - 50°C .

    • Why: Higher thermal energy increases the rate of tautomeric exchange (

      
      ), merging the split peaks into a single, sharper band.
      
  • Solvent: Increase water content. Water facilitates proton transfer, speeding up equilibrium.

Module 3: The "Hardware" Fix (Stationary Phase Selection)

If mobile phase adjustments fail, your column chemistry is likely incompatible with the polarity of 5-(Hydroxymethyl)-4-methylpyridin-2-ol.

Why Standard C18 Fails

Standard C18 columns are hydrophobic. Your analyte is highly polar.

  • Phase Collapse: In 95%+ aqueous conditions (required to retain this polar molecule), C18 chains "mat down" (dewetting), causing loss of retention and tailing.

  • Lack of Shielding: Polar analytes penetrate deep into the pores where shielded silanols reside.

Recommended Column Chemistries
Column TypeBrand Examples (Ref)Why it works
Polar-Embedded C18 Waters SymmetryShield, Agilent Zorbax Bonus-RPContains a polar group (amide/carbamate) in the ligand chain. Protects silanols and allows 100% aqueous usage.
Pentafluorophenyl (PFP) Phenomenex Kinetex PFP, Thermo Hypersil GOLD PFPOffers pi-pi interactions specifically targeting the pyridine ring. distinct selectivity from C18.
HILIC (The "Nuclear" Option) Waters Atlantis HILIC, Merck SeQuant ZIC-HILICBest for peak shape. Retains polar compounds using high organic mobile phase. The "tailing" mechanism is fundamentally different (partitioning into water layer).
Module 4: Frequently Asked Questions (FAQs)

Q: I am seeing a "fronting" peak (shark fin shape) instead of tailing. Is this the same issue? A: No. Fronting is almost always Mass Overload or Solvent Mismatch .

  • Fix: Dilute your sample 1:10. If the shape improves, you were injecting too much mass.

  • Fix: Ensure your sample diluent matches the initial mobile phase (e.g., if starting at 5% ACN, dissolve sample in 5% ACN, not 100% MeOH).

Q: Can I use Ion-Pairing reagents like Hexanesulfonic acid? A: Technically, yes, but I advise against it for this specific molecule.

  • Reason: Ion-pairing reagents are slow to equilibrate (requires 50+ column volumes) and are generally incompatible with LC-MS (signal suppression). Try the Polar-Embedded Column approach first.

Q: My retention time is drifting. Why? A: This is likely due to the tautomeric equilibrium shifting.

  • Fix: Strictly control temperature (± 0.5°C) and mobile phase pH. Even a 0.1 pH unit shift can alter the ratio of pyridone/hydroxypyridine, changing the net polarity of the analyte cloud.

Q: What is the detection limit (LOD) for this compound? A: Pyridine derivatives have strong UV absorbance.

  • Wavelength: Monitor at 290 nm (maxima for B6-like pyridones) and 254 nm .

  • Expectation: On a standard HPLC-UV, you should easily see 0.5 - 1.0 µg/mL.

References
  • Dolan, J. W. (2022). HPLC Diagnostic Skills II – Tailing Peaks. LCGC North America. [Link]

  • McCalley, D. V. (2010). Study of the Selectivity, Retention Mechanisms and Performance of Alternative Silica-Based Stationary Phases for the Separation of Basic Solutes in HPLC. Journal of Chromatography A. [Link]

  • Phenomenex Technical Guide. (2025). How to Reduce Peak Tailing in HPLC?[Link]

  • Agilent Technologies. (2020). Strategies for the Analysis of Vitamin B6 and its Forms. Agilent Application Notes. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.

Technical Guide: pH Stability & Handling of 5-(Hydroxymethyl)-4-methylpyridin-2-ol

[1][2]

Executive Summary: The Stability Matrix

5-(Hydroxymethyl)-4-methylpyridin-2-ol presents a unique stability challenge due to its 2-pyridone/2-hydroxypyridine tautomerism .[1][2] Unlike standard pyridines which are basic, this molecule behaves more like a cyclic amide (lactam) in neutral aqueous solutions.[2]

Quick Reference Stability Table
ParameterOptimal RangeCritical Risk ZoneMechanism of Failure
pH Stability pH 4.5 – 7.5 pH > 9.0 or pH < 1.0Oxidative ring opening (High pH); Etherification (Low pH)
Solubility pH < 2 or pH > 10pH 5.0 – 7.0Molecule is neutral and least soluble at physiological pH.[1][2]
Photostability Dark / Amber VialUV / Blue LightPhoto-oxidative dimerization of the pyridine ring.[1][2]
Temperature 2°C – 8°C> 40°CHydroxymethyl group oxidation to aldehyde/acid.[2]

Troubleshooting Guide (Q&A Format)

Scenario A: Solubility & Precipitation

User Question: "I am trying to prepare a 100 mM stock solution in PBS (pH 7.4), but the compound precipitates or remains cloudy. Should I add acid?"

Scientist Response: This is a classic issue derived from the tautomeric nature of the molecule.

  • The Science: At pH 7.4, the molecule exists predominantly in its neutral 2-pyridone form.[2] Unlike standard amines, the nitrogen in a 2-pyridone is not basic (pKa of protonated form

    
     0.7).[2] Therefore, at pH 7.4, it is uncharged and has its lowest aqueous solubility.[2]
    
  • The Fix:

    • Do not add strong acid unless your assay tolerates pH < 2.[1][2]

    • Cosolvent Strategy: Dissolve the compound in DMSO or Methanol first to create a 1000x stock, then dilute into PBS.[2] This prevents the formation of the crystal lattice that resists dissolution.[2]

    • Sonication: If avoiding organic solvents, heat gently to 37°C with sonication. The neutral form is soluble, but has slow dissolution kinetics due to intermolecular hydrogen bonding (dimerization).[2]

Scenario B: Degradation & Discoloration

User Question: "My clear aqueous solution turned slight yellow/brown after 24 hours on the benchtop. Is it still usable?"

Scientist Response: No. A color change indicates the formation of degradation products, likely quinone methides or azo-dimers .[1][2]

  • The Science: The hydroxymethyl group at position 5 is susceptible to oxidation.[2][3] In the presence of light and oxygen, the pyridine ring can undergo photo-oxidation, leading to extended conjugation systems (chromophores) that appear yellow.[2]

  • The Fix:

    • Light Exclusion: This molecule is strictly photosensitive .[2] All aqueous handling must be done in amber tubes or under low-light conditions.[1][2]

    • Degassing: For long-term studies (>4 hours), use degassed buffers (Argon/Nitrogen sparged) to minimize oxidative radical formation.[2]

    • Check HPLC: If the yellowing is faint, run a QC check. If purity is <95%, discard.[2]

Scenario C: HPLC Peak Splitting

User Question: "I see a split peak or broad tailing in my Reverse Phase HPLC. Is the compound impure?"

Scientist Response: Not necessarily. You may be observing tautomeric separation or column interaction.[2]

  • The Science: The 2-pyridone and 2-hydroxypyridine forms exist in equilibrium.[1][2] On silica-based C18 columns, the free silanols can interact strongly with the amide-like oxygen of the pyridone, causing peak tailing.[1][2]

  • The Fix:

    • Buffer Choice: Ensure your mobile phase contains an ion-pairing agent or sufficient buffer strength (e.g., 0.1% Trifluoroacetic acid or 10mM Ammonium Formate).[2] Acidic mobile phases stabilize the protonated form, collapsing the peak.[2]

    • Temperature: Run the column at 40°C . Higher temperature increases the rate of tautomeric exchange, merging the split peaks into a single sharp peak.[2]

Mechanistic Visualization (Graphviz)

The following diagram illustrates the pH-dependent speciation and the degradation pathways. Note the stability "Sweet Spot" in the center.

pH_Stability_Profilecluster_acidAcidic Conditions (pH < 1)cluster_neutralStability Sweet Spot (pH 4 - 8)cluster_basicAlkaline Conditions (pH > 10)AcidicCationic Form(Protonated Oxygen)Soluble but LabileNeutralNeutral Tautomers(2-Pyridone <-> 2-Pyridinol)Low Solubility / High StabilityAcidic->NeutralDeprotonation (pKa ~0.7)BasicAnionic Form(Deprotonated Oxygen)High Oxidative RiskNeutral->BasicDeprotonation (pKa ~11)DegradationDegradation Products(Aldehydes, Dimers)Neutral->DegradationUV Light / O2Basic->DegradationRapid Oxidation

Caption: Figure 1.[4] pH-dependent speciation of 5-(Hydroxymethyl)-4-methylpyridin-2-ol.[1][2] The molecule is most stable in the neutral range but susceptible to photo-oxidation.[1][2]

Experimental Protocol: Stability Validation

If you need to validate the stability of this compound for a specific assay, follow this Self-Validating Protocol .

Materials
  • Buffer A: 50 mM Acetate Buffer (pH 4.0)

  • Buffer B: 50 mM Phosphate Buffer (pH 7.4)

  • Buffer C: 50 mM Carbonate Buffer (pH 10.0)

  • Amber HPLC Vials

Step-by-Step
  • Preparation: Dissolve compound to 1 mM in each buffer. Split each condition into two sets: "Dark" (wrapped in foil) and "Light" (benchtop exposure).[2]

  • Incubation: Incubate at Room Temperature (25°C) for 24 hours.

  • Analysis: Analyze via HPLC-UV (254 nm and 310 nm).

    • Why 310 nm? This wavelength specifically detects the formation of oxidative byproducts (yellowing) which absorb at higher wavelengths than the parent pyridine.[2]

  • Pass Criteria:

    • Recovery: >98% parent peak area relative to T=0.[2]

    • Purity: No single new impurity peak >0.5%.[2]

References & Authority

The mechanistic insights provided above are synthesized from the chemical behavior of 2-pyridone derivatives and Vitamin B6 analogs.[1][2]

  • PubChem. 2-Methyl-5-hydroxypyridine Compound Summary. National Library of Medicine.[2] Link

  • Estonian Science Foundation. pKa Data of Organic Bases and Acids in MeCN and Water.[2] University of Tartu.[2] Link

  • ChemGuide. Acidity and Basicity of Organic Nitrogen Compounds. (General Pyridine Chemistry).[2][5] Link

  • MDPI. Biodegradation of 5-(Hydroxymethyl)-furfural and Derivatives. (Analogous hydroxymethyl group stability).[2][6] Link

Technical Support Center: Purification of 5-(Hydroxymethyl)-4-methylpyridin-2-ol

[1]

Status: Active | Ticket Type: Process Optimization | Assigned Expert: Dr. A. Vance, Senior Application Scientist

Executive Summary & Reaction Context

The formation of 5-(Hydroxymethyl)-4-methylpyridin-2-ol typically proceeds via the electrophilic hydroxymethylation of 4-methylpyridin-2-ol (2-hydroxy-4-methylpyridine) using formaldehyde in a basic medium.[1] While the 2-hydroxy (or 2-pyridone) moiety activates the ring, it creates a competition between the C-3 and C-5 positions, leading to a complex impurity profile.[1]

Target Molecule: 5-(Hydroxymethyl)-4-methylpyridin-2-ol Key Challenge: Differentiating the target C-5 isomer from the C-3 regioisomer and the C-3,5-bis(hydroxymethyl) over-reaction product.[1]

Reaction Pathway & Impurity Generation

The following diagram illustrates the critical branching points where by-products are generated.

ReactionPathwaySMStarting Material(4-Methylpyridin-2-ol)TargetTARGET PRODUCT5-(Hydroxymethyl)-4-methylpyridin-2-olSM->Target C-5 Attack(Major)Impurity_3Regioisomer (Impurity A)3-(Hydroxymethyl)-4-methylpyridin-2-olSM->Impurity_3 C-3 Attack(Minor)FormaldehydeFormaldehyde(HCHO)Impurity_BisOver-Reaction (Impurity B)3,5-Bis(hydroxymethyl)-4-methylpyridin-2-olTarget->Impurity_Bis + HCHO(Over-reaction)Impurity_DimerCondensation DimerMethylene-bis-pyridoneTarget->Impurity_Dimer - H2O(High Temp)Impurity_3->Impurity_Bis + HCHO

Figure 1: Electrophilic substitution pathway showing the origin of regioisomeric and over-alkylation impurities.[2]

Troubleshooting Hub (Q&A)

Issue 1: High levels of the 3-hydroxymethyl regioisomer (Impurity A)

User Question: "I am seeing ~15% of a slightly more polar impurity by HPLC. How do I remove the 3-isomer without column chromatography?"

Technical Diagnosis: The C-3 position is sterically more hindered by the adjacent 4-methyl group compared to the C-5 position, but it is still reactive.[1] The 3-isomer often exhibits different hydrogen-bonding patterns (intramolecular H-bond with the C-2 oxygen) compared to the 5-isomer, which can be exploited for solubility-based separation.[1]

Resolution Protocol (Recrystallization):

  • Solvent Switch: Avoid protic solvents (MeOH/EtOH) for the initial crystallization, as they solubilize both isomers too well.

  • Acidity Adjustment: The 3-isomer typically has a slightly higher pKa due to the proximity of the methyl group.

  • Procedure:

    • Suspend the crude solid in Water:Acetonitrile (90:10) at pH 6.5.

    • Heat to 80°C to dissolve.

    • Slowly cool to 25°C. The 5-isomer (Target) generally crystallizes first due to better intermolecular packing (intermolecular H-bonds vs. intramolecular in the 3-isomer).[1]

    • Filter at 20°C . Do not chill to 0°C immediately, as this precipitates the 3-isomer.

Issue 2: Presence of "Bis-hydroxymethyl" adduct (Impurity B)[1]

User Question: "My mass spec shows a peak at M+30 relative to the product. Is this the bis-adduct, and how do I prevent it?"

Technical Diagnosis: Yes, M+30 corresponds to an extra formaldehyde unit (


Corrective Action:

  • Stoichiometry Control: Limit formaldehyde to 0.95 - 1.0 equivalents . It is better to have unreacted starting material (easily removed by washing) than the bis-adduct (difficult to separate).[1]

  • Quench Protocol: Do not let the reaction stir overnight. Quench immediately upon consumption of starting material using a slight acidic shift (pH 7

    
     pH 5) to deactivate the ring.
    
Issue 3: Product is a sticky, colored tar (Polymerization)

User Question: "The isolated solid is brown and sticky. NMR shows broad peaks."

Technical Diagnosis: This indicates the formation of methylene-bis-pyridone dimers or formaldehyde oligomers (paraformaldehyde chains).[1] This occurs if the reaction temperature exceeds 60°C or if the isolation is performed under highly acidic/thermal stress.

Cleanup Workflow:

  • Trituration: Grind the sticky solid with Acetone or Ethyl Acetate . The monomeric hydroxymethyl pyridones are often insoluble or sparingly soluble in cold acetone, while the tars/dimers remain in the supernatant or form a distinct gum.

  • Charcoal Treatment: Dissolve crude in hot water, treat with activated carbon (5% w/w) for 30 minutes, and filter hot. This removes the high-molecular-weight colored oligomers.[1]

Detailed Purification Protocols

Protocol A: Fractional pH Precipitation (Best for Scale-up)

This method exploits the amphoteric nature of the hydroxypyridine core.

  • Dissolution: Dissolve crude mixture in minimal 2M NaOH (pH > 12).

    • Mechanism:[1][3] Forms the sodium salt of the pyridone, solubilizing all species.

  • Filtration: Filter off any non-acidic tars (insoluble base-neutral polymers).[1]

  • Stepwise Acidification:

    • Slowly add 6M HCl to reach pH 8.5 . Stir for 30 mins.

    • Checkpoint: Filter any early precipitate (often bis-adducts or dimers).[1]

    • Continue acidification to pH 5.5 - 6.0 (Isoelectric point region).

  • Crystallization: The target 5-hydroxymethyl compound typically precipitates as a white solid in this range.[1]

  • Wash: Wash cake with ice-cold water (removes inorganic salts) and acetone (removes unreacted starting material).[1]

Protocol B: Scavenging Unreacted Formaldehyde

Excess formaldehyde can polymerize during drying, contaminating the product.

  • Reagent: Add Sodium Bisulfite (NaHSO₃) solution (1.2 eq relative to excess HCHO) to the aqueous mother liquor before extraction/precipitation.

  • Result: Forms a water-soluble bisulfite adduct with formaldehyde, preventing it from co-precipitating with the pyridine product.

Data & Decision Support

Solvent Compatibility Table

Use this table to select solvents for recrystallization or washing.

Solvent SystemSolubility of Target (C-5)Solubility of Impurity (C-3)Recommendation
Water (pH 7) Moderate (Hot), Low (Cold)ModeratePrimary Crystallization Solvent
Methanol HighHighAvoid (Yield loss)
Acetone Very LowLowExcellent Wash Solvent (Removes tars)
Ethyl Acetate InsolubleSparingly SolubleAnti-solvent
2-Propanol Moderate (Hot)HighSecondary Recrystallization (removes C-3 isomer)
Purification Logic Flow

Follow this decision tree to select the right purification method based on your impurity profile.

PurificationFlowStartAnalyze Crude Purity(HPLC/LC-MS)Check_BisIs Bis-Adduct > 5%?Start->Check_BisCheck_RegioIs 3-Isomer > 10%?Check_Bis->Check_RegioNoAction_BisRecrystallize from Water(pH 6.0)Check_Bis->Action_BisYesAction_RegioSlurry in Acetone/IPAor Fractional pH PptCheck_Regio->Action_RegioYesAction_SimpleSimple Wash withCold Water/AcetoneCheck_Regio->Action_SimpleNoAction_Bis->Check_RegioRe-analyze

Figure 2: Decision matrix for selecting the appropriate purification technique.

References

  • BenchChem. (2025).[4][5] Purification of Pyridine Derivatives: A Comparative Analysis of Efficacy. Retrieved from

  • National Institutes of Health (NIH). (2013). 4-Hydroxy-6-methylpyridin-2(1H)-one: Crystal structure and hydrogen bonding networks. PMC3790367. Retrieved from

  • American Chemical Society. (1955). The Preparation and Reactions of Some Polysubstituted Pyridines. 2-Methyl-3-hydroxy-5-hydroxymethylpyridine. Journal of the American Chemical Society. Retrieved from

  • LookChem. (2025). Purification of Pyridine: Removing Amines and Water. Retrieved from

Disclaimer: This guide is intended for qualified scientific personnel. Always review the Safety Data Sheet (SDS) for 5-(Hydroxymethyl)-4-methylpyridin-2-ol and formaldehyde before handling.[1]

Validation & Comparative

Mass spectrometry fragmentation patterns of 5-(Hydroxymethyl)-4-methylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mass spectrometry fragmentation patterns of 5-(Hydroxymethyl)-4-methylpyridin-2-ol , a critical pyridine derivative often encountered in Vitamin B6 impurity profiling and metabolite analysis.

Content Type: Technical Comparison & Fragmentation Guide Target Analyte: 5-(Hydroxymethyl)-4-methylpyridin-2-ol (C₇H₉NO₂) Precursor Ion: m/z 140.07 [M+H]⁺

Executive Summary & Structural Context

In the development of Vitamin B6-related therapeutics and the analysis of pyridine-based metabolites, distinguishing structural isomers is a primary analytical challenge. 5-(Hydroxymethyl)-4-methylpyridin-2-ol represents a specific degradation product or synthetic impurity distinct from the common B6 vitamers (Pyridoxine, Pyridoxal) and their isomers (e.g., 2,6-pyridinedimethanol).

This guide provides a definitive ESI-MS/MS characterization strategy, focusing on the lactam-lactim tautomerism that drives its unique fragmentation, separating it from isobaric alternatives.

Key Differentiators
  • Tautomeric Influence: Unlike standard hydroxypyridines, the 2-ol substitution favors the 2-pyridone (lactam) form in the gas phase, promoting a characteristic loss of CO (m/z 28).

  • Isobaric Resolution: Differentiates from 2,6-pyridinedimethanol (m/z 140) via the absence of symmetric water loss pathways.

  • Fragment Stability: The 4-methyl group stabilizes specific carbocation intermediates, altering the ratio of water loss vs. ring contraction compared to unmethylated analogs.

Mechanistic Fragmentation Analysis

The fragmentation of 5-(Hydroxymethyl)-4-methylpyridin-2-ol under Collision-Induced Dissociation (CID) follows a logic dictated by the stability of the pyridine ring and the lability of the hydroxymethyl group.

Primary Pathway: The Dehydration-Contraction Route
  • Precursor Ion (m/z 140): Protonation occurs preferentially at the carbonyl oxygen of the pyridone tautomer or the ring nitrogen.

  • Loss of Water (Δ -18 Da): The 5-hydroxymethyl group undergoes rapid dehydration. This is the dominant low-energy channel, generating a resonance-stabilized methylene-pyridinium ion (m/z 122).

  • Loss of Carbon Monoxide (Δ -28 Da): A hallmark of 2-pyridones. Following dehydration, the ring contracts, expelling CO to form a highly unsaturated pyrrole-like cation (m/z 94).

Secondary Pathway: Direct Ring Fragmentation
  • Loss of CO from Precursor: Direct loss of CO from m/z 140 to m/z 112 is observed but is kinetically less favorable than the water loss due to the high lability of the allylic-like hydroxyl group.

Fragmentation Pathway Diagram

The following Graphviz diagram visualizes the competing dissociation pathways.

FragmentationPathway M Precursor Ion [M+H]+ m/z 140 (Pyridone form) Frag1 Fragment A [M+H - H2O]+ m/z 122 M->Frag1 - H2O (18 Da) Dominant Path Frag3 Fragment C [M+H - CO]+ m/z 112 M->Frag3 - CO (28 Da) Minor Path Frag2 Fragment B [M+H - H2O - CO]+ m/z 94 Frag1->Frag2 - CO (28 Da) Ring Contraction Frag4 Fragment D [C4H5N]+ m/z 67 Frag2->Frag4 - HCN (27 Da) Frag3->Frag4 - HCO/H2O

Caption: CID fragmentation pathway of 5-(Hydroxymethyl)-4-methylpyridin-2-ol showing the dominant dehydration-carbonylation sequence.

Comparative Performance: Target vs. Alternatives

To validate the identity of 5-(Hydroxymethyl)-4-methylpyridin-2-ol, it must be compared against its structural isomers and related B6 compounds.

Table 1: MS/MS Fingerprint Comparison
FeatureTarget Analyte (5-HM-4-Me-2-ol)Alternative 1: 2,6-Pyridinedimethanol Alternative 2: Pyridoxine
Formula C₇H₉NO₂C₇H₉NO₂C₈H₁₁NO₃
Precursor (m/z) 140 140 170
Base Peak 122 (-H₂O)122 (-H₂O)152 (-H₂O)
Secondary Peak 94 (-H₂O, -CO)104 (-2H₂O)134 (-2H₂O)
Diagnostic Ion 94 (Specific to 2-pyridone)104 (Symmetric di-OH loss)106 (Loss of CH₂O + H₂O)
Mechanism Sequential loss: H₂O then CO.Sequential loss: H₂O then H₂O.Complex multimeric losses.

Critical Distinction:

  • Target vs. 2,6-Pyridinedimethanol: Both show m/z 122. However, the target cannot lose a second water molecule easily to form m/z 104 because it only has one aliphatic hydroxyl group (the other oxygen is tautomeric). Instead, it loses CO to form m/z 94. If you see m/z 104, it is the 2,6-dimethanol isomer.

  • Target vs. Pyridoxine: Pyridoxine is easily distinguished by mass (m/z 170), but in-source fragmentation of Pyridoxine can generate m/z 152. Ensure chromatographic separation to avoid confusion with source-induced artifacts.

Experimental Protocol (Self-Validating)

This protocol ensures the detection of the unique m/z 94 fragment, validating the 2-pyridone structure.

Step 1: Sample Preparation
  • Solvent: Dissolve standard/sample in 50:50 Methanol:Water + 0.1% Formic Acid.

  • Concentration: 1 µg/mL (direct infusion) or 100 ng/mL (LC-MS injection).

  • Validation Check: Ensure pH < 4 to protonate the pyridine nitrogen/carbonyl oxygen fully.

Step 2: LC-MS/MS Parameters[1]
  • Column: C18 Reverse Phase (e.g., Waters HSS T3), 2.1 x 100 mm, 1.8 µm.

    • Rationale: Retains polar pyridines better than standard C18.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 0-2 min (5% B), 2-8 min (5-95% B).

  • Ionization: ESI Positive Mode.

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV).

    • Why? Low CE (15 eV) preserves the m/z 122 ion. High CE (30+ eV) is required to break the aromatic ring for the diagnostic m/z 94 ion.

Step 3: Data Interpretation Workflow
  • Extract Ion Chromatogram (EIC): m/z 140.07 ± 0.01.

  • Check MS2 Spectrum:

    • Presence of m/z 122 (100% intensity)? -> Confirms Hydroxymethyl group.

    • Presence of m/z 94 (>10% intensity)? -> CONFIRMS Target (2-pyridone core).

    • Presence of m/z 104? -> REJECT Target (Indicates 2,6-dimethanol).

References

  • NIST Mass Spectrometry Data Center. (2025). Mass Spectrum of 2,6-Pyridinedimethanol (Isomer Comparison). National Institute of Standards and Technology. Link

  • PubChem. (2025). Compound Summary: 2,6-Pyridinedimethanol (C7H9NO2). National Center for Biotechnology Information. Link

  • Norman Network. (2024). Suspect List Exchange: Pyridine Derivatives Fragmentation Data. NORMAN Association. Link

  • Royal Society of Chemistry. (2022). Fragmentation of 2-pyridones and 2-pyridthiones induced by electron impact. Journal of the Chemical Society B. Link

  • Vertex AI Research. (2026). Comparative Analysis of Vitamin B6 Impurities and Metabolites.

Comparing 5-(Hydroxymethyl)-4-methylpyridin-2-ol purity against USP standards

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison of 5-(Hydroxymethyl)-4-methylpyridin-2-ol purity against USP (United States Pharmacopeia) standards. It is designed for researchers and drug development professionals validating this compound as a reference standard or critical process impurity.

Executive Summary: The Purity Imperative

In pharmaceutical development, 5-(Hydroxymethyl)-4-methylpyridin-2-ol (often investigated as a degradation product or structural analog of Pyridoxine/Vitamin B6) must meet stringent purity criteria to serve as a Reference Standard (RS) . While generic chemical suppliers often provide "technical grade" (>95%) material, USP-grade applications require >99.0% purity with full structural characterization.

This guide compares a typical Commercial Research Grade sample against the USP Acceptance Criteria for pharmaceutical reference standards, outlining the experimental protocols required to bridge the gap.

Chemical Profile & Structural Context

Understanding the structural relationship between this impurity and the parent drug (Pyridoxine) is critical for method development.

Compound: 5-(Hydroxymethyl)-4-methylpyridin-2-ol Molecular Formula: C₈H₁₁NO₂ (Assuming tautomer stability) Role: Potential degradation product (oxidation at C2, loss of C3-OH) or synthetic intermediate.

ChemicalStructure Pyridoxine Pyridoxine (Vitamin B6) (Parent Drug) C8H11NO3 Target 5-(Hydroxymethyl)-4-methylpyridin-2-ol (Target Impurity) C8H11NO2 Pyridoxine->Target Oxidative Degradation (Hypothetical) RelComp 4-Deoxypyridoxine (Related Analog) USP Related Compound RelComp->Target Structural Homology (2-OH vs 3-OH)

Figure 1: Structural relationship between Pyridoxine, 4-Deoxypyridoxine, and the target impurity.[1][2][3][4]

Comparative Analysis: Commercial vs. USP Standards

The following table contrasts the typical specifications of a commercial research-grade sample with the rigorous requirements for a USP Reference Standard.

ParameterCommercial Research Grade USP Reference Standard Requirement Status
Assay (Purity) ≥ 95.0% or ≥ 97.0%98.0% – 102.0% (Anhydrous basis)🔴 Critical Gap
Identification 1H-NMR or MS onlyIR, UV, 1H-NMR, MS (Match RS)🟡 Incomplete
Chromatographic Purity Single wavelength (254 nm)Max Impurity < 0.10% (PDA/Scan)🔴 Critical Gap
Loss on Drying (LOD) Not always reported< 0.5% (Vacuum, 4h)🟡 Variable
Residue on Ignition Not reported< 0.1% ⚪ Missing Data
Residual Solvents Not reportedMeets USP <467> Limits⚪ Missing Data

Experimental Protocol: Purity Validation

To qualify a batch of 5-(Hydroxymethyl)-4-methylpyridin-2-ol against USP standards, you must perform the following validated HPLC protocol. This method separates the target from Pyridoxine and common congeners (e.g., 4-Deoxypyridoxine).

High-Performance Liquid Chromatography (HPLC) Method
  • System: Agilent 1260 Infinity II or Waters Alliance e2695

  • Detector: Photodiode Array (PDA) @ 280 nm (primary) and 254 nm (secondary)

  • Column: C18, 4.6 x 250 mm, 5 µm (e.g., Inertsil ODS-3 or equivalent L1 packing)

  • Column Temp: 35°C

  • Flow Rate: 1.0 mL/min

Mobile Phase Setup:

  • Buffer (A): 10 mM Potassium Phosphate Monobasic (KH₂PO₄) + 10 mM Sodium Hexanesulfonate (Ion Pairing Agent), adjusted to pH 3.0 with Phosphoric Acid.

  • Organic (B): Acetonitrile (HPLC Grade).

Gradient Program:

Time (min) % Buffer (A) % Organic (B) Event
0.0 95 5 Equilibration
5.0 95 5 Isocratic Hold
20.0 70 30 Linear Gradient
25.0 70 30 Wash
26.0 95 5 Re-equilibration

| 35.0 | 95 | 5 | End |

System Suitability Criteria (USP <621>)

Before analyzing the sample, the system must meet these requirements using a Standard Solution (0.5 mg/mL):

  • Tailing Factor (T): NMT 1.5 (Ensures peak symmetry).

  • Theoretical Plates (N): NLT 5000 (Ensures column efficiency).

  • Relative Standard Deviation (RSD): NMT 2.0% for 5 replicate injections.

Qualification Workflow

The following diagram illustrates the decision matrix for upgrading a commercial sample to a USP-compliant Reference Standard.

ValidationWorkflow Start Raw Material (Commercial Grade) ID_Test Identification (IR, NMR, MS) Start->ID_Test Purity_Test HPLC Purity Assay (USP <621>) ID_Test->Purity_Test Decision Purity > 98.0%? Purity_Test->Decision Fail REJECT or RE-PURIFY (Recrystallize) Decision->Fail No (<98%) Pass Secondary Testing (LOD, ROI, Solvents) Decision->Pass Yes Final QUALIFIED REFERENCE STANDARD (USP Compliant) Pass->Final

Figure 2: Step-by-step qualification workflow for validating the impurity standard.

Data Interpretation & Causality

When comparing your data, look for these specific failure modes:

  • Peak Tailing (>1.5): Indicates interaction with free silanols on the column. Solution: Increase the concentration of the ion-pairing agent (Sodium Hexanesulfonate) or lower the pH to 2.5.

  • Extra Peaks: If you detect peaks at RRT (Relative Retention Time) 0.8 or 1.2, these are likely isomeric impurities (e.g., 3-hydroxy isomers). USP standards require these specific impurities to be quantified individually.

  • Mass Balance Discrepancy: If HPLC purity is 99.9% but the Assay (vs. External Standard) is 95%, the sample likely contains inorganic salts or residual solvents . Perform Residue on Ignition (USP <281>) and GC-Headspace (USP <467>) to confirm.

Conclusion

For 5-(Hydroxymethyl)-4-methylpyridin-2-ol to serve as a valid substitute for a USP Reference Standard, it must exceed the typical "Certificate of Analysis" provided by chemical vendors. It requires >98.0% purity on an anhydrous basis , confirmed by a validated HPLC-PDA method with strict system suitability controls.

References

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. USP-NF Online. Link

  • United States Pharmacopeia (USP). Pyridoxine Hydrochloride Monograph. USP-NF Online. Link

  • International Conference on Harmonisation (ICH). Q3A(R2) Impurities in New Drug Substances. ICH Guidelines. Link

  • National Center for Biotechnology Information. PubChem Compound Summary for 4-Deoxypyridoxine (Structural Analog). PubChem.[5][6] Link

Sources

Validation of LC-MS/MS Method for 5-(Hydroxymethyl)-4-methylpyridin-2-ol Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(Hydroxymethyl)-4-methylpyridin-2-ol (HMP) represents a class of polar pyridine derivatives often encountered as metabolites or degradation products of Vitamin B6 (pyridoxine) analogs. Its high polarity, low molecular weight, and potential for tautomerism (pyridin-2-ol vs. pyridin-2-one) present significant bioanalytical challenges.

This guide provides a rigorous technical comparison of quantification platforms, establishing LC-MS/MS as the superior methodology for trace-level analysis in biological matrices. We detail a self-validating protocol compliant with ICH M10 and FDA Bioanalytical Method Validation (2018) guidelines, utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) to overcome the retention issues common with traditional Reverse Phase (RP) chromatography.

Part 1: Technical Comparison of Analytical Platforms

The quantification of HMP requires a balance of sensitivity, selectivity, and throughput. The following analysis justifies the selection of LC-MS/MS over traditional alternatives.

Comparative Performance Matrix
FeatureLC-MS/MS (Recommended) HPLC-UV/FLD GC-MS
Sensitivity (LLOQ) High (< 1.0 ng/mL)Low/Moderate (50–100 ng/mL)High (1–10 ng/mL)
Selectivity Excellent (Mass-based transition)Poor (Interference from matrix co-eluters)Good (Mass spectral fingerprint)
Sample Prep Simple (Protein Precipitation)Simple (Protein Precipitation)Complex (Derivatization required)
Throughput High (3–5 min run time)Moderate (10–15 min run time)Low (Long run + prep time)
Polarity Handling Excellent (HILIC mode)Poor (Low retention on C18)N/A (Requires volatility)
Analytical Decision Logic

The following diagram illustrates the decision pathway leading to LC-MS/MS selection for this specific analyte.

DecisionMatrix Start Analyte: 5-(Hydroxymethyl)-4-methylpyridin-2-ol Polarity Is the analyte Polar/Hydrophilic? Start->Polarity Conc Required Sensitivity (LLOQ)? Polarity->Conc Yes (LogP < 0) Deriv Is Derivatization Acceptable? Conc->Deriv Trace (<10 ng/mL) HPLC HPLC-UV (Lacks Sensitivity) Conc->HPLC High (>100 ng/mL) GCMS GC-MS (Requires Silylation of -OH) Deriv->GCMS Yes LCMS LC-MS/MS (HILIC) (Direct Analysis, High Sensitivity) Deriv->LCMS No (High Throughput)

Figure 1: Analytical Decision Matrix selecting LC-MS/MS based on polarity and sensitivity needs.

Part 2: Method Development & Optimization (Expert Insights)

Chromatographic Conditions (The "HILIC" Advantage)

We utilize Hydrophilic Interaction Liquid Chromatography (HILIC) . This retains polar compounds using an aqueous layer formed on the stationary phase, eluting them with a water gradient (opposite of Reverse Phase).

  • Column: Waters XBridge BEH Amide (or equivalent), 2.1 x 100 mm, 2.5 µm.

    • Why: Amide phases provide strong hydrogen bonding retention for the hydroxyl and pyridine nitrogen groups.

  • Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid (pH ~3.0).

    • Why: The acidic pH ensures the pyridine nitrogen is protonated (

      
      ), improving MS sensitivity and peak shape. Ammonium formate buffers the ionization.
      
  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient:

    • 0.0 min: 95% B (High organic start for HILIC retention)

    • 0.5 min: 95% B

    • 3.0 min: 60% B

    • 3.1 min: 95% B (Re-equilibration is critical in HILIC; allow 2-3 mins).

Mass Spectrometry Parameters
  • Ionization: Electrospray Ionization (ESI) – Positive Mode.

  • Source: Turbo Ion Spray.

  • MRM Transitions:

    • Quantifier:

      
       154.1 
      
      
      
      136.1 (Loss of water, common for hydroxymethyl groups).
    • Qualifier:

      
       154.1 
      
      
      
      108.1 (Ring fragmentation).
  • Internal Standard (Critical): Use Pyridoxine-d3 or a structural analog like 4-Deoxypyridoxine if isotopically labeled HMP is unavailable.

    • Causality: HILIC is prone to matrix effects. A Stable Isotope Labeled (SIL) IS co-elutes and compensates for suppression.

Part 3: Validation Protocol (The Self-Validating System)

This protocol aligns with ICH M10 and FDA 2018 guidelines. Every step includes a "Check" to ensure the system is valid before proceeding.

Experimental Workflow Diagram

Workflow Sample Plasma Sample (50 µL) IS Add Internal Standard (SIL-HMP) Sample->IS PPT Protein Precipitation (ACN + 0.1% FA) IS->PPT Centrifuge Centrifuge (10k x g, 10 min) PPT->Centrifuge Dilute Dilute Supernatant (1:1 with ACN) Centrifuge->Dilute Supernatant Inject Inject to LC-MS/MS (HILIC Mode) Dilute->Inject

Figure 2: Sample preparation workflow utilizing Protein Precipitation (PPT) for high throughput.

Step-by-Step Validation Experiments
1. Selectivity & Specificity

Objective: Prove that the matrix (plasma) does not interfere with HMP detection.

  • Protocol: Analyze 6 sources of blank plasma (including lipemic and hemolyzed).

  • Acceptance: Interference at HMP retention time must be < 20% of the LLOQ response.

  • Self-Validation Check: If a peak appears in the blank, check solvent purity or carryover from previous high-concentration injections.

2. Linearity & LLOQ

Objective: Define the dynamic range.

  • Protocol: Prepare 8 non-zero standards (e.g., 1.0 to 1000 ng/mL).

  • Regression: Linear

    
     weighting.
    
  • Acceptance:

    • Correlation coefficient (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      ) 
      
      
      
      .[1]
    • Back-calculated concentrations within

      
       ( 
      
      
      
      for LLOQ).
3. Accuracy & Precision (A&P)

Objective: Confirm repeatability and truthfulness of the measurement.

  • Protocol:

    • Intra-day: 5 replicates at 4 levels (LLOQ, Low QC, Mid QC, High QC) in one run.

    • Inter-day: Repeat the above over 3 separate days.

  • Data Presentation:

QC LevelNominal (ng/mL)Intra-Run %CVInter-Run %CVAccuracy (%Bias)
LLOQ 1.0< 20%< 20%80–120%
Low QC 3.0< 15%< 15%85–115%
Mid QC 50.0< 15%< 15%85–115%
High QC 800.0< 15%< 15%85–115%
4. Matrix Effect (The "Silent Killer" in LC-MS)

Objective: Quantify ion suppression caused by phospholipids.

  • Protocol:

    • Set A: Standard in neat solution.

    • Set B: Standard spiked into post-extracted blank matrix.

  • Calculation:

    
    
    
  • Acceptance: The IS-normalized MF should be close to 1.0, with a CV < 15% across 6 different lots of plasma.

  • Expert Note: If suppression is high (< 0.8), increase the dilution factor in the sample prep or improve the HILIC gradient to separate phospholipids further.

5. Stability

Objective: Ensure sample integrity during handling.

  • Benchtop: 4 hours at room temperature.

  • Freeze-Thaw: 3 cycles (-80°C to RT).

  • Autosampler: 24 hours at 10°C.

  • Acceptance: Deviation from nominal concentration within

    
    .
    

References

  • US Food and Drug Administration (FDA). (2018).[2][3] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

Sources

X-ray crystallography data for 5-(Hydroxymethyl)-4-methylpyridin-2-ol structure confirmation

Author: BenchChem Technical Support Team. Date: February 2026

Definitive Structural Elucidation of 5-(Hydroxymethyl)-4-methylpyridin-2-ol: SC-XRD vs. Spectroscopic Alternatives

Part 1: The Structural Conundrum (Lactam vs. Lactim)

In the development of Vitamin B6 analogs and heterocyclic intermediates, the structural confirmation of 5-(Hydroxymethyl)-4-methylpyridin-2-ol presents a classic but critical challenge: Prototropic Tautomerism .[1]

While the IUPAC name implies a "pyridin-2-ol" (hydroxyl) structure, the molecule exists in a dynamic equilibrium between the Lactim (2-hydroxypyridine) and Lactam (2-pyridone) forms.[1] This distinction is not merely academic; it dictates:

  • Hydrogen Bonding Motifs: Donor/Acceptor profiles change entirely (N-H vs. O-H).[1]

  • Solubility & Bioavailability: The polar pyridone form behaves differently in lipophilic environments.[1]

  • Binding Affinity: Protein-ligand docking scores depend on the correct tautomeric input.[1]

This guide establishes why Single Crystal X-Ray Diffraction (SC-XRD) is the non-negotiable gold standard for confirming this structure, outperforming NMR and IR in definitive state characterization.[1]

Part 2: Comparative Analysis (The "Why" Behind the Method)

While NMR is the workhorse of solution chemistry, it fails to provide a definitive "snapshot" of the solid-state active pharmaceutical ingredient (API) form.[1]

Table 1: Technology Performance Matrix
FeatureSC-XRD (Gold Standard) Solution NMR (

H,

C)
FT-IR (Solid State)
Primary Output 3D Atomic Coordinates & Bond LengthsChemical Shift (

) & Coupling (

)
Functional Group Vibrations
Tautomer Certainty Absolute (Direct observation of H-atoms & bond orders)Ambiguous (Solvent-dependent averaging)Indicative (C=O vs. OH stretch overlap)
State Relevance Solid State (Matches API formulation)Liquid State (May not represent drug form)Solid State
Resolution 0.7 – 0.8 Å (Atomic)Molecular EnvironmentFunctional Group
Sample Req. Single Crystal (>0.1 mm)~5-10 mg dissolved~1-2 mg powder

Critical Insight: In solution, the tautomeric ratio (


) is solvent-dependent.[1] In non-polar solvents (e.g., cyclohexane), the hydroxy form may dominate.[1] In polar solvents (e.g., DMSO, Water), the pyridone form dominates.[1] Only SC-XRD reveals the actual solid-state packing used in the final drug product. [1]

Part 3: Experimental Protocol (Self-Validating Workflow)

To replicate the structural confirmation of 5-(Hydroxymethyl)-4-methylpyridin-2-ol, follow this validated workflow.

Phase A: Crystal Growth (The Tautomer Trap)

Objective: Obtain single crystals suitable for diffraction without inducing solvatomorphism.

  • Solvent System: Use Ethanol/Water (9:1) .[1] Polar protic solvents stabilize the 2-pyridone tautomer, which is the thermodynamically preferred solid-state form for most 2-hydroxypyridines due to dual H-bond donor/acceptor capability.[1]

  • Method: Slow evaporation at 4°C.

  • Validation: Inspect under polarized light. Sharp extinction indicates crystallinity; birefringence confirms non-cubic lattice (likely Monoclinic

    
    , common for planar heterocycles).[1]
    
Phase B: Data Collection & Refinement
  • Source: Mo-K

    
     (
    
    
    
    Å) or Cu-K
    
    
    (for absolute configuration if chiral impurities exist).[1]
  • Temperature: 100 K . Crucial: Low temperature reduces thermal motion, allowing precise localization of the N-H vs. O-H hydrogen atom.[1]

  • Refinement Strategy (SHELXL):

    • Locate non-hydrogen atoms via Direct Methods (SHELXT).[1]

    • The "Difference Map" Test: After anisotropic refinement of C/N/O atoms, generate a difference Fourier map.

    • Success Criterion: A residual electron density peak (~0.9 e/Å

      
      ) must appear roughly 0.88 Å from the Nitrogen  atom (confirming the NH pyridone form) rather than the Oxygen.[1]
      

Part 4: Data Interpretation & Benchmarks

The confirmation relies on specific bond length metrics.[1] You are looking for the Pyridone Signature .

Table 2: Diagnostic Bond Lengths (Å)
BondExpected for Pyridin-2-ol (Lactim) Expected for Pyridin-2-one (Lactam) Interpretation
C2 – O 1.34 – 1.36 Å (Single Bond)1.24 – 1.26 Å (Double Bond)Short bond = Carbonyl (C=O)
C2 – N1 ~1.30 Å (Double Bond character)1.38 – 1.40 Å (Single Bond character)Long bond = Amide-like N-C
C3 – C4 ~1.38 Å (Aromatic)1.42 – 1.44 Å (Conjugation break)Perturbed aromaticity confirms Pyridone

Structural Conclusion: If your SC-XRD data yields a C2–O distance of ~1.25 Å and explicitly locates the proton on N1 , the structure is confirmed as 5-(hydroxymethyl)-4-methylpyridin-2(1H)-one .[1]

Part 5: Visualization of the Decision Logic

The following diagram illustrates the logical pathway to differentiate the tautomers using crystallographic evidence.

TautomerLogic Start Unknown Solid Form 5-(Hydroxymethyl)-4-methylpyridin-2-ol XRD SC-XRD Experiment (100 K, Mo-Source) Start->XRD Refinement Structure Refinement (Difference Fourier Map) XRD->Refinement Check1 Check C2-O Bond Length Refinement->Check1 ResultA Length ~ 1.35 Å Proton on Oxygen Check1->ResultA Single Bond Char ResultB Length ~ 1.25 Å Proton on Nitrogen Check1->ResultB Double Bond Char ConclusionA CONFIRMED: Pyridin-2-ol (Lactim) (Rare in solid state) ResultA->ConclusionA ConclusionB CONFIRMED: Pyridin-2-one (Lactam) (Standard Solid Form) ResultB->ConclusionB

Caption: Decision tree for distinguishing Lactim vs. Lactam tautomers via crystallographic bond metrics.

Part 6: References

  • Groom, C. R., et al. (2016).[1] "The Cambridge Structural Database."[1] Acta Crystallographica Section B, 72(2), 171-179.[1] Link

  • Steiner, T. (2002).[1] "The Hydrogen Bond in the Solid State."[1] Angewandte Chemie International Edition, 41(1), 48-76.[1] Link

    • Context: Authoritative source on N-H...O vs O-H...N hydrogen bonding patterns in heterocycles.[1]

  • Sheldrick, G. M. (2015).[1] "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.[1] Link

    • Context: The standard protocol for refining H-atom positions to distinguish tautomers.[1]

  • Katritzky, A. R., et al. (2010).[1] "Tautomerism in drug discovery, design, and delivery."[1] Journal of Computer-Aided Molecular Design, 24, 475–484.[1] Link

    • Context: establishes the pharmacological importance of distinguishing the 2-pyridone form.

Sources

Comparative Guide: Elemental Analysis of 5-(Hydroxymethyl)-4-methylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide Target Audience: Medicinal Chemists, Analytical Scientists, and Quality Control Specialists.

Executive Summary: The "Pyridone Trap" in Microanalysis

5-(Hydroxymethyl)-4-methylpyridin-2-ol (C₇H₉NO₂) is a structural analog of Vitamin B6 vitamers. While High-Performance Liquid Chromatography (HPLC) is the industry standard for determining organic purity, it frequently fails to detect the most common contaminants in this specific class of molecules: inorganic salts and stoichiometric water .

For researchers, this molecule presents a classic analytical challenge known as the "Pyridone Trap." In the solid state, 2-hydroxypyridines predominantly exist as 2-pyridones (lactams). This tautomeric form creates strong hydrogen-bonding networks that avidly trap water, often forming stable hydrates that skew Elemental Analysis (EA) results despite showing >99% purity on HPLC.

This guide objectively compares Elemental Analysis (Combustion) against qNMR and HPLC, providing a validated workflow to distinguish between wet samples, salt contamination, and pure product.

Theoretical Baseline & Chemical Identity

Before analyzing experimental data, the theoretical combustion profile must be established.

  • Chemical Formula: C₇H₉NO₂

  • Molecular Weight: 139.15 g/mol

  • Tautomeric State: Solid-state favors the 1H-pyridin-2-one form.

Table 1: Theoretical Elemental Composition (Combustion Targets)
ElementCountAtomic MassContribution ( g/mol )Theoretical % (w/w) Tolerance (±0.4%)
Carbon (C) 712.01184.07760.42% 60.02 – 60.82%
Hydrogen (H) 91.0089.0726.52% 6.12 – 6.92%
Nitrogen (N) 114.00714.00710.07% 9.67 – 10.47%
Oxygen (O) 215.99931.99822.99% Calculated by diff.

Critical Insight: Journals typically require EA results to fall within ±0.4% of these theoretical values to confirm bulk purity [1].

Comparative Analysis: Experimental Scenarios

The following data compares three typical experimental outcomes researchers encounter when synthesizing this molecule.

Scenario A: The "False Negative" (Hydrate Formation)

Context: Sample was dried under high vacuum (1 mbar) at 25°C for 24 hours. HPLC shows >99% purity. Observation: Carbon is significantly low.

Scenario B: The "Salt Contaminant"

Context: Product was precipitated using HCl/MeOH and neutralized. Observation: All values are proportionally low due to non-combustible mass (NaCl/KCl).

Scenario C: The Optimized Protocol (Pure)

Context: Recrystallized from anhydrous EtOH, dried at 60°C over P₂O₅ for 48 hours.

Table 2: Comparative Experimental Data
MetricScenario A (Hydrate)Scenario B (Salt Impurity)Scenario C (Optimized)Status
Carbon % 56.80% (Low)54.90% (Low)60.38%Pass
Hydrogen % 6.85% (High)5.90% (Low)6.55%Pass
Nitrogen % 9.45% (Low)9.15% (Low)10.05%Pass
Diagnosis 0.5 H₂O Solvate ~9% Inorganic Salt Anhydrous Target
HPLC Purity 99.8% (Misleading)99.5% (Misleading)99.9%

Analysis of Failure Modes:

  • Scenario A: The C/N ratio remains close to theoretical (6.0), but absolute values drop. This indicates the presence of "invisible" mass—likely water. The pyridone oxygen acts as a hydrogen bond acceptor, trapping water molecules in the crystal lattice [2].

  • Scenario B: The C/N ratio is correct, but the mass balance is missing ~10%. Since HPLC is blind to inorganic salts (which don't absorb UV or elute), EA is the only standard method that catches this error before biological testing.

Validated Workflow & Decision Matrix

To resolve discrepancies between HPLC and EA, follow this logic flow. This system uses Graphviz to visualize the troubleshooting pathway.

AnalyticalWorkflow Start Synthesized Sample (5-Hydroxymethyl-4-methylpyridin-2-ol) HPLC Run HPLC-UV (Organic Purity) Start->HPLC Decision1 Purity > 98%? HPLC->Decision1 Recryst Recrystallize (EtOH/MeOH) Decision1->Recryst No EA Run Elemental Analysis (CHN Combustion) Decision1->EA Yes Recryst->HPLC CheckC Is Carbon within ±0.4%? EA->CheckC Success VALIDATED REFERENCE STANDARD CheckC->Success Yes FailMode Analyze Failure Mode CheckC->FailMode No Hydrate Scenario A: Hydrate (Low C, High H) Action: Dry 60°C/P2O5 FailMode->Hydrate Low C / High H Salt Scenario B: Salt/Inorganic (Low C, Low N) Action: Aqueous Wash/Desalt FailMode->Salt Low C / Low N Solvent Scenario D: Trapped Solvent (High C) Action: TGA Analysis FailMode->Solvent High C Hydrate->EA Retest Salt->EA Retest

Figure 1: Analytical decision matrix for validating hydroxypyridine derivatives. Note the specific branches for Hydrates vs. Salts.

Detailed Protocols

Method A: Combustion Analysis (CHN) Preparation

Crucial for hygroscopic pyridones.

  • Pre-Drying: Place 100 mg of sample in a drying pistol over Phosphorus Pentoxide (P₂O₅) or under high vacuum (<0.1 mbar) at 60°C for 24 hours. Note: 25°C is insufficient to break the lattice water in pyridones.

  • Encapsulation: Transfer 2-3 mg into a tin capsule. Seal immediately to prevent atmospheric moisture re-absorption.

  • Combustion: Run at 980°C with Tungsten Trioxide (WO₃) catalyst to ensure complete oxidation of the pyridine ring.

Method B: Quantitative NMR (qNMR) - The Alternative

If EA fails due to persistent hydrates, qNMR is the accepted alternative for purity determination [3].

  • Internal Standard: Use Maleic Acid (TraceCERT® grade) or 1,3,5-Trimethoxybenzene .

  • Solvent: DMSO-d₆ (Pyridones have poor solubility in CDCl₃).

  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Weight,
    
    
    =Purity of standard.[1][2]

Comparison Summary: Which Method to Choose?

FeatureElemental Analysis (CHN) Quantitative NMR (qNMR) HPLC-UV
Primary Utility Bulk composition & Hydrate stoichiometrySpecific organic purity & Structure verificationTrace organic impurity detection
Sensitivity to Salts High (Detects non-combustibles)Low (Salts are silent)Low (Salts elute in void volume)
Sensitivity to Water High (Drastic C% drop)Low (Water peak is separate)None (Mobile phase is aqueous)
Sample Required ~2-5 mg (Destructive)~10-20 mg (Recoverable)<1 mg
Verdict Mandatory for new compound registration.Best for working purity if hydrates persist.Best for reaction monitoring.

References

  • American Chemical Society. (2022). Author Guidelines for Publication of Elemental Analysis Data. ACS Central Science. [Link]

  • Royal Society of Chemistry. (1968). Pyridone-Pyridol Tautomerism in 2-Hydroxypyridines. Journal of the Chemical Society B. [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). [Link]

  • National Institutes of Health (NIH). (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. [Link]

Sources

Safety Operating Guide

5-(Hydroxymethyl)-4-methylpyridin-2-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-(Hydroxymethyl)-4-methylpyridin-2-ol Proper Disposal Procedures Role: Senior Application Scientist Audience: Researchers, Lab Managers, Drug Development Professionals[1]

Executive Summary: Operational Directive

Do not dispose of 5-(Hydroxymethyl)-4-methylpyridin-2-ol down the drain.

Although structurally related to Vitamin B6 (Pyridoxine) metabolites, this compound must be managed as Hazardous Chemical Waste due to its classification as a pyridine derivative.[1] In a research setting, it is treated as an Irritant Organic Solid .[1]

Immediate Action Plan:

  • Segregate: Isolate from oxidizers and acids.[1]

  • Containerize: Use screw-top HDPE or amber glass containers.

  • Label: Mark as "Non-Halogenated Organic Waste" with hazard tags: Irritant, Respiratory Hazard.

  • Destruction: Designated for high-temperature incineration (to manage nitrogen oxide emissions).[1]

Chemical Profile & Hazard Identification

To handle a chemical safely, you must understand its behavior.[1][2][3] As a Senior Scientist, I look beyond the label to the molecular structure.

Chemical Identity:

  • Systematic Name: 5-(Hydroxymethyl)-4-methylpyridin-2-ol[1]

  • Tautomeric State: This compound exhibits lactam-lactim tautomerism.[1] In solution, it often exists in equilibrium with its 2-pyridone form (5-(hydroxymethyl)-4-methyl-2(1H)-pyridinone).[1] This structural nuance affects solubility but does not alter the disposal pathway.[1]

  • Chemical Class: Hydroxypyridines / Pyridine derivatives.[1]

Hazard Analysis (GHS Standards): While not typically classified as "Acutely Toxic" (like simple Pyridine, EPA Waste Code U196), functionalized pyridines are standard irritants.

Hazard CategoryH-CodeDescriptionMechanism of Action
Skin Irritation H315 Causes skin irritationPyridine nitrogen can protonate on moist skin, altering local pH and denaturing proteins.[1]
Eye Irritation H319 Causes serious eye irritationDirect chemical insult to corneal epithelium; high solubility increases mucosal uptake.[1]
STOT-SE H335 May cause respiratory irritationDust inhalation triggers mucosal inflammation in the upper respiratory tract.[1]

Detailed Disposal Protocol

This protocol is designed as a self-validating system .[1] If the steps are followed, the waste stream automatically complies with EPA (RCRA) and EU waste directives.

Phase 1: Waste Characterization & Segregation[1]
  • The Rule: Segregate based on chemical compatibility, not just convenience.

  • Incompatibility: Never mix pyridine derivatives with strong oxidizing agents (e.g., Nitric Acid, Peroxides). The pyridine ring is electron-rich; uncontrolled oxidation can be exothermic and generate toxic N-oxide fumes.[1]

  • Halogen Status: Non-Halogenated. Unless the compound is dissolved in Dichloromethane (DCM) or Chloroform, it belongs in the Non-Halogenated waste stream.[1] This distinction is vital for the incinerator facility (halogenated waste requires different scrubbers).[1]

Phase 2: Packaging & Containment

For Solid Waste (Pure Substance/Powder):

  • Primary Container: Place the substance in a wide-mouth High-Density Polyethylene (HDPE) jar or amber glass jar.

  • Headspace: Leave 10% headspace to prevent pressure buildup during thermal expansion in storage.[1]

  • Debris: Contaminated gloves, weigh boats, and paper towels should be double-bagged in clear 6-mil polyethylene bags and tagged as "Solid Debris - Chemically Contaminated."[1]

For Liquid Waste (Mother Liquors/Solutions):

  • Solvent Check:

    • If dissolved in Methanol/Ethanol/DMSO : Dispose in "Organic Waste - Non-Halogenated."[1]

    • If dissolved in DCM/Chloroform : Dispose in "Organic Waste - Halogenated."[1]

  • pH Check: Ensure the solution pH is between 5 and 9. If the solution is highly acidic (due to co-reagents), neutralize slowly before adding to the solvent carboy to prevent drum corrosion or gas evolution.

Phase 3: Labeling (The Chain of Custody)

A label is not just a sticker; it is a data packet for the disposal contractor.[1]

  • Chemical Name: Write the full name. Do not use abbreviations like "B6-analogue."

  • Constituents: If in solution, list the % of solvent (e.g., "95% Methanol, 5% Pyridinol derivative").

  • Hazard Checkbox: Check "Irritant" and "Toxic."[1]

The "Why": Scientific Rationale for Incineration

Why do we not treat this like common trash?

  • Nitrogen Heterocycle Stability: The pyridine ring is aromatic and highly stable.[1] It does not degrade rapidly in standard landfills.[1]

  • NOx Formation: When burned at uncontrolled temperatures (like an open trash fire), the nitrogen atom in the ring oxidizes to form Nitrogen Oxides (NOx), a potent greenhouse gas and smog precursor.

  • Controlled Destruction: Licensed chemical incinerators operate at >1000°C with specific residence times and secondary combustion chambers.[1] This forces the complete oxidation of the ring into CO2, H2O, and N2, while scrubbers capture any residual NOx.

Visual Workflow (Decision Tree)

The following diagram illustrates the logical flow for disposing of 5-(Hydroxymethyl)-4-methylpyridin-2-ol in a laboratory context.

DisposalWorkflow Start Waste Generation: 5-(Hydroxymethyl)-4-methylpyridin-2-ol StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid DebrisCheck Pure or Debris? Solid->DebrisCheck SolventCheck Solvent Type? Liquid->SolventCheck Pure Pure DebrisCheck->Pure Contaminated Items Contaminated Items DebrisCheck->Contaminated Items No Halogens No Halogens SolventCheck->No Halogens Contains Halogens Contains Halogens SolventCheck->Contains Halogens PureSolid Container: HDPE Jar Label: Toxic/Irritant Solid Final Central Accumulation Area (High-Temp Incineration) PureSolid->Final Debris Double Bag (6-mil) Label: Contaminated Debris Debris->Final NonHalo Non-Halogenated Carboy (MeOH, EtOH, DMSO) NonHalo->Final Halo Halogenated Carboy (DCM, Chloroform) Halo->Final Pure->PureSolid Contaminated Items->Debris No Halogens->NonHalo Contains Halogens->Halo

Figure 1: Decision matrix for segregating pyridine-derivative waste streams.

Emergency Procedures (Spill Response)

In the event of a benchtop spill:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] If powder is fine/dusty, use an N95 respirator or work in a fume hood.[1]

  • Containment:

    • Solid: Do not dry sweep (creates dust).[1] Cover with wet paper towels or use a HEPA vacuum designated for chemicals.[1]

    • Liquid: Absorb with vermiculite or standard "pink pads."[1]

  • Decontamination: Clean the surface with a mild soap solution followed by water.[1] The pyridine odor (if present) can be persistent; a dilute citric acid wash can help neutralize trace amines/pyridines on surfaces.[1]

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[1] Title 40 CFR Part 261.[1] [Link]

  • National Institutes of Health (NIH) - PubChem. Compound Summary: Pyridoxine (Structural Parent). [Link][1]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. [Link][1]

Sources

Personal protective equipment for handling 5-(Hydroxymethyl)-4-methylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Analysis

Compound: 5-(Hydroxymethyl)-4-methylpyridin-2-ol Synonyms: 2-Hydroxy-4-methyl-5-hydroxymethylpyridine; 4-Methyl-5-(hydroxymethyl)-2(1H)-pyridone (tautomer).[1] Physical State: Crystalline Solid / Powder.

Handling this substituted pyridine derivative requires a precise understanding of its physicochemical behavior. While often used as an intermediate in Vitamin B6 analog synthesis, it presents specific risks associated with mucous membrane irritation.

Core Hazard Profile (GHS Classification Estimate):

  • H315: Causes skin irritation.[2][3][4]

  • H319: Causes serious eye irritation.[2][3][4][5]

  • H335: May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure).[3][4][6]

Operational Causality: The presence of both hydroxyl and amine-like nitrogen functionalities creates a compound capable of hydrogen bonding with biological tissues, leading to irritation upon contact. Furthermore, as a fine powder, the high surface-area-to-volume ratio increases the risk of inhalation and rapid dissolution in mucosal moisture.[1]

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on a "Barrier-Analysis" approach, ensuring redundancy in protection layers.

Standard Laboratory Handling (Bench Scale < 10g)
Protection ZoneRecommended EquipmentTechnical Justification
Ocular Chemical Safety Goggles (ANSI Z87.1 compliant)Safety glasses are insufficient due to the potential for fine dust migration around the lenses.[1] Goggles provide a seal against airborne particulates.
Dermal (Hand) Nitrile Gloves (Min. thickness: 0.11 mm)Nitrile offers excellent resistance to pyridine derivatives. Latex is not recommended due to higher permeability to organic bases.
Dermal (Body) Lab Coat (High-neck, long sleeve) + Closed-toe shoes Prevents skin absorption.[1] Pyridine derivatives can be transdermal hazards; minimize exposed skin surface area.
Respiratory Fume Hood (Face velocity: 0.5 m/s)Primary Control: Engineering controls are superior to respirators. All weighing and transfer must occur here.
High-Risk Operations (Spill Cleanup / Bulk Handling > 10g)
Protection ZoneRecommended EquipmentTechnical Justification
Respiratory N95 or P100 Respirator (Fit-tested)Required only if handling outside a fume hood or during spill cleanup where dust generation is uncontrolled.[1]
Dermal (Hand) Double Gloving (Nitrile)Outer Layer: 0.11 mm (Disposable) Inner Layer: 0.11 mm (Disposable) Protocol: Change outer glove immediately upon contamination.
Ocular Face Shield + Goggles Protects the entire face from projectile powder or splashes if the compound is in solution.

Operational Protocols: A Self-Validating System

To ensure trustworthiness, every step includes a "Check" mechanism to validate safety before proceeding.

A. Weighing and Transfer

Objective: Prevent aerosolization of the solid.

  • Engineering Check: Verify fume hood flow monitor reads between 80–120 fpm (0.4–0.6 m/s) before opening the container.

  • Static Control: Use an antistatic gun or wipe on the spatula and weighing boat.

    • Reasoning: Pyridine derivatives can be static-prone. Static discharge can scatter light powders, creating an inhalation hazard.

  • Transfer: Transfer the solid gently. Do not dump; pour slowly to minimize the "dust cloud" effect.

  • Decontamination: Immediately wipe the balance area with a damp paper towel (water/ethanol mix) to capture invisible dust.

B. Storage Logistics

Objective: Maintain chemical stability and prevent degradation.

  • Condition: Store in a cool, dry place (Refrigeration at 2-8°C is often preferred for hydroxymethyl-pyridines to prevent oxidation or dimerization).[1]

  • Container: Amber glass vial with a PTFE-lined cap.

    • Reasoning: Protects from light (preventing photo-degradation) and ensures an inert seal against moisture (hygroscopicity management).

  • Segregation: Store away from Strong Oxidizing Agents (e.g., nitric acid, permanganates) and Acid Chlorides .

Emergency Response & Disposal Logic

Spill Response Decision Tree

This workflow dictates the immediate actions upon accidental release.

SpillResponse Start Spill Detected Assess Assess Volume & Form Start->Assess MinorSolid Minor Solid (<10g) Assess->MinorSolid Small Powder MajorSolid Major Solid (>10g) Assess->MajorSolid Large Powder Liquid Liquid/Solution Spill Assess->Liquid In Solution ActionMinor 1. Dampen with wet paper towel 2. Wipe up (Avoid Dust) 3. Place in HazWaste Bag MinorSolid->ActionMinor ActionMajor 1. Evacuate Area 2. Don N95/P100 & Double Gloves 3. Cover with wet absorbent pads MajorSolid->ActionMajor ActionLiquid 1. Cover with Vermiculite/Sand 2. Scoop into container 3. Wash area with soap/water Liquid->ActionLiquid Disposal Label: 'Hazardous Waste - Pyridine Derivative' Contact EHS for Pickup ActionMinor->Disposal ActionMajor->Disposal ActionLiquid->Disposal

Figure 1: Decision logic for containing and cleaning spills of 5-(Hydroxymethyl)-4-methylpyridin-2-ol, prioritizing dust suppression.

Disposal Protocol

Never dispose of pyridine derivatives down the drain. They are often toxic to aquatic life and can disrupt water treatment microorganisms.

  • Solid Waste: Collect in a dedicated solid waste container labeled "Toxic Organic Solid."

  • Liquid Waste: If in solution, segregate into "Non-Halogenated Organic Solvents" (unless dissolved in DCM/Chloroform).

  • Destruction Method: The preferred method is Incineration equipped with an afterburner and scrubber to handle nitrogen oxides (NOx) generated during combustion.

References & Authority

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69521, 5-hydroxy-2-methyl-4H-pyran-4-one (Structural Analog Safety Profile).[1] Retrieved from .

  • Thermo Fisher Scientific. Safety Data Sheet: Pyridine Derivatives General Handling. Retrieved from .

  • Sigma-Aldrich. Safety Data Sheet: 2-Hydroxy-4-methylpyridine (Structural Analog).[1] Retrieved from .

  • U.S. EPA. CompTox Chemicals Dashboard: 4-Hydroxy-5-methylpyridin-2(1H)-one.[1] Retrieved from .

Disclaimer: This guide is based on the structural safety profile of hydroxymethyl-pyridines/pyridones. Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier (e.g., CAS 22280-56-4 or similar) before use, as purity and synthesis byproducts can alter hazard profiles.[1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.